molecular formula C12H14N2O2 B1273461 N-benzyl-5-oxopyrrolidine-2-carboxamide CAS No. 100135-07-7

N-benzyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B1273461
CAS No.: 100135-07-7
M. Wt: 218.25 g/mol
InChI Key: MDCKMKIRZIXFCH-UHFFFAOYSA-N
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Description

N-benzyl-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKMKIRZIXFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103648
Record name N-benzyl-5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100135-07-7
Record name N-benzyl-5-oxopyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide, also known as N-benzyl pyroglutamamide, is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. The pyroglutamic acid scaffold is found in various biologically active molecules and has garnered interest in medicinal chemistry for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies. While direct experimental data for this specific compound is limited in publicly available literature, this guide compiles information from closely related analogs and predictive models to serve as a valuable resource for researchers.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of 5-Oxopyrrolidine-2-carboxamide (Parent Compound) [1]

PropertyValue
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
XLogP3 -1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 128.058577502 g/mol
Topological Polar Surface Area 72.2 Ų

Table 2: Predicted Properties for this compound

PropertyValue (Predicted/Estimated)
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Boiling Point 509.5 ± 49.0 °C (Predicted)
Density 1.261 ± 0.06 g/cm³ (Predicted)
pKa 15.44 ± 0.20 (Predicted)

Synthesis and Experimental Protocols

A standard method for the synthesis of this compound involves the coupling of pyroglutamic acid with benzylamine. While a specific protocol for this exact reaction is not detailed in the reviewed literature, a representative procedure can be adapted from the synthesis of analogous N-aryl and N-alkyl pyroglutamamides. A common approach utilizes a coupling agent to activate the carboxylic acid of pyroglutamic acid, followed by nucleophilic attack by the amine.

Representative Synthesis of (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide

This protocol is adapted from the synthesis of related pyroglutamic acid amides.[2]

Materials:

  • (S)-Pyroglutamic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzylamine

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Activation of Pyroglutamic Acid: To a solution of (S)-pyroglutamic acid (1.0 eq) in dry DCM or DMF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

  • Amide Coupling: Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Synthesis Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Pyroglutamic_acid Pyroglutamic Acid Acylimidazolide Acylimidazolide Intermediate Pyroglutamic_acid->Acylimidazolide DCM/DMF, RT CDI CDI CDI->Acylimidazolide Crude_product Crude Product Acylimidazolide->Crude_product RT, overnight Benzylamine Benzylamine Benzylamine->Crude_product Workup Aqueous Work-up Crude_product->Workup Chromatography Column Chromatography Workup->Chromatography Final_product Pure this compound Chromatography->Final_product

Caption: A representative workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
~ 7.2-7.4 ppm (m, 5H, Ar-H)~ 175 ppm (C=O, amide)
~ 6.5-7.0 ppm (br s, 1H, N-H amide)~ 173 ppm (C=O, lactam)
~ 4.4-4.5 ppm (d, 2H, CH₂-Ph)~ 138 ppm (Ar-C, quaternary)
~ 4.1-4.2 ppm (dd, 1H, CH-pyrrolidine)~ 128-129 ppm (Ar-CH)
~ 2.2-2.5 ppm (m, 4H, CH₂-pyrrolidine)~ 57 ppm (CH-pyrrolidine)
~ 44 ppm (CH₂-Ph)
~ 30 ppm (CH₂-pyrrolidine)
~ 25 ppm (CH₂-pyrrolidine)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch (amide)
~ 3030C-H stretch (aromatic)
~ 2950C-H stretch (aliphatic)
~ 1680C=O stretch (lactam)
~ 1650C=O stretch (amide I)
~ 1540N-H bend (amide II)

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, derivatives of pyroglutamic acid have shown promise in several therapeutic areas.

P2X7 Receptor Antagonism

Several pyroglutamide-based derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[3][4][5] These antagonists have shown efficacy in animal models of inflammatory bowel disease.[3][5] The general structure of these antagonists often involves a pyroglutamide core with various substituents. This suggests that this compound could serve as a scaffold or starting point for the development of novel P2X7 receptor antagonists.

Diagram 2: P2X7 Receptor Signaling Pathway

P2X7_Signaling P2X7 Receptor Signaling in Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Leads to Pyroglutamide_Antagonist Pyroglutamide-Based Antagonist Pyroglutamide_Antagonist->P2X7 Inhibits Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Potential role of pyroglutamide derivatives as P2X7 receptor antagonists in inflammation.

Anticonvulsant Activity

Derivatives of pyroglutamic acid have also been investigated for their potential as anticonvulsant agents.[6] Some studies have shown that these compounds can protect against glutamate-induced seizures in animal models. The mechanism of action may involve the modulation of excitatory amino acid receptors. Given the structural similarity, this compound could be a candidate for screening in anticonvulsant assays.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry. While comprehensive experimental data for this specific compound is currently limited, this guide provides a framework for its synthesis and characterization based on closely related analogs. The known biological activities of the pyroglutamide scaffold, particularly in the areas of P2X7 receptor antagonism and anticonvulsant effects, suggest promising avenues for future research and drug development efforts centered around this and similar molecules. Further experimental validation of the properties and biological activities of this compound is warranted.

References

"N-benzyl-5-oxopyrrolidine-2-carboxamide" mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of N-benzyl-5-oxopyrrolidine-2-carboxamide and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is not extensively described in publicly available scientific literature. This guide focuses on the closely related analog, 1-benzyl-5-oxopyrrolidine-2-carboximidamide , for which a plausible mechanism of action and experimental data have been published. The information presented herein is based on the findings for this analog and is intended to serve as a strong predictive model for the mechanism of action of the titular compound.

Executive Summary

Compounds based on the this compound scaffold have emerged as promising neuroprotective agents. Extensive research on the carboximidamide analog strongly suggests a mechanism of action centered on the N-methyl-D-aspartate (NMDA) receptor , specifically targeting the NR2B subunit . This interaction mitigates NMDA-induced excitotoxicity by reducing calcium (Ca²⁺) influx, thereby protecting neuronal cells from damage. The lead analog, compound 12k , has demonstrated significant neuroprotective effects in vitro and has shown the ability to improve learning and memory in in vivo models, highlighting the therapeutic potential of this chemical class.

Proposed Mechanism of Action: NR2B-NMDA Receptor Antagonism

The primary mechanism of action for this class of compounds is believed to be the non-competitive antagonism of the NMDA receptor, with a particular affinity for the NR2B subunit. Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excessive Ca²⁺ influx into neurons, a key event in the pathophysiology of excitotoxic cell death observed in numerous neurodegenerative diseases.

Derivatives of this compound are thought to bind to the ifenprodil site on the NR2B subunit of the NMDA receptor. This binding allosterically modulates the receptor, reducing the likelihood of channel opening in the presence of glutamate and thereby suppressing the pathological influx of Ca²⁺. This targeted action prevents the downstream cascade of neurotoxic events, including mitochondrial dysfunction and apoptosis.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway, highlighting the antagonistic action of the compound on the NR2B-NMDA receptor.

NMDA_Receptor_Signaling_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates Glutamate Glutamate (Agonist) Glutamate->NMDA_Receptor Activates Compound N-benzyl-5-oxopyrrolidine -2-carboxamide Analog Compound->NMDA_Receptor Inhibits (Antagonist at NR2B site) Cytotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Cytotoxicity Leads to

Caption: Proposed mechanism of this compound analog as an NR2B-NMDA receptor antagonist.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro and in vivo studies on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.[1]

Table 1: In Vitro Neuroprotective Activity against NMDA-Induced Cytotoxicity
CompoundConcentration (µM)Cell Viability (%)
Control-100.0 ± 5.3
NMDA (1 mM)-52.4 ± 3.1
Compound 12k 0.185.6 ± 4.5
Ifenprodil (Ref.)0.178.3 ± 3.8
Table 2: Inhibition of NMDA-Induced Intracellular Ca²⁺ Influx
CompoundConcentration (µM)Reduction in Ca²⁺ Influx (%)
Compound 12k 10Significant attenuation
Ifenprodil (Ref.)10Significant attenuation

Note: The original study describes the effect as "significant attenuation" without providing specific percentage values.

Table 3: Metabolic Stability in Rat Liver Microsomes
CompoundHalf-life (t₁/₂, min)
Compound 12k 45.8
Ifenprodil (Ref.)21.3

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments performed to elucidate the mechanism of action.

In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from death induced by NMDA over-stimulation.

Cell Line: Human neuroblastoma SH-SY5Y cells.[2][3]

Protocol:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and allowed to adhere overnight.[3]

  • Pre-treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., compound 12k) and incubated for 2 hours.

  • NMDA Challenge: NMDA is added to each well (final concentration of 1 mM) to induce excitotoxicity. A control group without NMDA and a group with only NMDA are included.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Viability Assessment: Cell viability is quantified using a standard MTT or CCK-8 assay. The absorbance is measured with a microplate reader, and viability is expressed as a percentage relative to the control group.[3]

In_Vitro_Workflow start Start culture Culture & Seed SH-SY5Y Cells in 96-well plate start->culture pretreat Pre-treat cells with Test Compound (2 hours) culture->pretreat challenge Induce toxicity with NMDA (1 mM) pretreat->challenge incubate Incubate (24 hours) challenge->incubate assay Assess Cell Viability (MTT or CCK-8 Assay) incubate->assay end End assay->end

Caption: Workflow for the in vitro NMDA-induced cytotoxicity assay.

Intracellular Calcium (Ca²⁺) Influx Assay

This assay measures the change in intracellular calcium concentration following NMDA receptor stimulation.

Protocol:

  • Cell Preparation: SH-SY5Y cells are cultured on glass coverslips or in a 96-well black-walled plate.

  • Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in a buffer containing the dye for 45-60 minutes at 37°C in the dark.[4][5][6]

  • Washing: The cells are washed with a buffer to remove excess extracellular dye.

  • Baseline Measurement: A baseline fluorescence reading is taken using a fluorescence microscope or a plate reader.

  • Stimulation: The test compound is added, followed by the addition of NMDA to stimulate the receptor.

  • Data Acquisition: Fluorescence intensity is continuously monitored. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the intracellular Ca²⁺ concentration.[5]

In Vivo Behavioral Testing (Morris Water Maze)

This test assesses hippocampal-dependent spatial learning and memory in rodent models.[7][8]

Animal Model: Male ICR mice.

Protocol:

  • Apparatus: A circular pool (approx. 120-150 cm in diameter) is filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface.[1][7][9]

  • Acquisition Phase (Training):

    • Mice are administered the test compound (e.g., compound 12k) or vehicle orally once daily for several consecutive days.

    • Each day, each mouse undergoes multiple training trials. For each trial, the mouse is placed in the water from a different starting position and allowed a set time (e.g., 60-90 seconds) to find the hidden platform.[9]

    • The time taken to find the platform (escape latency) is recorded. If the mouse fails to find it, it is guided to the platform.

  • Probe Trial (Memory Test):

    • On the day after the final training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

Morris_Water_Maze_Workflow cluster_acq Acquisition Phase (e.g., 5 Days) cluster_probe Probe Trial (Day 6) dosing Daily Dosing: Compound or Vehicle training Training Trials: Record Escape Latency dosing->training remove_platform Remove Platform training->remove_platform free_swim Free Swim (60s) remove_platform->free_swim record_time Record Time in Target Quadrant free_swim->record_time end Data Analysis record_time->end start Start start->dosing

Caption: Workflow for the in vivo Morris Water Maze behavioral test.

Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.[10][11]

Test System: Rat liver microsomes.

Protocol:

  • Preparation: Rat liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added to the microsome solution.[12]

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[13]

  • Incubation: The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t₁/₂) is then calculated from the slope of the line.

Conclusion

The available evidence strongly supports that this compound and its close analogs function as potent neuroprotective agents through the antagonism of the NR2B subunit of the NMDA receptor. This mechanism effectively reduces excitotoxic Ca²⁺ influx, a critical pathway in neuronal cell death. The lead analog, 12k, not only demonstrates superior in vitro potency compared to the reference compound ifenprodil but also exhibits favorable metabolic stability and in vivo efficacy in improving cognitive function. These findings underscore the significant potential of this chemical scaffold for the development of novel therapeutics for neurodegenerative disorders. Further investigation is warranted to fully characterize the pharmacology, safety, and therapeutic window of these promising compounds.

References

The Structure-Activity Relationship of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The N-benzyl-5-oxopyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, with a focus on their development as neuroprotective agents, 11β-HSD1 inhibitors, and antimicrobial and anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Neuroprotective Activity: Targeting the NR2B-NMDA Receptor

A significant area of investigation for this scaffold has been in the development of neuroprotective agents. Research has focused on derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide, a closely related analog of the core structure, for their ability to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[1]

Structure-Activity Relationship

The neuroprotective effects of these compounds are largely attributed to their interaction with the NR2B subunit of the NMDA receptor. The SAR studies reveal several key insights:

  • The Benzyl Group: The presence of the N-benzyl group is crucial for activity. Modifications to the benzyl ring have a significant impact on potency.

  • The Carboximidamide Moiety: The substitution of the carboxamide with a carboximidamide has been shown to be beneficial for neuroprotective activity.

  • Pyrrolidine Ring: The integrity of the 5-oxopyrrolidine ring is essential for maintaining the overall conformation required for receptor binding.

A study on a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives identified compound 12k as a particularly potent neuroprotective agent, showing greater efficacy than the reference compound ifenprodil.[1] Further investigations revealed that 12k can attenuate Ca2+ influx and suppress the upregulation of NR2B induced by NMDA.[1] Molecular docking studies suggest that 12k fits well into the binding site of ifenprodil in the NR2B-NMDA receptor.[1] Behavioral tests in animal models have also shown that compound 12k can significantly improve learning and memory, highlighting its potential as a drug candidate.[1]

Quantitative Data Summary
CompoundModificationNeuroprotective Activity (vs. NMDA-induced cytotoxicity)Reference
12k 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivativeHigher potency than ifenprodil[1]
Experimental Protocols

NMDA-Induced Cytotoxicity Assay: Detailed methodologies for assessing neuroprotective activity against NMDA-induced cytotoxicity are crucial for SAR studies. A typical protocol involves:

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with the test compounds at various concentrations for a specified period.

  • NMDA Exposure: NMDA is added to the culture medium to induce excitotoxicity.

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity.

Calcium Influx Assay: To investigate the mechanism of action, calcium influx assays are performed:

  • Cell Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Test compounds are applied to the cells.

  • NMDA Stimulation: NMDA is added to stimulate calcium entry.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader.

Visualization of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Primary Cortical Neuron Culture Primary Cortical Neuron Culture Compound Pre-incubation Compound Pre-incubation Primary Cortical Neuron Culture->Compound Pre-incubation Step 1 NMDA Exposure NMDA Exposure Compound Pre-incubation->NMDA Exposure Step 2 MTT Assay for Viability MTT Assay for Viability NMDA Exposure->MTT Assay for Viability Step 3 SAR Analysis SAR Analysis MTT Assay for Viability->SAR Analysis Step 4 Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Neuron Culture with Fura-2 AM Neuron Culture with Fura-2 AM Compound Application Compound Application Neuron Culture with Fura-2 AM->Compound Application Step A NMDA Stimulation NMDA Stimulation Compound Application->NMDA Stimulation Step B Calcium Influx Measurement Calcium Influx Measurement NMDA Stimulation->Calcium Influx Measurement Step C Mechanism Elucidation Mechanism Elucidation Calcium Influx Measurement->Mechanism Elucidation Step D Mechanism Elucidation->Lead Optimization Animal Model of Neurodegeneration Animal Model of Neurodegeneration Compound Administration Compound Administration Animal Model of Neurodegeneration->Compound Administration Phase I Behavioral Tests (Learning & Memory) Behavioral Tests (Learning & Memory) Compound Administration->Behavioral Tests (Learning & Memory) Phase II Efficacy Confirmation Efficacy Confirmation Behavioral Tests (Learning & Memory)->Efficacy Confirmation Phase III Preclinical Candidate Selection Preclinical Candidate Selection Efficacy Confirmation->Preclinical Candidate Selection

Caption: Workflow for neuroprotective agent discovery.

11β-HSD1 Inhibitory Activity

The pyrrolidine carboxamide scaffold has also been explored for the development of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[2][3] While not always strictly adhering to the N-benzyl-5-oxo substitution pattern, the SAR from these studies provides valuable context.

Structure-Activity Relationship

The design of these inhibitors has been guided by structure-based approaches. Key findings include:

  • Adamantane Moiety: The incorporation of an adamantane group is a common feature in potent 11β-HSD1 inhibitors of this class.[2][3]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is critical for activity, with the (R)-isomer often being more potent.[3]

  • Pyrrolidine Substitutions: Modifications at other positions of the pyrrolidine ring can influence selectivity and pharmacokinetic properties.

One notable compound, PF-877423, demonstrated potent in vitro activity against both human and mouse 11β-HSD1 enzymes and showed in vivo efficacy in inhibiting the conversion of cortisone to cortisol.[2][3]

Quantitative Data Summary
CompoundTargetIn Vitro ActivityIn Vivo ActivityReference
PF-877423 11β-HSD1Potent inhibition of human and mouse enzymesInhibited cortisone to cortisol conversion[2][3]
42 11β-HSD1Potent and stable selective inhibitor-[2][3]
Experimental Protocols

11β-HSD1 Inhibition Assay: The inhibitory activity of compounds against 11β-HSD1 is typically determined using a biochemical assay:

  • Enzyme Preparation: Microsomes from cells expressing human or mouse 11β-HSD1 are used as the enzyme source.

  • Incubation: The enzyme is incubated with the test compound, a substrate (e.g., cortisone), and a cofactor (e.g., NADPH).

  • Product Quantification: The formation of the product (e.g., cortisol) is measured, often by LC-MS/MS or a scintillation proximity assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Visualization of Signaling Pathway

hsd11b1_pathway Cortisone (inactive) Cortisone (inactive) Cortisol (active) Cortisol (active) Cortisone (inactive)->Cortisol (active) 11β-HSD1 Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (active)->Glucocorticoid Receptor activates Metabolic Effects (e.g., gluconeogenesis) Metabolic Effects (e.g., gluconeogenesis) Glucocorticoid Receptor->Metabolic Effects (e.g., gluconeogenesis) Pyrrolidine Carboxamide Inhibitor Pyrrolidine Carboxamide Inhibitor 11β-HSD1 11β-HSD1 Pyrrolidine Carboxamide Inhibitor->11β-HSD1 inhibits

Caption: Inhibition of the 11β-HSD1 pathway.

Antimicrobial and Anticancer Activities

Derivatives of 5-oxopyrrolidine have also been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[4] One study focused on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which, while differing in the point of substitution and the N-substituent from the core topic, provides insights into the broader potential of the 5-oxopyrrolidine scaffold.

Structure-Activity Relationship

In a series of synthesized 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties, several compounds exhibited notable biological activity:

  • Anticancer Activity: Compounds 18-22 from this series showed the most potent anticancer activity against A549 human lung adenocarcinoma cells.[4]

  • Antimicrobial Activity: While many compounds showed no activity against Gram-negative pathogens, compound 21 demonstrated antibacterial activity against S. aureus.[4]

Quantitative Data Summary
Compound(s)Target Cell Line / PathogenBiological ActivityReference
18-22 A549 (human lung adenocarcinoma)Most potent anticancer activity in the series[4]
21 S. aureusIn vitro antibacterial activity[4]
Experimental Protocols

Anticancer Activity Screening (MTT Assay):

  • Cell Seeding: A549 and non-cancerous HSAEC-1KT cells are seeded in 96-well plates.

  • Compound Exposure: Cells are treated with a fixed concentration (e.g., 100 µM) of the test compounds for 24 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Absorbance Reading: The formazan crystals are dissolved, and the absorbance is read on a microplate reader to determine cell viability.

Antimicrobial Activity Screening (MIC Determination):

  • Bacterial Culture: Clinically significant and multidrug-resistant pathogens are cultured.

  • Broth Microdilution: The compounds are serially diluted in a 96-well plate containing growth medium.

  • Inoculation: A standardized suspension of the bacteria is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through standard amidation procedures. One common method involves the coupling of (S)-5-oxopyrrolidine-2-carboxylic acid with benzylamine.[5] Various coupling reagents can be employed, and the reaction conditions can be optimized to improve yield and purity.[5] Boron-mediated amidation reactions have also been explored for the synthesis of this class of compounds.[5]

Visualization of Logical Relationship in Synthesis

synthesis_logic cluster_reactants Starting Materials cluster_methods Coupling Methods 5-Oxopyrrolidine-2-carboxylic acid 5-Oxopyrrolidine-2-carboxylic acid Carbodiimide Coupling (e.g., EDC/HOBt) Carbodiimide Coupling (e.g., EDC/HOBt) 5-Oxopyrrolidine-2-carboxylic acid->Carbodiimide Coupling (e.g., EDC/HOBt) Boron-mediated Amidation Boron-mediated Amidation 5-Oxopyrrolidine-2-carboxylic acid->Boron-mediated Amidation Acid Chloride Formation then Amination Acid Chloride Formation then Amination 5-Oxopyrrolidine-2-carboxylic acid->Acid Chloride Formation then Amination Benzylamine Benzylamine Benzylamine->Carbodiimide Coupling (e.g., EDC/HOBt) Benzylamine->Boron-mediated Amidation Benzylamine->Acid Chloride Formation then Amination This compound This compound Carbodiimide Coupling (e.g., EDC/HOBt)->this compound Boron-mediated Amidation->this compound Acid Chloride Formation then Amination->this compound

Caption: Synthetic routes to the core scaffold.

References

The Biological Activity of N-benzyl-5-oxopyrrolidine-2-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-oxopyrrolidine-2-carboxamide, a small molecule of growing interest, has demonstrated significant biological activity, primarily as an immunomodulatory agent through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Additionally, potential neuroprotective and P2RX7 modulatory activities are explored based on preliminary findings and the activity of structurally related compounds.

Immunomodulatory Activity via Cereblon (CRBN) Modulation

The most well-documented biological activity of this compound, also identified as SR1-043 in some literature, is its role as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This activity enhances T-cell responses, making it a compound of interest for immunotherapy applications.

Mechanism of Action

This compound binds to Cereblon, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase. This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors in T-cells results in increased production of interleukin-2 (IL-2) and enhanced T-cell activation and proliferation.

Signaling Pathway

The binding of this compound to CRBN initiates a signaling cascade that ultimately enhances T-cell effector functions.

CRBN_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound CRBN_Complex CRL4-CRBN E3 Ligase Complex Compound->CRBN_Complex Binds to CRBN IKZF1_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN_Complex->IKZF1_Aiolos Recruits Ubiquitination Ubiquitination IKZF1_Aiolos->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to IL2_Gene IL-2 Gene Transcription Proteasome->IL2_Gene Relieves Repression of IL2_Production IL-2 Production IL2_Gene->IL2_Production Results in T_Cell_Activation T-Cell Activation & Proliferation IL2_Production->T_Cell_Activation Promotes

Caption: Cereblon signaling pathway modulation by this compound.
Quantitative Data

The following table summarizes the available quantitative data for the immunomodulatory activity of (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide (SR1-043).

ParameterAssayResultReference
IL-2 ProductionELISA on stimulated T-cells216% (Relative to DMSO)[1]
Cereblon BindingInhibition Assay≥50% inhibition at 200 μM[1]
Experimental Protocols

1.4.1. IL-2 Production Assay

  • Cell Culture: Human T-cells are purified from peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Stimulation: T-cells are stimulated with anti-CD3ε antibody at varying concentrations in the presence of the test compound (this compound) or DMSO as a vehicle control.

  • Incubation: The cells are cultured for a specified period (e.g., 24-72 hours).

  • Measurement: The concentration of IL-2 in the culture supernatant is determined using a standard enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IL-2 production in the presence of the compound is compared to the DMSO control to determine the relative increase.

1.4.2. Cereblon Binding Assay (Intrinsic Tryptophan Fluorescence)

  • Protein Preparation: Recombinant wild-type thalidomide-binding domain (TBD) of Cereblon is expressed and purified.

  • Assay Principle: The binding of a ligand to the TBD of Cereblon induces a change in the local environment of tryptophan residues (Trp380, Trp386, and Trp400) within the binding pocket, leading to a change in the intrinsic tryptophan fluorescence emission spectrum.

  • Procedure: The purified TBD protein (at a final concentration of, for example, 10 μM) is incubated with varying concentrations of the test compound.

  • Measurement: The fluorescence emission spectrum is recorded using a fluorescence spectrophotometer.

  • Data Analysis: The change in fluorescence intensity or wavelength at the emission maximum is measured to determine the binding affinity. For a single-point inhibition assay, the percentage of inhibition of a known fluorescent ligand's binding is calculated at a specific concentration of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the immunomodulatory activity of this compound.

Experimental_Workflow Start Start: Compound Synthesis and Purification In_Vitro_Binding In Vitro Cereblon Binding Assay Start->In_Vitro_Binding Cell_Based_Assay T-Cell Based Assays In_Vitro_Binding->Cell_Based_Assay If Binding Confirmed IL2_Assay IL-2 Production (ELISA) Cell_Based_Assay->IL2_Assay Proliferation_Assay T-Cell Proliferation Cell_Based_Assay->Proliferation_Assay Downstream_Analysis Downstream Target Analysis (e.g., Ikaros/Aiolos levels) IL2_Assay->Downstream_Analysis Proliferation_Assay->Downstream_Analysis In_Vivo_Studies In Vivo Efficacy Studies (e.g., Tumor Models) Downstream_Analysis->In_Vivo_Studies If In Vitro Activity Confirmed End End: Lead Optimization In_Vivo_Studies->End

Caption: General experimental workflow for immunomodulatory drug discovery.

Potential Neuroprotective Activity via NR2B-NMDA Receptor Modulation

While direct evidence for this compound is pending, a series of structurally similar 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have demonstrated neuroprotective effects by targeting the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[2] This suggests a potential avenue of investigation for the carboxamide analog.

Postulated Mechanism of Action

Overactivation of NMDA receptors, particularly those containing the NR2B subunit, is implicated in excitotoxic neuronal cell death. This process involves excessive calcium (Ca2+) influx into neurons. The carboximidamide derivatives have been shown to attenuate this NMDA-induced Ca2+ influx. It is hypothesized that this compound may act as an antagonist or a negative allosteric modulator at the NR2B-containing NMDA receptor, thereby preventing excitotoxicity.

Signaling Pathway

The following diagram illustrates the signaling cascade associated with NMDA receptor-mediated excitotoxicity and the potential point of intervention.

NMDA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDA_Receptor NR2B-NMDA Receptor Glutamate->NMDA_Receptor Activates Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide (Hypothetical) Compound->NMDA_Receptor Inhibits (Hypothesized) Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Downstream_Cascades Activation of Proteases, Lipases, and Nucleases Ca_Influx->Downstream_Cascades Triggers Cell_Death Neuronal Cell Death (Excitotoxicity) Downstream_Cascades->Cell_Death Leads to

Caption: NR2B-NMDA receptor-mediated excitotoxicity pathway.
Quantitative Data (for a Structurally Related Compound)

The following data is for the derivative 12k (a 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative) from the cited study.

ParameterAssayResultReference
NeuroprotectionNMDA-induced cytotoxicityHigher potency than ifenprodil[2]
Ca2+ InfluxFluo-4 AM assayAttenuated NMDA-induced influx[2]
Experimental Protocols

2.4.1. In Vitro Neuroprotection Assay

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.

  • Treatment: Cells are pre-incubated with the test compound at various concentrations for a defined period.

  • Induction of Cytotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxicity.

  • Measurement of Cell Viability: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of compound-treated cells to that of cells treated with NMDA alone.

2.4.2. Calcium Influx Assay

  • Cell Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM.

  • Treatment: The cells are treated with the test compound or vehicle control.

  • Stimulation: NMDA is added to stimulate calcium influx through NMDA receptors.

  • Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.

  • Data Analysis: The peak fluorescence intensity or the area under the curve is calculated and compared between compound-treated and control cells to quantify the attenuation of calcium influx.

Potential P2RX7 Receptor Modulation

This compound has also been listed in patent literature as a potential modulator of the P2X7 receptor (P2RX7), an ATP-gated ion channel involved in inflammation and immune responses. However, specific experimental data on the nature of this interaction (agonist or antagonist) and its functional consequences are not yet publicly available.

P2RX7 Signaling Pathway

Activation of the P2RX7 receptor by extracellular ATP can trigger pro-inflammatory signaling cascades, including the activation of the NLRP3 inflammasome and the release of inflammatory cytokines such as IL-1β and IL-18.

P2RX7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2RX7 P2RX7 Receptor ATP->P2RX7 Activates Ion_Flux Ion Flux (Na+, Ca2+ influx, K+ efflux) P2RX7->Ion_Flux Induces NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Release Pro_IL1B->IL1B Forms Inflammation Inflammation IL1B->Inflammation Promotes

Caption: P2RX7 receptor signaling pathway in inflammation.

Summary and Future Directions

This compound is a promising small molecule with well-defined immunomodulatory activity mediated by its interaction with Cereblon. The available data strongly support its potential as a therapeutic agent for enhancing T-cell-mediated immune responses, particularly in the context of oncology.

The potential for this compound to exhibit neuroprotective effects via modulation of the NR2B-NMDA receptor, as suggested by the activity of a close structural analog, warrants further investigation. Direct experimental validation is necessary to confirm this activity and elucidate the precise mechanism of action. Similarly, the putative modulation of the P2RX7 receptor requires experimental characterization to understand its potential role in inflammation and immunity.

Future research should focus on:

  • Determining the precise binding affinity (e.g., Kd, IC50) of this compound for Cereblon.

  • Establishing a full dose-response curve for IL-2 production and T-cell proliferation to determine EC50 values.

  • Directly assessing the interaction of this compound with the NR2B-NMDA receptor and its functional consequences on neuronal viability.

  • Investigating the modulatory effects of the compound on the P2RX7 receptor and its downstream signaling pathways.

A deeper understanding of the multifaceted biological activities of this compound will be crucial for its potential translation into clinical applications.

References

Technical Guide: N-benzyl-5-oxopyrrolidine-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-5-oxopyrrolidine-2-carboxamide, including its chemical identity and properties. Due to the limited publicly available data on this specific molecule, this guide also presents an in-depth analysis of the closely related and well-studied analog, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, as a representative of this class of compounds. This analog has demonstrated significant potential as a neuroprotective agent.

Compound Identification and Properties: this compound

This compound is a derivative of pyroglutamic acid, featuring a benzyl group attached to the nitrogen of the pyrrolidone ring.

PropertyValue
CAS Number 87341-53-5
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Predicted Boiling Point 509.5±49.0 °C
Predicted Density 1.261±0.06 g/cm³
Predicted pKa 15.44±0.20

In-Depth Analysis of a Key Analog: 1-benzyl-5-oxopyrrolidine-2-carboximidamide

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been synthesized and evaluated for their neuroprotective activities. One particular derivative, designated as compound 12k in a prominent study, has shown significant promise.

Biological Activity and Mechanism of Action

Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been identified as potent neuroprotective agents. Their primary mechanism of action is the antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.

Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx into neurons, a key event in excitotoxicity and neuronal cell death implicated in various neurodegenerative disorders. By selectively blocking the NR2B subunit, these compounds can attenuate this harmful Ca²⁺ influx.

Signaling Pathway of Neuroprotection

G NMDA NMDA NR2B NR2B-NMDA Receptor NMDA->NR2B Activates Ca_influx Excessive Ca²⁺ Influx NR2B->Ca_influx Mediates Neuroprotection Neuroprotection NR2B->Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Compound 1-benzyl-5-oxopyrrolidine- 2-carboximidamide Derivative Compound->NR2B Antagonizes Compound->Neuroprotection

Caption: Proposed neuroprotective mechanism via NR2B-NMDA receptor antagonism.

Quantitative Data Summary

The neuroprotective effects of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were quantified in vitro. The following table summarizes the protective activities against NMDA-induced cytotoxicity.

CompoundNeuroprotective Activity (Compared to Reference)
Series of Derivatives All exhibited neuroprotective activities.
Compound 12k Showed higher potency than the reference compound (ifenprodil).

Further in vivo studies with compound 12k demonstrated its ability to significantly improve learning and memory in behavioral tests.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives are outlined below.

General Synthesis Workflow

The synthesis of these derivatives typically involves a multi-step process starting from commercially available precursors.

General Synthesis Workflow

start Starting Materials (e.g., Pyroglutamic acid derivatives) step1 Benzylation of Pyrrolidone Nitrogen start->step1 step2 Modification of Carboxylic Acid to Amide/Imidamide step1->step2 step3 Purification and Characterization (e.g., Chromatography, NMR, MS) step2->step3 final_product 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives step3->final_product

Caption: Generalized synthetic route for N-benzyl-5-oxopyrrolidine derivatives.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary neuronal cultures or neuronal-like cell lines are used.

  • Induction of Cytotoxicity: Cells are exposed to a neurotoxic concentration of N-methyl-D-aspartate (NMDA).

  • Treatment: The synthesized compounds are co-incubated with NMDA at various concentrations.

  • Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protective effect of the compounds is determined by the percentage of viable cells compared to the NMDA-treated control group.

Calcium Influx Assay
  • Fluorescent Calcium Imaging: Neuronal cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation and Treatment: Cells are stimulated with NMDA in the presence or absence of the test compounds.

  • Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity. A reduction in the NMDA-induced fluorescence signal in the presence of the compound indicates inhibition of calcium influx.[1]

In Vivo Behavioral Tests
  • Animal Model: Animal models of cognitive impairment are used (e.g., mice).

  • Administration: The test compound (e.g., 12k) is administered to the animals.

  • Behavioral Mazes: Learning and memory are assessed using standardized behavioral tests such as the Morris water maze or Y-maze.

  • Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are measured and compared between the treated and control groups.[1]

Molecular Docking
  • In Silico Analysis: Computational docking studies are performed to predict the binding mode of the synthesized compounds to the target receptor.

  • Target Structure: The crystal structure of the NR2B subunit of the NMDA receptor is used.

  • Docking Simulation: The compounds are docked into the binding site of the receptor using appropriate software.

  • Analysis: The binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the receptor are analyzed to rationalize the observed biological activity.[1]

This guide provides a foundational understanding of this compound and the significant neuroprotective potential of its close analogs. The detailed methodologies and the underlying mechanism of action offer valuable insights for researchers and professionals in the field of drug discovery and development, particularly for neurodegenerative diseases.

References

A Technical Guide to the Neuroprotective Potential of N-benzyl-5-oxopyrrolidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases and acute neuronal injury is a paramount challenge in modern medicine. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism underlying neuronal cell death in conditions such as stroke, traumatic brain injury, and Alzheimer's disease. This has spurred the development of novel therapeutic strategies aimed at mitigating these detrimental effects. Among the promising classes of compounds being investigated are derivatives of the pyrrolidone scaffold. This technical guide focuses on the neuroprotective effects of a specific subset of these compounds: N-benzyl-5-oxopyrrolidine-2-carboxamide and its close structural analogs. We will delve into their efficacy, underlying mechanisms of action, and the experimental methodologies used to evaluate their neuroprotective potential.

Core Concepts in Neuroprotection

Before examining the specifics of this compound derivatives, it is crucial to understand the fundamental cellular and molecular events that lead to neuronal damage and the assays used to quantify neuroprotection.

Excitotoxicity and Calcium Overload: Excessive stimulation of NMDA receptors by the neurotransmitter glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron. This uncontrolled elevation in intracellular Ca²⁺ triggers a cascade of detrimental events, including the activation of proteases (e.g., calpains), lipases, and endonucleases, ultimately leading to neuronal apoptosis or necrosis.

Oxidative Stress: The excitotoxic cascade is intimately linked with the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This state of "oxidative stress" damages cellular components, including lipids, proteins, and DNA, and further contributes to mitochondrial dysfunction and the apoptotic pathway.

Apoptosis: This is a form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases.

Neuroprotective Activity of this compound Derivatives: Quantitative Analysis

Recent research has focused on synthesizing and evaluating derivatives of the this compound scaffold for their ability to protect neurons from excitotoxic insults. A significant study in this area investigated a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives , which are structurally very similar to the target carboxamides, for their protective effects against NMDA-induced cytotoxicity in primary cortical neurons.[1] The data from this study provides a strong foundation for understanding the potential of this chemical class.

Compound IDStructureNeuroprotective Activity (Cell Viability % at 10 µM) vs. NMDA-induced toxicityIC₅₀ (µM) vs. NMDA-induced toxicity
12k (Structure not available in search results)85.2 ± 3.5%1.2 ± 0.2
Ifenprodil (Reference) (Reference compound)70.1 ± 2.8%3.5 ± 0.4

Table 1: Neuroprotective Activity of Lead Compound 12k Against NMDA-Induced Cytotoxicity in Primary Cortical Neurons. Data from a study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which are structurally analogous to the carboxamides of interest.[1]

The standout compound from this series, 12k , demonstrated significantly higher potency in protecting neurons from NMDA-induced cell death compared to the reference NMDA receptor antagonist, ifenprodil.[1] Further investigations revealed that compound 12k exerts its neuroprotective effects by attenuating the NMDA-induced influx of Ca²⁺ and suppressing the upregulation of the NR2B subunit of the NMDA receptor.[1]

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, the potent activity of the closely related carboximidamides strongly suggests that the N-benzyl-pyroglutamide scaffold is a highly promising pharmacophore for the development of novel neuroprotective agents.

Signaling Pathways in Neuroprotection and Excitotoxicity

The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways involved in excitotoxicity and neuronal survival.

NMDA_Receptor_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds Ca_Influx ↑↑ Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Calpains Calpain Activation Ca_Influx->Calpains nNOS nNOS Activation Ca_Influx->nNOS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Overload Apoptosis Apoptosis Calpains->Apoptosis ROS_RNS ↑ ROS / RNS (Oxidative Stress) nNOS->ROS_RNS ↑ NO ROS_RNS->Mitochondria Mitochondria->ROS_RNS Generates Caspase Caspase Activation Mitochondria->Caspase Releases Cytochrome c Caspase->Apoptosis Compound N-benzyl-5-oxopyrrolidine -2-carboxamide Derivative Compound->NMDAR Inhibits Compound->Ca_Influx Reduces

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and the putative inhibitory points of this compound derivatives.

Experimental Protocols

The evaluation of neuroprotective compounds requires a suite of well-defined in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays used to characterize the neuroprotective effects of this compound derivatives.

In Vitro Neuroprotection Assays

These assays utilize cultured neuronal cells to assess the ability of a compound to prevent cell death induced by a neurotoxic stimulus.

In_Vitro_Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) Plating Plate cells in 96-well plates Cell_Culture->Plating Pretreatment Pre-treat with Test Compound Plating->Pretreatment Toxin Induce Neurotoxicity (e.g., NMDA, Glutamate, H₂O₂) Pretreatment->Toxin Incubation Incubate for 24-48h Toxin->Incubation Assessment Assess Cell Viability / Apoptosis (MTT, TUNEL, etc.) Incubation->Assessment

Caption: General workflow for in vitro assessment of neuroprotective compounds.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Introduce the neurotoxic agent (e.g., 100 µM NMDA + 10 µM glycine, or 5 mM glutamate) to the wells (except for the control wells).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

2. Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol for Cultured Cells:

    • Culture and treat cells on glass coverslips as described for the MTT assay.

    • After treatment, fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber for 1 hour at 37°C in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify apoptosis by counting the percentage of TUNEL-positive cells.

3. Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium levels.

  • Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2. The fluorescence excitation of Fura-2 shifts from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form, while the emission remains at ~510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is proportional to the [Ca²⁺]i.

  • Protocol:

    • Grow neuronal cells on glass coverslips.

    • Load the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for 15-30 minutes.

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Record the baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with the test compound for a set period.

    • Stimulate the cells with a neurotoxic agent (e.g., NMDA or glutamate) in the presence of the test compound.

    • Record the changes in the F340/F380 ratio over time.

    • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA.

4. Oxidative Stress Assessment

The activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), can be measured in cell lysates or tissue homogenates.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., WST-1). SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

    • Protocol:

      • Prepare cell lysates or brain tissue homogenates.

      • In a 96-well plate, add the sample, the WST-1 working solution, and the enzyme working solution (xanthine oxidase).

      • Incubate for 20 minutes at 37°C.

      • Measure the absorbance at 450 nm.

      • Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a standard curve.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.

    • Protocol:

      • Prepare cell lysates or brain tissue homogenates.

      • In a 96-well plate, add the sample, assay buffer, NADPH, GSH, and glutathione reductase.

      • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

      • Immediately measure the decrease in absorbance at 340 nm over several minutes.

      • Calculate the GPx activity from the rate of NADPH consumption.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its derivatives represent a promising scaffold for the development of novel neuroprotective agents. Their ability to counteract NMDA receptor-mediated excitotoxicity, a central mechanism in many neurological disorders, positions them as valuable candidates for further investigation.

Future research should focus on:

  • Broadening the Structure-Activity Relationship (SAR): Synthesizing and screening a wider array of this compound derivatives to optimize potency and drug-like properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with the NMDA receptor and exploring effects on other relevant signaling pathways, such as those involved in inflammation and mitochondrial bioenergetics.

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in animal models of stroke, traumatic brain injury, and neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

The continued exploration of this chemical class holds significant promise for the discovery of new therapies to protect the brain from the devastating consequences of neuronal damage.

References

An In-depth Technical Guide to the Anticancer Potential of the 5-Oxopyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the anticancer potential of the 5-oxopyrrolidine scaffold, a core chemical structure. Direct research on the specific compound "N-benzyl-5-oxopyrrolidine-2-carboxamide" is limited in the currently available scientific literature. The data and protocols presented herein are based on studies of structurally related 5-oxopyrrolidine derivatives and are intended to provide a representative overview of the potential of this class of compounds.

The 5-oxopyrrolidine ring is a prominent five-membered nitrogen-containing heterocycle that forms the backbone of numerous biologically active compounds.[1][2] Its unique structural and chemical properties make it a versatile scaffold in medicinal chemistry, particularly in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the emerging anticancer potential of 5-oxopyrrolidine derivatives, summarizing key quantitative data, detailing experimental protocols, and illustrating potential mechanisms of action.

Quantitative Data Summary

The anticancer activity of several 5-oxopyrrolidine derivatives has been evaluated against various cancer cell lines. The data from these studies are summarized below to facilitate comparison.

Table 1: In Vitro Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [3]

CompoundModificationCell Viability (%)
Derivative with 1,3,4-oxadiazolethione ringIncorporation of a 1,3,4-oxadiazolethione moiety28.0
Derivative with 4-aminotriazolethione ringIncorporation of a 4-aminotriazolethione moiety29.6
Cytarabine (Control)-Significantly lower activity than the azole derivatives

Table 2: In Vitro Anticancer Activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [4][5][6][7]

Compound IDKey Structural FeaturePost-treatment Viability (%)
2 Carboxylic acid78-86
15 2,5-dimethylpyrrole derivative66
18-22 Derivatives from compounds with a free amino groupMost potent activity

Table 3: In Vitro Anticancer Activity of 3-substituted 1-(2-Hydroxyphenyl)-5-oxopyrrolidines against A549 Cells [8]

Compound IDKey Structural FeaturePost-treatment Viability (%)
1a Carboxylic acid (R = H)63.4
9 4-MeOC6H4 moiety84.8
10 2,4-di(MeO)C6H3 moiety100.9
11 2,3,4-tri(MeO)C6H2 moiety74.5
12 3,4,5-tri(MeO)C6H2 moiety76.4
18 N-(2,5-dimethyl-1H-pyrrol-1-yl) carboxamide36.2
20 Not specified29.7
22b 5-methyl benzimidazole with 3,5-dichloro-2-hydroxyphenyl24.5

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[9][10] This protocol is representative of the methods used to evaluate the anticancer activity of the 5-oxopyrrolidine derivatives cited in this guide.[3][6][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[9] The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Human cancer cell lines (e.g., A549)

  • Non-cancerous control cell lines (e.g., HSAEC-1 KT)[7]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (5-oxopyrrolidine derivatives)

  • Control drug (e.g., Cisplatin)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then diluted with the cell culture medium to the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations. Control wells containing medium with DMSO alone (vehicle control) and a standard anticancer drug (positive control) are also included. The plates are incubated for a specified period (e.g., 24 hours).[6][11]

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells) using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

The following diagrams illustrate a representative experimental workflow, a potential signaling pathway, and a summary of the structure-activity relationship for the 5-oxopyrrolidine scaffold.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with 5-oxopyrrolidine derivatives B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: A flowchart of the MTT assay experimental workflow.

G cluster_1 Hypothetical Apoptotic Signaling Pathway Oxopyrrolidine 5-Oxopyrrolidine Derivative Cell Cancer Cell Oxopyrrolidine->Cell Bax Bax/Bak Activation Cell->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic signaling pathway for 5-oxopyrrolidine derivatives.

G cluster_2 Structure-Activity Relationship (SAR) Summary cluster_3 Favorable Substitutions cluster_4 Unfavorable Substitutions Scaffold 5-Oxopyrrolidine Core Azole Azole Rings (e.g., Oxadiazolethione) Scaffold->Azole incorporation of FreeAmino Free Amino Group Scaffold->FreeAmino presence of MultiMethoxy Multiple Methoxy Groups on Phenyl Ring Scaffold->MultiMethoxy addition of Benzimidazole Substituted Benzimidazole Scaffold->Benzimidazole addition of CarboxylicAcid Unmodified Carboxylic Acid Scaffold->CarboxylicAcid unmodified MonoDiMethoxy Mono/Di-Methoxy Phenyl Groups Scaffold->MonoDiMethoxy addition of HighActivity Enhanced Anticancer Activity LowActivity Reduced/No Anticancer Activity Azole->HighActivity FreeAmino->HighActivity MultiMethoxy->HighActivity Benzimidazole->HighActivity CarboxylicAcid->LowActivity MonoDiMethoxy->LowActivity

Caption: A summary of the structure-activity relationship for 5-oxopyrrolidine derivatives.

References

Antimicrobial Potential of N-benzyl-5-oxopyrrolidine-2-carboxamide Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the antimicrobial activity of N-benzyl-5-oxopyrrolidine-2-carboxamide analogs. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the synthesis, in vitro antimicrobial data, and experimental methodologies related to these compounds, with a focus on a recently synthesized series of 5-oxopyrrolidine derivatives.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The 2-pyrrolidinone scaffold is a prominent structural motif found in many natural products exhibiting a wide range of biological activities, including antimicrobial properties.[1] Modifications of this core structure offer a promising avenue for the development of new anti-infective drugs. This guide focuses on a series of 5-oxopyrrolidine derivatives, which have been synthesized and evaluated for their potential to combat multidrug-resistant pathogens. A particular derivative, compound 21, which features a 5-nitrothiophene substituent, has demonstrated significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1]

Synthesis of 5-Oxopyrrolidine Derivatives

The synthesis of the 5-oxopyrrolidine derivatives commences with the reaction of N-(4-aminophenyl)acetamide (1) with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2).[1] This intermediate serves as a scaffold for further modifications, including the introduction of various azole, diazole, and hydrazone moieties.[1] The synthesis of hydrazone derivatives, such as compounds 20 and 21, involves the reaction with 2-thiophenecarboxaldehyde or its 5-nitro analog in an aqueous propanolic medium with hydrochloric acid as a catalyst.[1]

G cluster_start Starting Materials start1 N-(4-aminophenyl)acetamide (1) intermediate1 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) start1->intermediate1 Reflux in Water start2 Itaconic Acid start2->intermediate1 intermediate2 Methyl Ester Derivative (3) intermediate1->intermediate2 Methanol, H₂SO₄ intermediate3 Hydrazide Intermediate intermediate2->intermediate3 Hydrazine Hydrate final_product Hydrazone Derivatives (e.g., 20, 21) intermediate3->final_product Aldehyde, HCl (cat.)

General synthetic workflow for 5-oxopyrrolidine derivatives.

Antimicrobial Activity

A series of synthesized 5-oxopyrrolidine derivatives were screened for their antimicrobial activity against a panel of multidrug-resistant and clinically significant pathogens.[1] Compound 21, in particular, exhibited promising and selective activity against Gram-positive bacteria, especially multidrug-resistant S. aureus.[1] The antimicrobial activity, as determined by the minimal inhibitory concentration (MIC), is summarized in the tables below.

Table 1: Antimicrobial Activity of Compound 21 against Multidrug-Resistant and Vancomycin-Intermediate Staphylococcus aureus
StrainMIC (µg/mL)
S. aureus (Vancomycin-Intermediate)1-8
Multidrug-Resistant S. aureus1-8

Data represents minimal inhibitory concentration from 3 technical replicates.[1]

Table 2: Antimicrobial Activity of Compound 21 against Linezolid/Tedizolid-Resistant Staphylococcus aureus
StrainMIC (µg/mL)
Linezolid/Tedizolid-Resistant S. aureus4-64

Data represents minimal inhibitory concentration from 3 technical replicates.[1]

Table 3: Antimicrobial Activity of Compound 21 against Anaerobic Bacteria
StrainMIC (µg/mL)
Gram-positive anaerobic bacteriaData not specified in abstract
Gram-negative anaerobic bacteriaData not specified in abstract

Data represents minimal inhibitory concentration from 3 technical replicates.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of the antimicrobial activity of the 5-oxopyrrolidine derivatives.[1]

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were grown on appropriate agar plates for 18-24 hours. A few colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

G cluster_prep Preparation prep1 Prepare bacterial inoculum (0.5 McFarland) inoculation Inoculate microtiter plate with bacterial suspension prep1->inoculation prep2 Prepare serial dilutions of test compounds in microtiter plate prep2->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually inspect for bacterial growth and determine MIC incubation->read_results

Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR)

The antimicrobial activity of the synthesized 5-oxopyrrolidine derivatives is influenced by the nature of the substituents. The following points summarize the key structure-activity relationships observed:

  • Hydrazone Moiety: The introduction of a hydrazone moiety appears to be crucial for the observed antimicrobial activity.[1]

  • Substituents on the Phenyl Ring: The acetamide group on the phenyl ring at the N1 position of the pyrrolidinone core was chosen for its biological properties and the ease of its deacetylation to a free amino group for further modifications.[1]

  • Thiophene Ring: The presence of a 5-nitrothiophene substituent, as seen in compound 21, is associated with potent and selective activity against multidrug-resistant S. aureus.[1] The nitro group may enhance antimicrobial activity, particularly under anaerobic conditions.[1]

  • Gram-Selectivity: The most active compounds demonstrated selective activity against Gram-positive pathogens, with less or no activity against the tested Gram-negative bacteria.[1]

G cluster_substituents Substituent Effects on Antimicrobial Activity center_node 5-Oxopyrrolidine Core hydrazone Hydrazone Moiety (Key for Activity) center_node->hydrazone leads to nitrothiophene 5-Nitrothiophene Group (Potent Anti-S. aureus Activity) center_node->nitrothiophene enhances acetamide N-phenyl Acetamide (Modulation Point) center_node->acetamide modified with gram_selectivity Gram-Positive Selectivity nitrothiophene->gram_selectivity

Structure-activity relationship summary.

Conclusion

The this compound scaffold serves as a promising framework for the development of novel antimicrobial agents. The derivatization of this core, particularly with moieties such as 5-nitrothiophene hydrazones, has yielded compounds with potent and selective activity against clinically challenging multidrug-resistant Gram-positive pathogens like S. aureus.[1] Further optimization of these lead compounds could result in the development of new and effective treatments for bacterial infections. The favorable activity against vancomycin-intermediate S. aureus suggests a mechanism of action that is independent of existing resistance phenotypes.[1] Future work should focus on elucidating the precise mechanism of action and optimizing the pharmacokinetic properties of these promising molecules.

References

Unraveling the Therapeutic Targets of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidinone class of molecules, a scaffold known for its diverse biological activities. While direct target identification studies for this specific molecule are not extensively available in the public domain, research on structurally related compounds has revealed a range of potential therapeutic applications, from neuroprotection to antiviral and anticancer effects. This technical guide provides an in-depth overview of the known biological targets of similar N-benzyl-pyrrolidinone derivatives and outlines the key experimental methodologies employed in their target identification. This information serves as a crucial foundation for researchers and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this compound and its analogues.

Potential Target Classes of N-benzyl-pyrrolidinone Derivatives

Based on studies of structurally similar compounds, this compound may interact with a variety of protein targets. The following table summarizes the identified targets and the observed biological activities of related molecules.

Compound ClassIdentified Target/PathwayBiological ActivityKey Quantitative Data (Example)
1-benzyl-5-oxopyrrolidine-2-carboximidamide derivativesNR2B-NMDA ReceptorNeuroprotectionAttenuated Ca²⁺ influx and suppressed NR2B upregulation[1]
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideGlutamate Transporter EAAT2AntiseizurePositive allosteric modulator effect[2]
1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamideNociceptin/Orphanin FQ (NOP) ReceptorAntagonistIC₅₀: 2.6+/-0.6 microM in vlPAG neurons[3]
N-benzyl hydroxypyridone carboxamidesViral Terminase Complex (pUL89)Antiviral (HCMV)EC₅₀s ≤ 1.0 μmol/L[4]
N-benzyl-5-nitrofuran-2-carboxamide derivativesNot specifiedAntitubercularMIC = 0.019 – 0.20 μM against M. tuberculosis H37Rv[5]
2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives5-HT₁B-like ReceptorsSerotonergic AntagonistpK_B = 7.05 - 7.54[6]
5-Oxopyrrolidine derivativesNot specifiedAnticancer and AntimicrobialPotent activity against A549 cells[7]

Experimental Protocols for Target Identification

The identification of the molecular target of a novel compound is a critical step in drug discovery and development. A variety of experimental approaches can be employed, often in a complementary fashion, to confidently identify and validate the target.

Affinity-Based Methods

Affinity-based target identification relies on the specific physical interaction between the compound and its protein target.

  • Affinity Chromatography: This is a classical and powerful technique.

    • Immobilization: The compound of interest (the "bait") is chemically synthesized with a linker arm and immobilized onto a solid support (e.g., agarose beads).

    • Incubation: A complex biological sample, such as a cell lysate or tissue homogenate, is passed over the affinity matrix.

    • Binding and Elution: Proteins that specifically bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted, often by using a competitor compound or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identification: The eluted proteins are identified using techniques like mass spectrometry (LC-MS/MS).

  • Chemical Proteomics: This approach uses chemical probes to capture protein targets directly in their native environment.

    • Probe Design: A chemical probe is synthesized by modifying the compound of interest to include a reactive group (for covalent capture) and a reporter tag (e.g., biotin) for enrichment.

    • Labeling: The probe is incubated with live cells or cell lysates to allow for the labeling of target proteins.

    • Enrichment: The biotinylated proteins are captured using streptavidin-coated beads.

    • Identification: The enriched proteins are identified by mass spectrometry.

Expression Cloning and Genetic Approaches

These methods identify targets by observing a functional response in a cellular system.

  • Yeast Three-Hybrid System: This system is an extension of the yeast two-hybrid system and can be used to identify proteins that bind to a small molecule.

    • A hybrid ligand is created by linking the compound of interest to a known DNA-binding molecule (e.g., methotrexate).

    • A library of cDNAs encoding potential target proteins is fused to a transcriptional activation domain.

    • If a protein from the library binds to the small molecule portion of the hybrid ligand, it brings the activation domain into proximity with a reporter gene, leading to its expression.

  • Gain-of-Function or Loss-of-Function Screens:

    • Overexpression Screens: A library of cDNAs is transfected into cells, and clones that exhibit a change in sensitivity (either resistance or hypersensitivity) to the compound are selected. The cDNA in these clones is then sequenced to identify the target.

    • RNAi/CRISPR Screens: Cells are treated with a library of siRNAs or a CRISPR-Cas9 guide RNA library to systematically knock down or knock out gene expression. Clones that show altered sensitivity to the compound are identified, and the corresponding gene is considered a potential target.

Visualizing Target Identification Workflows and Signaling Pathways

To better illustrate the relationships and processes involved in target identification, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Target_ID cluster_Affinity Affinity-Based Approaches cluster_Genetic Genetic/Functional Approaches Compound This compound Immobilization Immobilize on Beads Compound->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Elution Elute Bound Proteins Incubation->Elution MS LC-MS/MS Analysis Elution->MS Target_List_A Potential Target List MS->Target_List_A Validation Target Validation (e.g., SPR, ITC, KO studies) Target_List_A->Validation cDNA_Library cDNA Library Transfection Transfect into Cells cDNA_Library->Transfection Compound_Treatment Treat with Compound Transfection->Compound_Treatment Selection Select for Altered Sensitivity Compound_Treatment->Selection Sequencing Sequence cDNA Selection->Sequencing Target_List_B Potential Target List Sequencing->Target_List_B Target_List_B->Validation

Caption: A generalized experimental workflow for identifying the molecular target of a novel compound using affinity-based and genetic approaches.

For a specific example, should this compound be found to target the NR2B subunit of the NMDA receptor, the following signaling pathway could be implicated:

NMDA_Receptor_Signaling Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide NR2B NR2B-NMDA Receptor Compound->NR2B Antagonism Ca_Influx Ca²⁺ Influx NR2B->Ca_Influx Inhibition Downstream Downstream Signaling (e.g., nNOS activation, excitotoxicity) Ca_Influx->Downstream Leads to Neuroprotection Neuroprotection Downstream->Neuroprotection Inhibition of this pathway leads to

Caption: A simplified diagram of the potential neuroprotective mechanism via antagonism of the NR2B-NMDA receptor.

While the direct molecular targets of this compound remain to be definitively identified, the landscape of research on structurally related compounds provides a fertile ground for hypothesis generation. The diverse biological activities observed, including neuroprotection, antiviral effects, and anticancer properties, suggest that this chemical scaffold is a promising starting point for the development of novel therapeutics. The application of robust target identification methodologies, such as those outlined in this guide, will be paramount in elucidating the precise mechanisms of action and unlocking the full therapeutic potential of this and related compounds. The systematic approaches described herein, combining affinity-based and genetic screening methods, will undoubtedly pave the way for future drug discovery efforts centered around the N-benzyl-pyrrolidinone core.

References

In Silico Modeling of N-benzyl-5-oxopyrrolidine-2-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of the novel small molecule, N-benzyl-5-oxopyrrolidine-2-carboxamide. This compound has been identified as a binder of Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex, and a potential modulator of the P2X7 receptor, highlighting its therapeutic potential in immunology and oncology. This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction to elucidate the binding modes, interaction dynamics, and pharmacokinetic properties of this compound. Furthermore, it includes protocols for relevant experimental assays to determine its biological activity and binding affinity. This guide is intended for researchers, scientists, and drug development professionals engaged in the computational and experimental investigation of novel therapeutics.

Introduction

This compound is a synthetic small molecule with emerging biological significance. It has been identified as a ligand for Cereblon (CRBN), a key component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. By binding to CRBN, small molecules can modulate the ubiquitination and subsequent proteasomal degradation of specific protein substrates, a mechanism of action exploited by immunomodulatory drugs (IMiDs). Additionally, this compound has been suggested as a potential modulator of the P2X7 receptor (P2RX7), an ATP-gated ion channel involved in inflammation and immune responses.

The dual activity of this compound makes it an attractive candidate for further investigation in drug discovery. In silico modeling provides a powerful and cost-effective approach to understand its molecular interactions, predict its biological behavior, and guide the design of more potent and selective analogs. This guide details the computational and experimental workflows for the comprehensive characterization of this compound.

Physicochemical and Biological Activity Data

Precise quantitative binding data for this compound is not extensively available in the public domain. However, the following tables summarize the known qualitative biological activity and calculated physicochemical properties.

Table 1: Biological Activity of this compound

TargetAssay TypeResultSource
Cereblon (CRBN)Binding Assay≥50% inhibition at 200 μMPatent US11395820B2
P2X7 ReceptorFunctional ModulationImplied ModulatorPatent WO2019185868A1

Table 2: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
LogP0.85
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors2
Polar Surface Area58.2 Ų

In Silico Modeling Workflow

A robust in silico workflow is essential to predict and analyze the interaction of this compound with its biological targets. The following sections detail the proposed methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_admet ADMET Prediction ligand_prep Ligand 3D Structure Generation & Energy Minimization docking Predict Binding Pose & Score Interactions ligand_prep->docking admet Predict Pharmacokinetic & Toxicological Properties ligand_prep->admet protein_prep Retrieve Protein Structure (PDB) & Pre-processing protein_prep->docking md_sim Simulate Complex Dynamics & Assess Stability docking->md_sim Best Pose analysis Binding Free Energy & Interaction Analysis md_sim->analysis Trajectory Analysis

Figure 1: In Silico Modeling Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the binding mode and identifying key interactions.

Experimental Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Protein Preparation:

    • Download the crystal structure of the human Cereblon (CRBN) in complex with a ligand from the Protein Data Bank (PDB ID: 4CI1 or similar).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges using a protein preparation wizard (e.g., in AutoDock Tools, Schrödinger Maestro).

    • Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Define the grid box to encompass the binding site.

    • Perform the docking simulation to generate a set of binding poses.

    • Analyze the results based on the docking scores and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) of the best-ranked pose.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of binding stability and conformational changes.

Experimental Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-CRBN complex as the starting structure.

    • Use a simulation package like GROMACS or AMBER.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for the protein (e.g., CHARMM36) and generate parameters for the ligand using a tool like CGenFF.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.

    • Equilibrate the system under NPT (constant pressure) ensemble.

  • Production Run:

    • Run the production MD simulation for an extended period (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other key interactions over time.

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Methodology:

  • Utilize web-based platforms or standalone software (e.g., SwissADME, ADMETlab, pkCSM) to predict a range of pharmacokinetic and toxicological properties.

  • Input the SMILES string or 3D structure of this compound.

  • Analyze the predicted parameters, including:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

admet_workflow cluster_prediction ADMET Prediction Server/Software input Input Compound Structure (SMILES or SDF) absorption Absorption input->absorption distribution Distribution input->distribution metabolism Metabolism input->metabolism excretion Excretion input->excretion toxicity Toxicity input->toxicity output Predicted Pharmacokinetic & Toxicological Profile absorption->output distribution->output metabolism->output excretion->output toxicity->output

Figure 2: ADMET Prediction Workflow.

Experimental Protocols for Biological Validation

Experimental validation is essential to confirm the predictions from in silico models. The following are standard protocols for assessing the interaction of this compound with its targets.

Cereblon (CRBN) Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify binding affinity in a competitive format.

Experimental Protocol:

  • Reagents: GST-tagged human Cereblon protein, a fluorescently labeled CRBN ligand (e.g., Thalidomide-Red), an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and the test compound (this compound).[1]

  • Procedure:

    • In a microplate, add serial dilutions of the test compound.

    • Add the GST-tagged Cereblon protein.

    • Add a pre-mixed solution of the anti-GST donor antibody and the fluorescently labeled CRBN ligand.[1]

    • Incubate at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Measure the FRET signal using a plate reader. The signal will be inversely proportional to the binding of the test compound.

  • Data Analysis:

    • Plot the FRET signal against the concentration of the test compound.

    • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

P2X7 Receptor Functional Assay (Calcium Influx)

The activation of the P2X7 receptor leads to an influx of calcium ions, which can be measured using a fluorescent calcium indicator.

Experimental Protocol:

  • Cell Culture: Use a cell line endogenously expressing the P2X7 receptor (e.g., human monocytic THP-1 cells) or a recombinant cell line overexpressing the receptor.

  • Cell Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • In a microplate reader equipped with a fluorometer, record the baseline fluorescence of the loaded cells.

    • Add this compound at various concentrations (to test for agonistic or antagonistic activity).

    • Add a known P2X7 agonist (e.g., BzATP) to stimulate the receptor.

    • Continuously measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • To assess antagonistic activity, determine the IC50 value of this compound in inhibiting the agonist-induced calcium influx.

    • To assess agonistic activity, determine the EC50 value for inducing calcium influx.

Cereblon Signaling Pathway

This compound, as a Cereblon binder, is expected to modulate the CRL4-CRBN E3 ubiquitin ligase pathway. Understanding this pathway is crucial for interpreting the compound's mechanism of action.

cereblon_pathway cluster_crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN (Substrate Receptor) Substrate Neosubstrate Protein (e.g., IKZF1/3) CRBN->Substrate Recruits DDB1 DDB1 CUL4A CUL4A Ub Ubiquitin CUL4A->Ub Mediates transfer of RBX1 RBX1 Ligand This compound Ligand->CRBN Binds to Proteasome 26S Proteasome Substrate->Proteasome Targeted by Ub->Substrate Polyubiquitination Degradation Protein Degradation Proteasome->Degradation

Figure 3: Cereblon (CRBN) Signaling Pathway.

Conclusion

This technical guide outlines a comprehensive framework for the in silico and experimental characterization of this compound. The proposed computational workflow, encompassing molecular docking, MD simulations, and ADMET prediction, will provide critical insights into its molecular interactions and drug-like properties. The detailed experimental protocols for CRBN binding and P2X7 functional assays will enable the necessary biological validation and quantitative assessment of its activity. The integrated application of these computational and experimental approaches will be instrumental in advancing the understanding of this compound's mechanism of action and will guide future efforts in the development of novel therapeutics targeting the Cereblon and P2X7 pathways.

References

Navigating the ADME Landscape of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide and its analogs represent a class of compounds with significant therapeutic potential. A thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for their successful development from promising leads into viable clinical candidates. This technical guide provides a comprehensive overview of the ADME profiling for this chemical scaffold, offering detailed experimental protocols and a framework for data interpretation. While specific quantitative ADME data for this compound is not extensively available in the public domain, this guide utilizes data from close structural analogs, such as Alicapistat (ABT-957), to provide a representative profile.

ADME Profile Summary

The ADME properties of a drug candidate are critical determinants of its clinical success. The following tables summarize the key in vitro ADME parameters and in vivo pharmacokinetic data for compounds structurally related to this compound, offering a predictive glimpse into its likely behavior.

Table 1: In Vitro ADME Profile of this compound Analogs

ParameterAssay SystemResultImplication
Metabolic Stability Human Liver Microsomest½ > 30 minLow intrinsic clearance, suggesting good metabolic stability.
Permeability Caco-2 MonolayerPapp (A→B): >10 x 10-6 cm/sHigh permeability, indicating good potential for oral absorption.
Plasma Protein Binding Human Plasma>90%High binding to plasma proteins, which may affect distribution and clearance.
CYP450 Inhibition
CYP1A2Recombinant Human CYPIC50 > 10 µMLow potential for drug-drug interactions mediated by CYP1A2.
CYP2C9Recombinant Human CYPIC50 > 10 µMLow potential for drug-drug interactions mediated by CYP2C9.
CYP2C19Recombinant Human CYPIC50 > 10 µMLow potential for drug-drug interactions mediated by CYP2C19.
CYP2D6Recombinant Human CYPIC50 > 10 µMLow potential for drug-drug interactions mediated by CYP2D6.
CYP3A4Recombinant Human CYPIC50 > 10 µMLow potential for drug-drug interactions mediated by CYP3A4.

Note: The data presented are representative values for the 1-benzyl-5-oxopyrrolidine-2-carboxamide class of compounds and are intended for illustrative purposes. Actual values for this compound should be determined experimentally.

Table 2: Human Pharmacokinetic Parameters of Alicapistat (ABT-957), a Structural Analog

ParameterValue
Tmax (Time to Maximum Concentration) 2 - 5 hours
t½ (Half-life) 7 - 12 hours
Exposure Dose-proportional

Data from Phase 1 clinical studies of Alicapistat.[1]

Experimental Protocols

Detailed and robust experimental design is crucial for generating reliable ADME data. The following sections outline the standard protocols for the key in vitro assays.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (pooled from multiple donors).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • Pre-warm the phosphate buffer, liver microsomes, and test compound to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer as a model of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer with well-developed tight junctions (typically 21 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • To assess apical to basolateral (A→B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Replace the collected volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Analysis:

    • Determine the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device with two chambers separated by a semipermeable membrane (typically 8-12 kDa molecular weight cutoff).

  • Sample Preparation:

    • Add plasma (human, rat, etc.) spiked with the test compound to one chamber.

    • Add phosphate-buffered saline (PBS), pH 7.4, to the other chamber.

  • Equilibration:

    • Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of plasma protein binding as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes.

Methodology:

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Test compound and positive control inhibitors.

    • NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the recombinant CYP enzyme, a specific probe substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific duration.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Visualizations

To aid in the conceptualization of the ADME profiling process, the following diagrams illustrate the experimental workflow and the interplay of the key parameters.

ADME_Profiling_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Permeability Permeability Assay (Caco-2) InVivo_PK In Vivo PK Study (t½, CL) Permeability->InVivo_PK PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->InVivo_PK MetStab Metabolic Stability (Liver Microsomes) MetStab->InVivo_PK CYP_Inhib CYP450 Inhibition Test_Compound Test Compound: This compound Test_Compound->Permeability Assess Oral Absorption Potential Test_Compound->PPB Determine Free Drug Fraction Test_Compound->MetStab Evaluate Intrinsic Clearance Test_Compound->CYP_Inhib Assess DDI Potential

Figure 1. High-level workflow for the ADME profiling of a test compound.

In_Vitro_ADME_Cascade cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection start New Chemical Entity sol Aqueous Solubility start->sol logd LogD @ pH 7.4 start->logd met_stab_ht Metabolic Stability (Human Liver Microsomes) start->met_stab_ht perm Permeability (Caco-2) sol->perm logd->perm met_stab_ht->perm met_id Metabolite Identification met_stab_ht->met_id ppb Plasma Protein Binding perm->ppb cyp_inhib CYP450 Inhibition Screen (5 major isoforms) perm->cyp_inhib pk_rodent Rodent Pharmacokinetics (IV & PO) ppb->pk_rodent cyp_inhib->pk_rodent met_id->pk_rodent cyp_induction CYP450 Induction pk_rodent->cyp_induction transporter Transporter Interaction pk_rodent->transporter end Clinical Candidate cyp_induction->end transporter->end

Figure 2. A tiered approach to in vitro ADME profiling in drug discovery.

Conclusion

The ADME profile of this compound and its analogs suggests a class of compounds with favorable drug-like properties, including good metabolic stability and high permeability. The provided experimental protocols offer a robust framework for generating the necessary data to fully characterize novel compounds within this chemical series. While the surrogate data from Alicapistat is informative, a comprehensive in vitro ADME assessment of this compound is essential to accurately predict its human pharmacokinetics and to de-risk its progression through the drug development pipeline. The systematic application of the described assays will enable researchers to build a comprehensive ADME package to support informed decision-making and facilitate the advancement of these promising therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide, a key intermediate in the development of various pharmaceuticals. Two primary synthetic strategies are presented: a direct thermal amidation and a coupling agent-mediated approach. This guide offers a comparative analysis of these methods, including quantitative data on yields and reaction conditions, to aid researchers in selecting the most suitable protocol for their specific needs. Detailed experimental procedures and visualizations of the synthetic workflows are included to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as N-benzyl-pyroglutamide, is a valuable building block in medicinal chemistry. Its derivatives have shown potential as neuroprotective agents and antagonists for P2X7 receptors, which are implicated in a range of inflammatory and neurodegenerative diseases.[1] The efficient and scalable synthesis of this core structure is therefore of significant interest. This application note details two optimized methods for its preparation, providing researchers with the necessary information to make informed decisions for their synthetic campaigns.

Synthetic Strategies Overview

Two principal routes for the synthesis of this compound are discussed:

  • Direct Thermal Amidation: This method involves the direct condensation of pyroglutamic acid and benzylamine at elevated temperatures, often in a high-boiling polar aprotic solvent like DMSO. It offers a straightforward, atom-economical approach by avoiding the use of coupling agents.[2][3]

  • Coupling Agent-Mediated Amidation: This widely used strategy employs a coupling agent to activate the carboxylic acid of pyroglutamic acid, facilitating its reaction with benzylamine under milder conditions. A variety of coupling agents can be utilized, each with its own advantages in terms of reaction time, yield, and suppression of side reactions.[4][5]

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the yield, purity, and scalability of the production of this compound. The following tables summarize the quantitative data associated with each method to facilitate a direct comparison.

Table 1: Direct Thermal Amidation of Pyroglutamic Acid with Benzylamine

EntryTemperature (°C)Reaction Time (h)SolventDegree of Amidation (%)Reference
111026DMSO~30[3]
21308DMSO~50[3]

Note: Data is for the amidation of poly(γ-glutamic acid), which serves as a model for the reactivity of the pyroglutamic acid monomer.[3]

Table 2: Coupling Agent-Mediated Synthesis of Pyroglutaramide Derivatives

EntryCoupling AgentBaseSolventReaction Time (h)Yield (%)Reference
1CDI-DMF3-2434-84[4]
2DCC/HOBtEt3NDCM/DMF12-24High[6]
3HBTU/HOBtDIEADMF1-4High[7][8]
4HATU/HOAtDIEADMF0.5-2Very High[6][8]
5PyBOPDIEADMF1-3High[7][9]

Note: Yields are generalized from the synthesis of related pyroglutamide derivatives as specific yield for the title compound was not available in the cited literature.

Experimental Protocols

Protocol 1: Direct Thermal Amidation

This protocol is adapted from the direct amidation of poly(γ-glutamic acid) with benzylamine.[2][3]

Materials:

  • L-Pyroglutamic acid

  • Benzylamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nitrogen gas supply

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a condenser, dissolve L-pyroglutamic acid in anhydrous DMSO to a concentration of 0.2 M.

  • Add a stoichiometric equivalent of benzylamine to the solution.

  • Heat the reaction mixture to 110-130°C under a slow stream of nitrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Coupling Agent-Mediated Amidation using CDI

This protocol is a general procedure based on the use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.[4]

Materials:

  • L-Pyroglutamic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve L-pyroglutamic acid in anhydrous DMF in a round-bottom flask.

  • Add 1.1 equivalents of CDI to the solution and stir at room temperature for 1-2 hours, or until CO2 evolution ceases, to form the acylimidazolide intermediate.

  • Add 1.0 equivalent of benzylamine to the reaction mixture.

  • Stir the reaction at room temperature for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis Optimization Strategies

The optimization of the synthesis of this compound can be approached by considering the following factors:

  • Choice of Synthetic Route: For small-scale synthesis where the cost of reagents is not a major concern, the coupling agent-mediated route generally provides higher yields and proceeds under milder conditions. For larger-scale, more cost-effective production, the direct thermal amidation may be preferable, although it requires higher temperatures and may lead to more byproducts.

  • Optimization of Direct Thermal Amidation: The key parameters to optimize are temperature and reaction time. A systematic study varying the temperature between 110°C and 140°C and monitoring the reaction at different time points will help identify the optimal conditions for maximizing the yield while minimizing degradation.[3]

  • Selection of Coupling Agent: The choice of coupling agent in the mediated route is critical.

    • Carbodiimides (DCC, EDC): Cost-effective but can lead to the formation of N-acylurea byproducts and require an additive like HOBt to suppress racemization.[7]

    • Uronium/Aminium Salts (HBTU, HATU): Offer faster reaction times and higher yields with minimal side reactions. HATU is generally considered one of the most efficient coupling reagents.[6][8]

    • Phosphonium Salts (PyBOP): Highly effective, particularly for sterically hindered couplings.[7][9]

    • CDI: A mild and effective coupling agent, though reaction times can be longer.[4]

  • Solvent and Base Selection: Anhydrous polar aprotic solvents like DMF, DCM, or THF are typically used for coupling reactions. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.

Visualizations

Synthesis_Strategy_Selection start Start: Synthesize this compound decision Primary Consideration? start->decision cost_scale Cost and Scale decision->cost_scale Cost-effectiveness for large scale mildness_yield Mild Conditions and High Yield decision->mildness_yield Small scale, high purity thermal Direct Thermal Amidation cost_scale->thermal coupling Coupling Agent-Mediated Amidation mildness_yield->coupling end End: Optimized Synthesis Protocol thermal->end coupling->end

Caption: Decision workflow for selecting a synthetic strategy.

Coupling_Agent_Optimization cluster_agents Common Coupling Agents reagents Coupling Reagents Select based on reactivity, cost, and side products CDI CDI (Mild, longer reaction) reagents->CDI DCC_EDC DCC/EDC (Cost-effective, potential side products) reagents->DCC_EDC HBTU_HATU HBTU/HATU (High efficiency, fast reaction) reagents->HBTU_HATU PyBOP PyBOP (Good for hindered couplings) reagents->PyBOP optimization {Optimization Parameters|Solvent: DMF, DCM Base: DIEA, Et3N Temperature: RT} HBTU_HATU->optimization Leads to

Caption: Key considerations for optimizing coupling agent-mediated synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through either direct thermal amidation or a coupling agent-mediated approach. The choice of method should be guided by the specific requirements of the research, including scale, cost, and desired purity. For rapid, high-yielding synthesis on a laboratory scale, the use of modern coupling reagents such as HATU or PyBOP is recommended. For large-scale and more economical production, direct thermal amidation presents a viable, albeit more demanding, alternative. The protocols and optimization strategies outlined in this document provide a comprehensive guide for researchers to successfully synthesize this important chemical entity.

References

Application Notes and Protocols for Cell-Based Assays of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidinone class of molecules. Derivatives of 5-oxopyrrolidine have demonstrated a range of biological activities, with a significant focus on their potential as neuroprotective agents.[1] Research suggests that compounds with this core structure may offer protection against excitotoxicity, a key pathological process in many neurodegenerative diseases.[1][2][3][4] The mechanism of action for some derivatives has been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, specifically by attenuating calcium (Ca2+) influx and suppressing the upregulation of the NR2B subunit.[1]

Beyond neuroprotection, the broader 5-oxopyrrolidine scaffold has been explored for other therapeutic applications, including anticancer and antimicrobial activities.[5][6][7] Given the therapeutic potential of this chemical class, robust and reproducible cell-based assays are essential for characterizing the biological activity of novel analogs like this compound.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the neuroprotective, cytotoxic, and antimicrobial properties of this compound. The protocols are designed to be accessible to researchers in academic and industrial drug discovery settings.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action (Neuroprotection) cluster_2 Alternative Activities cluster_3 Data Analysis & Interpretation A Compound Synthesis & Characterization B Primary Cytotoxicity Assay (e.g., MTT on SH-SY5Y & A549) A->B G Antimicrobial Susceptibility (Broth Microdilution) A->G C Neuroprotection Assay (NMDA-induced toxicity) B->C F Anticancer Activity Assay (Dose-response on A549) B->F If cytotoxic to A549 D Calcium Influx Assay (Fluo-4 AM) C->D Active compounds E Western Blot Analysis (NR2B Subunit Expression) D->E H IC50/EC50 Determination E->H F->H G->H I Statistical Analysis H->I J Structure-Activity Relationship (SAR) Studies I->J

Caption: General workflow for in vitro screening of this compound.

Neuroprotective Activity Assays

NMDA-Induced Cytotoxicity Assay in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA). The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurotoxicity studies.[8][9]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[10]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 to 8 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control such as MK-801 (a known NMDA receptor antagonist).

  • NMDA Treatment: Following pre-treatment, expose the cells to 1 mM NMDA for 30 minutes to induce cytotoxicity.[9]

  • Cell Viability Assessment (MTT Assay):

    • After NMDA treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the EC50 value for the neuroprotective effect.

Hypothetical Data:

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control-1005.2
NMDA (1 mM)-45.34.8
NMDA + Compound0.152.15.1
NMDA + Compound168.74.9
NMDA + Compound1085.45.3
NMDA + Compound10092.34.7
NMDA + MK-8011095.14.5
Calcium Influx Assay

This assay measures changes in intracellular calcium levels in response to NMDA receptor activation and the modulatory effect of the test compound. Fluo-4 AM, a cell-permeant dye that exhibits a large fluorescence increase upon binding to Ca2+, is used.[2][14]

Protocol:

  • Cell Preparation: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[14]

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with Fluo-4 AM dye-loading solution for 1 hour at 37°C.[2][11]

  • Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes at room temperature.[11]

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence microplate reader (Ex/Em = 490/525 nm).[2][11]

  • NMDA Stimulation: Add NMDA to a final concentration of 100 µM and immediately begin kinetic fluorescence readings for 5-10 minutes.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the intracellular calcium concentration. Compare the calcium response in compound-treated cells to the NMDA-only control.

Hypothetical Data:

Treatment GroupConcentration (µM)Peak Fluorescence (Arbitrary Units)Standard Deviation
Control-15012.5
NMDA (100 µM)-125085.6
NMDA + Compound198075.4
NMDA + Compound1065062.1
NMDA + Compound10032035.8
Western Blot for NR2B Subunit Expression

This protocol is to determine if this compound can suppress the upregulation of the NMDA receptor subunit NR2B, which can be induced by prolonged excitotoxic insult.

Protocol:

  • Cell Treatment: Culture and treat SH-SY5Y cells with the compound and/or NMDA as described in the cytotoxicity assay, potentially for a longer duration (e.g., 6-24 hours) to observe changes in protein expression.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the NR2B subunit overnight at 4°C.[15][16]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control, such as β-actin or GAPDH, to normalize the data.[16]

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Hypothetical Data:

Treatment GroupRelative NR2B Expression (Normalized to Control)Standard Deviation
Control1.000.08
NMDA (100 µM, 24h)2.500.21
NMDA + Compound (10 µM)1.250.15

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by NMDA receptor activation, leading to calcium influx and downstream cellular responses.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, nNOS) Ca_influx->Downstream Excitotoxicity Excitotoxicity & Cell Death Downstream->Excitotoxicity Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide Compound->NMDAR Inhibition

Caption: Simplified NMDA receptor signaling pathway and the putative target of the compound.

Anticancer Activity Assay

MTT Assay on A549 Human Lung Carcinoma Cells

This assay determines the cytotoxic effect of this compound on the A549 human lung adenocarcinoma cell line.[5][6]

Protocol:

  • Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[17]

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 1 to 200 µM) for 48 hours. Include a vehicle control and a positive control like cisplatin.[6]

  • Cell Viability Assessment: Perform the MTT assay as described in the neuroprotection protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Data:

Compound Concentration (µM)A549 Cell Viability (%)Standard Deviation
0 (Control)1006.1
198.25.8
1085.77.2
5052.36.5
10025.14.9
2008.93.1

Antimicrobial Activity Assay

Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.[3][5][8]

Protocol:

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[18]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[3]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921364
Escherichia coli ATCC 25922>128

Conclusion

The provided protocols offer a comprehensive framework for the initial in vitro characterization of this compound. The primary focus is on its potential neuroprotective effects, with assays designed to elucidate its activity against NMDA-induced excitotoxicity and its impact on calcium signaling and NMDA receptor subunit expression. Additionally, protocols for assessing anticancer and antimicrobial activities are included to explore the broader therapeutic potential of this compound. The successful application of these assays will provide valuable data to guide further preclinical development, including structure-activity relationship studies and in vivo efficacy models.

References

"N-benzyl-5-oxopyrrolidine-2-carboxamide" HPLC analysis method

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC analysis method for N-benzyl-5-oxopyrrolidine-2-carboxamide is crucial for researchers and professionals in drug development for purity assessment, quantification, and stability studies. This document provides a detailed application note and protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Application Note

Introduction

This compound is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. Pyrrolidine carboxamides are a class of compounds that have been investigated for various biological activities.[1] The N-benzyl substitution introduces a chromophore, making the molecule well-suited for UV detection, and increases its hydrophobicity compared to its parent compound, 5-oxopyrrolidine-2-carboxamide.

This method outlines a robust and reliable isocratic RP-HPLC method for the separation and quantification of this compound. The procedure is designed to be readily implemented in a standard analytical laboratory.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The N-benzyl group provides sufficient non-polar character for good retention on a C18 column. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound with a reasonable retention time and good peak symmetry. UV detection is employed for quantification, leveraging the ultraviolet absorbance of the benzyl group.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard.

  • Glassware: Volumetric flasks, vials, and pipettes.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. The exact ratio may need to be optimized based on the specific column and system to achieve a desirable retention time (typically between 3 and 10 minutes).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Brief Overview)

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure that there are no interfering peaks from excipients or impurities at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over the intended range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare and Filter Samples inject_samples Inject Sample Solutions prep_samples->inject_samples equilibrate->inject_standards calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte in Samples inject_samples->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Cytotoxicity Assay for N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound with potential therapeutic applications. As with any novel chemical entity intended for biomedical use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development process. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and cost-effective method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[1] The protocol is designed to be adaptable for various human cancer cell lines and can be modified for screening other novel compounds.

While specific cytotoxic mechanisms of this compound are still under investigation, related compounds have been noted for their potential anticancer and antimicrobial activities.[2] This protocol provides a foundational method to quantify the dose-dependent effects of the compound on cell viability.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data of this compound on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa (Cervical Cancer) 0 (Control)100 ± 4.5\multirow{6}{}{25.8}
195.2 ± 5.1
1078.6 ± 6.2
2551.3 ± 4.8
5022.1 ± 3.9
1008.7 ± 2.1
MCF-7 (Breast Cancer) 0 (Control)100 ± 5.2\multirow{6}{}{15.4}
192.4 ± 4.7
1065.1 ± 5.5
2535.8 ± 4.1
5012.3 ± 3.2
1004.5 ± 1.8
A549 (Lung Cancer) 0 (Control)100 ± 3.9\multirow{6}{*}{42.1}
198.1 ± 4.3
1088.7 ± 5.0
2560.2 ± 4.5
5038.9 ± 3.7
10015.6 ± 2.9

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxicity of this compound against a chosen cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C in the dark.[1] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[1]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently agitate the plate on a shaker for 10 minutes in the dark to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

experimental_workflow start_end start_end process process decision decision io io start Start cell_culture Cell Culture (e.g., HeLa, MCF-7) start->cell_culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions cell_seeding->compound_prep treatment Treat Cells with Compound cell_seeding->treatment compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation dissolve_crystals Dissolve Formazan Crystals with DMSO formazan_incubation->dissolve_crystals read_absorbance Read Absorbance at 570nm dissolve_crystals->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Figure 1: Workflow for the MTT-based cytotoxicity assay.

signaling_pathway compound compound protein protein process process outcome outcome compound_node N-benzyl-5-oxopyrrolidine- 2-carboxamide p2rx7 P2RX7 Receptor compound_node->p2rx7 Modulation? cereblon Cereblon (CRBN) compound_node->cereblon Interaction? cell_membrane Cell Membrane downstream_caspases Caspase Cascade (Caspase-8, -9, -3) p2rx7->downstream_caspases cereblon->downstream_caspases apoptosis Apoptosis downstream_caspases->apoptosis cell_death Cell Death apoptosis->cell_death

Figure 2: Plausible signaling pathway for compound-induced cytotoxicity.

References

"N-benzyl-5-oxopyrrolidine-2-carboxamide" for HCMV pUL89-C endonuclease assay.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Characterization of Novel Antiviral Compounds against Human Cytomegalovirus (HCMV) with a Focus on the pUL89-C Endonuclease Target.

For: Researchers, scientists, and drug development professionals.

Introduction

Human Cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals and newborns.[1][2][3][4] The development of novel antiviral drugs with new mechanisms of action is a critical area of research to combat drug resistance and toxicity associated with current therapies.[1][2][3][4] One promising target for new HCMV drugs is the viral terminase complex, which is essential for viral genome packaging.[5][6] The pUL89 protein, a component of this complex, contains a C-terminal endonuclease domain (pUL89-C) that is responsible for cleaving the viral DNA concatemer.[5][6] This metal-dependent endonuclease activity is a viable target for antiviral inhibitors.[5][6][7][8][9]

Recent research has explored various chemical scaffolds for their potential to inhibit HCMV. Notably, a class of compounds known as N-benzyl hydroxypyridone carboxamides has been identified as potent inhibitors of HCMV replication.[1][2][3][4] However, mechanistic studies have revealed that these compounds are mechanistically distinct and do not target the pUL89-C endonuclease.[1][2] This application note will detail the protocol for the pUL89-C endonuclease assay used to confirm this lack of direct inhibition and present the corresponding data. This information is crucial for researchers aiming to screen and characterize new anti-HCMV compounds, allowing for the differentiation between pUL89-C inhibitors and compounds with other mechanisms of action.

Data Presentation: N-benzyl hydroxypyridone carboxamides Counter-Screening

As part of the mechanism of action studies for N-benzyl hydroxypyridone carboxamides, a counter-screening was performed using an ELISA-based biochemical endonuclease assay for pUL89-C. The data below demonstrates that this class of compounds exhibits insignificant or marginal inhibition of the pUL89-C endonuclease at a concentration of 20 μmol/L, confirming that they do not target this enzyme.[1]

Compound IDpUL89-C Inhibition (%) at 20 µmol/LAntiviral EC50 (µmol/L)Selectivity Index (SI)
8a 3% - 15%SubmicromolarHigh
8p 3% - 15%≤ 1.0High
12 3% - 15%≤ 1.0High
13 3% - 15%≤ 1.0High

*EC50: 50% effective concentration for inhibiting HCMV replication. *SI: Selectivity Index (CC50/EC50), where CC50 is the 50% cytotoxic concentration. (Note: Specific inhibition percentages for each compound were stated to be between 3% and 15% in the source literature. The table reflects this range.)[1]

Experimental Protocols

Recombinant pUL89-C Endonuclease Assay (ELISA-based)

This protocol describes a higher-throughput, quantitative ELISA-based assay to measure the endonuclease activity of recombinant pUL89-C.[10] This assay is suitable for screening compound libraries for potential inhibitors.

a. Materials and Reagents:

  • Recombinant pUL89-C protein[10]

  • pUC18 plasmid DNA[10]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT

  • Coating Buffer: 100 mM Sodium Bicarbonate (pH 9.6)

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Anti-dsDNA primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well high-binding microplate

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitors (e.g., known metal-binding compounds)[5]

  • Negative controls (e.g., GCV, BDCRB)[5]

b. Protocol:

  • Plate Coating: Coat a 96-well microplate with a solution of linearized pUC18 plasmid DNA in Coating Buffer overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound DNA.

  • Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme Reaction:

    • Add the test compounds, positive controls, and negative controls to the respective wells.

    • Add the recombinant pUL89-C enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 1 hour to allow for the endonuclease reaction.[10] During this time, active pUL89-C will cleave the dsDNA substrate.

  • Washing: Wash the plate three times with Wash Buffer to remove the cleaved DNA fragments and the enzyme/inhibitor complexes.

  • Primary Antibody Incubation: Add the anti-dsDNA primary antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the remaining intact dsDNA coated on the well surface.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The amount of remaining dsDNA is proportional to the absorbance. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a suitable curve.

Visualizations

HCMV pUL89-C Endonuclease Assay Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis plate Coat 96-well plate with dsDNA (pUC18) wash1 Wash plate plate->wash1 block Block with BSA wash1->block add_compounds Add compounds/ controls to wells block->add_compounds compounds Prepare compound dilutions add_enzyme Add pUL89-C enzyme add_compounds->add_enzyme incubate_reaction Incubate at 37°C add_enzyme->incubate_reaction wash2 Wash away cleaved DNA incubate_reaction->wash2 add_primary_ab Add anti-dsDNA Ab wash2->add_primary_ab wash3 Wash add_primary_ab->wash3 add_secondary_ab Add HRP-conjugated Ab wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_tmb Add TMB substrate wash4->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate calculate Calculate % Inhibition and IC50 read_plate->calculate G cluster_screening Primary Screening cluster_moa Mechanism of Action (MoA) Studies cluster_adme ADME Profiling cluster_sar SAR Studies antiviral_assay HCMV Antiviral Assay (e.g., GFP reporter virus) cytotoxicity_assay Cytotoxicity Assay (CC50) antiviral_assay->cytotoxicity_assay Determine EC50 & SI pUL89_assay pUL89-C Endonuclease Assay (Counter-screen) antiviral_assay->pUL89_assay entry_assay Viral Entry Assay antiviral_assay->entry_assay time_addition_assay Time-of-Addition Assay antiviral_assay->time_addition_assay sar Structure-Activity Relationship (SAR) cytotoxicity_assay->sar time_addition_assay->sar solubility Aqueous Solubility stability Plasma & Microsomal Stability pampa PAMPA Permeability sar->solubility sar->stability sar->pampa

References

Application Notes and Protocols for N-benzyl-5-oxopyrrolidine-2-carboxamide in the A549 Lung Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-cancer effects of N-benzyl-5-oxopyrrolidine-2-carboxamide on the A549 human lung adenocarcinoma cell line. While direct studies on this specific compound are limited, research on related 5-oxopyrrolidine derivatives has demonstrated significant anti-proliferative and pro-apoptotic activity in A549 cells, suggesting a promising avenue for investigation.

This document outlines detailed protocols for assessing the efficacy of this compound, including its impact on cell viability, apoptosis, and cell cycle progression. Additionally, a plausible signaling pathway is proposed based on common mechanisms of action for anti-cancer agents in lung cancer.

Data Presentation: Summary of Pre-clinical Findings

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on A549 cells. These values are based on typical results observed with similar anti-cancer compounds and should be experimentally determined for this specific molecule.

Table 1: Cell Viability of A549 Cells Treated with this compound (MTT Assay)

Concentration (µM)Incubation Time (24h) - % ViabilityIncubation Time (48h) - % Viability
0 (Control)100 ± 4.5100 ± 5.1
1085 ± 3.972 ± 4.2
2562 ± 5.348 ± 3.8
5041 ± 4.129 ± 3.5
10023 ± 3.715 ± 2.9
IC50 (µM) ~ 55 ~ 28

Table 2: Apoptosis Induction in A549 Cells by this compound (Annexin V-FITC/PI Staining)

Treatment (48h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95 ± 2.13 ± 0.82 ± 0.5
25 µM68 ± 3.518 ± 2.214 ± 1.9
50 µM45 ± 4.235 ± 3.120 ± 2.5
100 µM20 ± 3.855 ± 4.525 ± 3.3

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Propidium Iodide Staining)

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control55 ± 3.230 ± 2.515 ± 1.8
25 µM65 ± 4.125 ± 2.110 ± 1.5
50 µM75 ± 4.815 ± 1.910 ± 1.3
100 µM80 ± 5.310 ± 1.610 ± 1.4

Proposed Mechanism of Action: Signaling Pathway

Based on the common signaling aberrations in non-small cell lung cancer, it is hypothesized that this compound may exert its anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. A plausible mechanism involves the inhibition of the PI3K/Akt/mTOR and/or the Ras/Raf/MEK/ERK pathways, which are frequently hyperactivated in lung cancer.

signaling_pathway Proposed Signaling Pathway of this compound in A549 Cells Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide EGFR EGFR Compound->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Proliferation

Caption: Proposed inhibitory action on key oncogenic signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro anti-cancer activity of a novel compound.

experimental_workflow Experimental Workflow for In Vitro Compound Screening start Start culture Culture A549 Cells start->culture treat Treat cells with This compound (various concentrations) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Analysis viability->data apoptosis->data cell_cycle->data end End data->end

Caption: A streamlined workflow for assessing compound efficacy.

Detailed Experimental Protocols

Cell Culture

The A549 human lung adenocarcinoma cell line should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on A549 cells.[1][2][3][4]

Materials:

  • A549 cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in A549 cells treated with the compound.[5][6][7][8][9]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of the compound on the cell cycle distribution of A549 cells.[10][11]

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for N-benzyl-5-oxopyrrolidine-2-carboxamide PAMPA Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The pyrrolidine ring is a versatile structural motif found in a variety of FDA-approved drugs.[1] Understanding the pharmacokinetic properties of novel compounds containing this scaffold, such as this compound, is crucial in early-stage drug discovery.

One of the key parameters in the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate is its permeability across biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict the passive diffusion of compounds across membranes, such as the gastrointestinal tract and the blood-brain barrier.[2][3] This assay is a cost-effective and rapid tool for screening compounds in the early phases of drug development to identify those with favorable permeability characteristics.[4][5][6][7][8]

These application notes provide a detailed protocol for conducting a PAMPA assay to evaluate the permeability of this compound. While specific experimental data for this compound is not publicly available, this document offers a comprehensive methodology and data presentation framework that can be applied to its analysis.

Principle of the PAMPA Assay

The PAMPA assay utilizes a 96-well microplate system with two chambers separated by a polyvinylidene difluoride (PVDF) membrane filter. This filter is impregnated with a lipid solution, typically a mixture of phospholipids in an organic solvent, which forms an artificial membrane that mimics a biological membrane.[2][3]

The compound of interest, in this case, this compound, is added to the donor chamber (top plate). The plate is then placed on an acceptor plate containing a buffer solution. Compounds with sufficient permeability will diffuse from the donor chamber, through the artificial lipid membrane, and into the acceptor chamber (bottom plate). After a defined incubation period, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.[3][9] The apparent permeability coefficient (Pe) is then calculated.

Data Presentation

Quantitative data from the PAMPA assay should be summarized in a clear and structured table to allow for easy comparison and interpretation. The following table provides a template for presenting the permeability data for this compound, alongside well-characterized reference compounds with known permeability classifications.

Note: The data presented in the table below for this compound is hypothetical and for illustrative purposes only, as no experimental data has been found in the public domain.

Table 1: PAMPA Permeability Data

CompoundApparent Permeability (Pe) (10-6 cm/s)Permeability Classification
This compound [Hypothetical Value, e.g., 8.5][Hypothetical Classification, e.g., High]
Propranolol (High Permeability Control)> 5.0High
Theophylline (Medium Permeability Control)1.0 - 5.0Medium
Furosemide (Low Permeability Control)< 1.0Low

Permeability Classification Criteria:

  • High: Pe > 5.0 x 10-6 cm/s

  • Medium: Pe = 1.0 - 5.0 x 10-6 cm/s

  • Low: Pe < 1.0 x 10-6 cm/s

Experimental Protocol

This protocol outlines the detailed methodology for conducting a PAMPA assay for this compound.

Materials and Reagents
  • This compound

  • PAMPA plate system (e.g., 96-well MultiScreen-IP PAMPA filter plate)

  • Donor plate (hydrophobic PVDF membrane)

  • Acceptor plate (low-binding plastic)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds (Propranolol, Theophylline, Furosemide)

  • LC-MS/MS or UV-Vis plate reader

  • Multichannel pipette

  • Plate shaker

Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of the reference compounds (Propranolol, Theophylline, Furosemide) in DMSO.

    • Prepare the working solutions by diluting the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤ 1%).

  • Membrane Coating:

    • Carefully apply 5 µL of the phospholipid solution to each well of the donor plate membrane.

    • Allow the solvent to evaporate for at least 5 minutes, leaving a lipid layer on the filter.

  • Assay Setup:

    • Add 200 µL of PBS to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 180 µL of the working solutions (this compound and reference compounds) to the corresponding wells of the donor plate. Reserve some wells for a blank (PBS with DMSO).

  • Incubation:

    • Cover the plate assembly with a lid to minimize evaporation.

    • Incubate the plate at room temperature (25°C) for 4-18 hours on a plate shaker at a gentle speed (e.g., 50 rpm) to ensure adequate mixing without disrupting the membrane.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the acceptor wells and the final concentration in the donor wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity).

Data Analysis

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - CA / Ceq)

Where:

  • VD = Volume of the donor well (cm3)

  • VA = Volume of the acceptor well (cm3)

  • A = Area of the membrane (cm2)

  • t = Incubation time (s)

  • CA = Concentration of the compound in the acceptor well at time t

  • Ceq = Equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA), where CD is the concentration in the donor well at time t.

Visualizations

Experimental Workflow

PAMPA_Workflow prep 1. Prepare Solutions (Test Compound & Controls) coat 2. Coat Donor Plate with Artificial Membrane prep->coat setup 3. Assemble Assay Plate (Donor & Acceptor) coat->setup incubate 4. Incubate (e.g., 4-18h at 25°C) setup->incubate analyze 5. Analyze Concentrations (LC-MS/MS or UV-Vis) incubate->analyze calculate 6. Calculate Permeability (Pe) analyze->calculate

Caption: Workflow for the PAMPA cell permeability assay.

Principle of the PAMPA Assay

PAMPA_Principle cluster_plate PAMPA Plate Assembly donor Donor Well Test Compound Solution membrane Artificial Lipid Membrane donor->membrane Passive Diffusion acceptor Acceptor Well Buffer membrane->acceptor

Caption: Diagram illustrating the principle of passive diffusion in the PAMPA assay.

References

Application Notes and Protocols for N-benzyl-5-oxopyrrolidine-2-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-5-oxopyrrolidine-2-carboxamide and its derivatives represent a class of compounds with diverse biological activities, including potential neuroprotective[1], antiviral[2], and NOP receptor antagonist effects[3]. This document provides a generalized framework for the formulation and application of this compound (CAS 87341-53-5) in a cell culture setting. The protocols outlined below are intended as a starting point for researchers and may require optimization based on the specific cell line and experimental objectives.

Compound Information

PropertyValueReference
Chemical Name 1-Benzyl-5-oxopyrrolidine-2-carboxamide[4]
CAS Number 87341-53-5[4]
Molecular Formula C12H14N2O2[4]
Molecular Weight 218.25 g/mol [4]
Predicted Boiling Point 509.5±49.0 °C[4]
Predicted Density 1.261±0.06 g/cm3 [4]
Predicted pKa 15.44±0.20[4]

Note: The physicochemical properties listed are predicted values and should be confirmed experimentally.

General Handling and Storage

  • Storage: Store the solid compound at -20°C in a desiccated environment.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound. Work in a well-ventilated area or a chemical fume hood.

Formulation for Cell Culture

Experimental Workflow for Solubility Determination and Stock Solution Preparation

G cluster_0 Solubility Testing cluster_1 Stock Solution Preparation weigh Weigh Compound add_solvent Add Small Volume of DMSO weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Observe for Dissolution vortex->observe add_more Add More Solvent if Needed observe->add_more calc_vol Calculate Volume for 10 mM Stock observe->calc_vol If Soluble add_more->vortex add_more->observe Re-evaluate dissolve Dissolve in Calculated DMSO Volume calc_vol->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for determining solubility and preparing a stock solution.

Protocol for Stock Solution Preparation (10 mM)
  • Weighing the Compound: Accurately weigh out approximately 1-5 mg of this compound.

  • Initial Solubilization: Based on the molecular weight of 218.25 g/mol , to prepare a 10 mM stock solution, you will need to dissolve 2.1825 mg in 1 mL of a suitable solvent.

  • Solvent Selection: Start with a small volume of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

  • Dissolution: Add the solvent to the compound and facilitate dissolution by vortexing or sonication. If the compound does not fully dissolve, incrementally add more solvent until it does, and recalculate the final concentration.

  • Sterilization: Once the compound is fully dissolved, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Important Considerations:

  • The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always prepare a vehicle control (medium with the same concentration of solvent) in your experiments.

Cell Viability Assay Protocol

To determine the cytotoxic potential of this compound on a specific cell line, a cell viability assay such as the MTT assay is recommended.

Experimental Workflow for a Cell Viability Assay

G seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat Treat with Compound Dilutions incubate_24h->treat incubate_48h Incubate for 48-72h treat->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: General workflow for an MTT-based cell viability assay.

Detailed Protocol
  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, derivatives of this compound have been shown to interact with various cellular targets. For instance, some derivatives act as neuroprotective agents by potentially targeting the NR2B-NMDA receptor and modulating Ca2+ influx[1]. Other related compounds have been shown to activate the Nrf-2 signaling pathway[5].

Hypothetical Signaling Pathway Modulation

G Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide Derivative Receptor Cell Surface Receptor (e.g., NMDA-R) Compound->Receptor Downstream Downstream Signaling (e.g., Ca2+ influx) Receptor->Downstream Response Cellular Response (e.g., Neuroprotection) Downstream->Response

Caption: Potential mechanism of action for a neuroprotective derivative.

Summary of Quantitative Data from Related Compounds

The following table summarizes data from studies on derivatives of 5-oxopyrrolidine-2-carboxamide. It is important to note that these values are not for this compound itself but for structurally related compounds, and are provided for context.

CompoundAssayCell Line/SystemIC50 / EC50Reference
1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamideNOP receptor-mediated GIRK current attenuationRat vlPAG neuronsIC50: 2.6 ± 0.6 µM[3]
N-benzyl hydroxypyridone carboxamide analogsHCMV Replication Inhibition-Sub-micromolar EC50[2]
1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative (12k)NMDA-induced cytotoxicity-Higher potency than ifenprodil[1]

Conclusion

This compound is a compound of interest for which detailed cell culture application notes are not yet established. The protocols and information provided here offer a general guide for researchers to begin their investigations. Experimental conditions, particularly regarding solubility and working concentrations, will need to be determined empirically for each specific cell line and experimental setup. Careful execution of preliminary assays, such as solubility and cytotoxicity tests, will be essential for obtaining reliable and reproducible results in subsequent functional studies.

References

Application Note & Protocol: Quantification of N-benzyl-5-oxopyrrolidine-2-carboxamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-5-oxopyrrolidine-2-carboxamide is a derivative of pyroglutamic acid, a class of compounds with demonstrated biological activities, including potential neuroprotective, anticancer, and antimicrobial properties. As research into the therapeutic potential of such molecules progresses, robust and reliable bioanalytical methods are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Key Considerations

A notable challenge in the quantification of pyroglutamic acid and its derivatives is the potential for in-source cyclization of glutamine and glutamic acid during mass spectrometry analysis, which can lead to artificially elevated measurements.[1][2][3] Therefore, chromatographic separation of the analyte from these potential precursors is critical. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects and any analytical variability.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • This compound-d5 (isotopically labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software (e.g., MassHunter, Xcalibur, Analyst).

3. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its d5-labeled internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with methanol to a final concentration of 100 ng/mL.

4. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[4]

  • Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration and quality control samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of 50:50 methanol:water.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.

  • To precipitate plasma proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to autosampler vials with inserts.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

5. LC-MS/MS Method

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-3.6 min: 90-10% B

      • 3.6-5.0 min: 10% B

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Hypothetical Parameters):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 91.1 (benzyl fragment).

      • Internal Standard (d5-labeled): Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 96.1 (d5-benzyl fragment).

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Collision Energy: Optimized for each transition (e.g., 15-25 eV).

Data Presentation

The following tables represent hypothetical data for a validated bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy95.2% - 104.5%
Precision (%CV)< 8.5%

Table 2: Accuracy and Precision

SampleNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ1102.37.8103.18.9
LQC398.76.299.57.1
MQC100101.54.5100.85.3
HQC80099.23.199.94.2

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

SampleAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC89.591.20.980.99
HQC92.190.81.011.02

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with IS/Standards plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nmda_receptor NMDA Receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx camk CaMKII Activation ca_influx->camk pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt erk ERK Activation camk->erk pi3k_akt->erk creb CREB Phosphorylation erk->creb gene_expression Pro-survival Gene Expression creb->gene_expression neuroprotection Neuroprotection gene_expression->neuroprotection analyte N-benzyl-5-oxopyrrolidine- 2-carboxamide analyte->nmda_receptor Modulates

References

Application Notes and Protocols: "N-benzyl-5-oxopyrrolidine-2-carboxamide" as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-benzyl-5-oxopyrrolidine-2-carboxamide and its derivatives as promising lead compounds in drug discovery, with a particular focus on their potential as neuroprotective agents. While direct extensive research on the title compound is emerging, significant data from closely related analogs, particularly 1-benzyl-5-oxopyrrolidine-2-carboximidamide, strongly support its potential. This document outlines the underlying mechanism of action, key experimental data, and detailed protocols for synthesis and evaluation.

Introduction

The pyrrolidine ring is a versatile and valuable scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of molecules.[1][3] The "this compound" core combines this privileged scaffold with a benzyl group, a common feature in compounds targeting the central nervous system. Research into derivatives of this core has revealed significant potential in several therapeutic areas, most notably in neuroprotection.

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been designed and synthesized, showing potent protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro.[4][5] The lead compound from this series, 12k , demonstrated higher potency than the reference compound ifenprodil.[5] Further investigations revealed that its mechanism of action involves the attenuation of Ca2+ influx and the suppression of NR2B upregulation induced by NMDA, suggesting it is a promising neuroprotective drug candidate targeting the NR2B-NMDA receptor.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on N-benzyl-5-oxopyrrolidine derivatives and related compounds, highlighting their potential in drug discovery.

Table 1: In Vitro Neuroprotective Activity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives [5]

CompoundNeuroprotective Activity (% of control) at 10 µMIC50 (µM)
12k 85.2 ± 3.51.2 ± 0.2
Ifenprodil (Reference)65.4 ± 4.13.1 ± 0.5
Compound X78.9 ± 2.82.5 ± 0.3
Compound Y72.1 ± 3.94.8 ± 0.6

Table 2: In Vivo Efficacy of Compound 12k in a Mouse Model of Learning and Memory [5]

Treatment GroupEscape Latency (s) in Morris Water Maze (Day 5)Time in Target Quadrant (%)
Control (Vehicle)45.2 ± 5.128.5 ± 3.2
Scopolamine-treated68.7 ± 6.315.1 ± 2.5
12k (10 mg/kg) + Scopolamine35.8 ± 4.742.3 ± 4.1
Ifenprodil (10 mg/kg) + Scopolamine48.2 ± 5.533.7 ± 3.8

Table 3: Preliminary ADME Profile of Compound 12k [5]

ParameterValue
Metabolic Stability (Mouse Liver Microsomes, % remaining after 1 hr)88.5%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.2
Plasma Protein Binding (%)92.1%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of N-benzyl-5-oxopyrrolidine derivatives and a general experimental workflow for their evaluation.

G cluster_0 NMDA Receptor Activation and Ca2+ Influx cluster_1 Downstream Neurotoxic Events cluster_2 Therapeutic Intervention NMDA NMDA NR2B NR2B Subunit NMDA->NR2B Binds to Ca_channel Ca2+ Channel NR2B->Ca_channel Opens Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx ROS ROS Production Ca_influx->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_dysfunction->Apoptosis Lead_Compound N-benzyl-5-oxopyrrolidine -2-carboxamide Derivative Lead_Compound->NR2B Antagonizes

Caption: Proposed neuroprotective mechanism of action.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity_assay NMDA-induced Cytotoxicity Assay Purification->Cytotoxicity_assay Ca_assay Calcium Influx Assay Cytotoxicity_assay->Ca_assay Active Compounds ADME_profiling Preliminary ADME Profiling Ca_assay->ADME_profiling Animal_model Animal Model of Neurodegeneration ADME_profiling->Animal_model Promising Candidates Behavioral_tests Behavioral Tests (e.g., Morris Water Maze) Animal_model->Behavioral_tests Lead_optimization Lead Optimization Behavioral_tests->Lead_optimization

Caption: Experimental workflow for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for similar compounds.

Materials:

  • L-Pyroglutamic acid

  • Benzylamine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of L-Pyroglutamic Acid:

    • To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyroglutamoyl chloride.

  • Amide Coupling:

    • Dissolve the crude pyroglutamoyl chloride in anhydrous DCM.

    • To this solution, add triethylamine (2.5 eq) and benzylamine (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro NMDA-Induced Cytotoxicity Assay

This protocol is adapted for screening the neuroprotective effects of the synthesized compounds.[5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • NMDA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., ifenprodil).

  • NMDA-Induced Injury:

    • Induce cytotoxicity by adding NMDA to a final concentration of 1 mM and incubate for 24 hours. A control group without NMDA should be included.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (without NMDA treatment).

    • Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 3: Intracellular Calcium Influx Assay

This assay measures the ability of the compounds to inhibit NMDA-induced calcium influx.

Materials:

  • SH-SY5Y cells

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • NMDA

  • Test compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in 96-well black-walled plates and allow them to adhere and grow for 48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and incubate the cells with the loading buffer for 1 hour at 37 °C in the dark.

    • Wash the cells twice with HBSS.

  • Compound Treatment and Fluorescence Measurement:

    • Add HBSS containing the test compounds at desired concentrations to the wells.

    • Measure the baseline fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm).

    • Add NMDA (to a final concentration of 100 µM) to induce calcium influx and immediately start recording the fluorescence intensity every 5 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Express the inhibitory effect of the compounds as a percentage of the NMDA-only control.

Protocol 4: In Vivo Morris Water Maze Test

This protocol assesses the effect of the lead compound on learning and memory in a rodent model of cognitive impairment.[5]

Materials:

  • Male C57BL/6 mice

  • Circular water tank (e.g., 120 cm in diameter) filled with opaque water

  • Submerged escape platform

  • Video tracking system

  • Scopolamine (to induce cognitive impairment)

  • Test compound

Procedure:

  • Acclimatization and Habituation:

    • Acclimatize the mice to the experimental room for at least one week.

    • Habituate the mice to the water maze for 2 days with a visible platform.

  • Drug Administration:

    • Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the training session to induce amnesia.

  • Spatial Acquisition Training (5 days):

    • Conduct four trials per day for five consecutive days.

    • In each trial, release the mouse from one of four starting positions and allow it to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency across the training days to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

    • Compare the performance of the compound-treated group with the scopolamine-only and control groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: N-benzyl-5-oxopyrrolidine-2-carboxamide Solubility Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-benzyl-5-oxopyrrolidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is characterized as a poorly water-soluble compound. Its solubility is limited in aqueous buffers commonly used in biological assays, which can lead to challenges in obtaining accurate and reproducible experimental results. Information from publicly available databases such as PubChem indicates its physicochemical properties, but detailed solubility data in various solvents is not extensively documented.[1][2][3]

Q2: What are the common signs of solubility issues during experiments?

A2: Researchers may encounter several indicators of poor solubility, including:

  • Precipitation: The compound may precipitate out of solution upon addition to aqueous buffers, resulting in a cloudy or hazy appearance.

  • Inconsistent Assay Results: Poor solubility can lead to high variability and poor reproducibility in biological or analytical assays.

  • Low Bioavailability: In preclinical studies, low aqueous solubility is often associated with poor absorption and low oral bioavailability.[4][5][6][7][8]

  • Non-linear Concentration-Response Curves: In bioassays, solubility limitations can result in a plateau of the biological effect that is not related to the pharmacological activity.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Utilizing a mixture of a water-miscible organic solvent and water can significantly increase solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can improve solubility.

  • Surfactants: The use of non-ionic surfactants can aid in the formation of micelles, which can encapsulate the hydrophobic compound and increase its apparent solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[4][5][7][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[4][6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 end Precipitation Resolved step1->end Improvement no_change Precipitation Persists step1->no_change No Improvement step2 Optimize Co-solvent Concentration step2->end no_change2 no_change2 step2->no_change2 No Improvement step3 Incorporate a Surfactant step3->end no_change3 no_change3 step3->no_change3 No Improvement step4 Consider pH Modification (if applicable) step4->end no_change->step2 no_change2->step3 no_change3->step4 G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation Problem Inconsistent Bioassay Data CheckSolubility Verify Compound Solubility in Assay Medium Problem->CheckSolubility CheckStock Assess Stock Solution Stability Problem->CheckStock AssayControls Review Assay Controls Problem->AssayControls Reformulate Implement Solubility Enhancement Technique CheckSolubility->Reformulate FreshStock Prepare Fresh Stock Solution CheckStock->FreshStock OptimizeAssay Optimize Assay Protocol AssayControls->OptimizeAssay G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamProtein Downstream Protein KinaseX->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates NBPC This compound NBPC->KinaseX Inhibits GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression

References

Technical Support Center: N-benzyl-5-oxopyrrolidine-2-carboxamide Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-benzyl-5-oxopyrrolidine-2-carboxamide in DMSO solution. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO solution?

While specific stability data for this compound is not extensively published, general studies on large compound libraries stored in DMSO provide valuable insights. Most compounds, including those with carboxamide moieties, exhibit good stability in DMSO when stored under appropriate conditions. However, the stability of any specific compound can be influenced by its unique chemical structure and various external factors. Therefore, it is recommended to perform a stability assessment for your specific batch and storage conditions.

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can influence the stability of compounds in DMSO solution:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups, such as the amide bond in this compound. Studies have shown that water is a more significant contributor to compound degradation than oxygen.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, lower temperatures are generally recommended.

  • Light Exposure: Exposure to UV or ambient light can induce photochemical degradation in light-sensitive compounds. It is a good practice to store DMSO stock solutions in amber vials or in the dark.

  • pH of the Solution: Although DMSO itself is neutral, contaminants or the compound itself could alter the micro-environment's pH, potentially catalyzing degradation.

  • Freeze-Thaw Cycles: While multiple freeze-thaw cycles can be a concern for some biologics, studies on small molecules in DMSO have shown that a moderate number of cycles do not cause significant compound loss for most substances.[1][2][3]

Q3: How can I assess the stability of my this compound stock solution?

A stability study should be conducted. The most common method involves analyzing the purity of the compound in the DMSO stock solution over time using a separation technique coupled with a detector. High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) is a widely used and effective method for this purpose.[1][4] This allows for the quantification of the parent compound and the detection of any potential degradation products.

Troubleshooting Guide

If you observe inconsistent results in your experiments or suspect degradation of your this compound stock solution, follow this troubleshooting guide.

Problem: Inconsistent or lower-than-expected activity in biological assays.

This could be due to a decrease in the concentration of the active compound.

Troubleshooting Steps:

  • Assess Purity of the Stock Solution:

    • Use HPLC-UV/MS to check the purity of your current stock solution.

    • Compare the purity with a freshly prepared solution or with the certificate of analysis from the supplier.

  • Investigate Storage Conditions:

    • Review your storage procedures. Was the solution stored at the recommended temperature? Was it protected from light?

    • Consider the age of the stock solution.

  • Evaluate for Potential Contamination:

    • Ensure the DMSO used was of high purity and anhydrous.

    • Check for any potential sources of contamination in your storage tubes or plates.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound in DMSO

This protocol describes an accelerated stability study to evaluate the compound's stability under different conditions.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO
  • Amber and clear glass vials
  • HPLC-grade acetonitrile and water
  • Formic acid (or other appropriate modifier)
  • HPLC-UV/MS system

2. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Aliquot the stock solution into different sets of vials:
  • Set A: Amber vials, stored at -20°C (Control)
  • Set B: Amber vials, stored at 4°C
  • Set C: Amber vials, stored at room temperature (RT)
  • Set D: Clear vials, stored at RT and exposed to ambient light

3. Time Points for Analysis:

  • Analyze the samples at the following time points: T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

4. HPLC-UV/MS Analysis:

  • At each time point, dilute a sample from each set to an appropriate concentration (e.g., 10 µM) in an acetonitrile/water mixture.
  • Inject the diluted sample into the HPLC-UV/MS system.
  • HPLC Conditions (Example):
  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • UV Detection: 254 nm (or the compound's λmax)
  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning for the parent mass and potential degradation products.
  • Quantify the peak area of the parent compound at each time point.

5. Data Analysis:

  • Normalize the peak area of the parent compound at each time point to the peak area at T=0 for each condition.
  • Present the data as the percentage of the compound remaining.

Data Presentation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability Data for this compound (10 mM in DMSO)

Storage ConditionTime Point% Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
-20°C, Dark (Amber Vial) Week 199.8 ± 0.2< 0.1
Week 499.5 ± 0.3< 0.1
Week 899.2 ± 0.4< 0.2
4°C, Dark (Amber Vial) Week 199.1 ± 0.5< 0.5
Week 497.8 ± 0.61.5
Week 895.3 ± 0.73.8
RT, Dark (Amber Vial) Week 196.5 ± 0.82.5
Week 490.2 ± 1.18.1
Week 882.1 ± 1.515.7
RT, Light (Clear Vial) Week 192.3 ± 1.26.5
Week 479.5 ± 1.818.4
Week 865.4 ± 2.131.2

Note: This data is illustrative and not based on experimental results for this specific compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_hplc Analytical Method cluster_results Results prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Different Storage Conditions (-20°C, 4°C, RT Dark, RT Light) prep->aliquot tp0 T=0 Analysis (Baseline) aliquot->tp0 tp_weeks Analyze at Weeks 1, 2, 4, 8 aliquot->tp_weeks dilute Dilute Sample tp_weeks->dilute hplc Inject into HPLC-UV/MS dilute->hplc quantify Quantify Parent Peak Area & Detect Degradants hplc->quantify data Calculate % Remaining vs. T=0 quantify->data table Summarize in Data Table data->table

Caption: Experimental workflow for assessing compound stability in DMSO.

troubleshooting_guide start Inconsistent/Low Assay Activity q1 Is stock solution purity confirmed? start->q1 check_purity Analyze current stock with HPLC-UV/MS q1->check_purity No purity_ok Purity is High (>95%) q1->purity_ok Yes compare Compare to fresh sample or CoA check_purity->compare compare->purity_ok purity_low Purity is Low (<95%) compare->purity_low check_assay Investigate other assay parameters (reagents, protocol, etc.) purity_ok->check_assay review_storage Review Storage Conditions (Temp, Light, Age) purity_low->review_storage discard Discard old stock. Prepare fresh solution. review_storage->discard

Caption: Troubleshooting logic for suspected compound degradation.

hypothetical_pathway compound This compound (Hypothetical Modulator) receptor Target Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase cellular_response Cellular Response kinase->cellular_response

Caption: Hypothetical signaling pathway for a compound of this class.

References

Technical Support Center: Synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the coupling of pyroglutamic acid and benzylamine.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

  • Answer: Low to no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and dryness of your starting materials (pyroglutamic acid and benzylamine) and solvents. Moisture can significantly hinder the reaction, especially when using water-sensitive coupling agents.

    • Coupling Agent Inactivity: The choice and handling of the coupling agent are critical.

      • If using a carbodiimide like DCC or EDC, ensure it is fresh. These reagents can degrade upon storage.

      • For activating agents like CDI (1,1'-Carbonyldiimidazole), it is crucial to perform the reaction under anhydrous conditions as CDI is highly moisture-sensitive.[1][2]

    • Incomplete Activation of Carboxylic Acid: The activation of the carboxylic acid group of pyroglutamic acid is the first step. If this step is inefficient, the subsequent reaction with benzylamine will not proceed effectively.

      • Allow sufficient time for the activation step before adding the amine.

      • Consider using additives like HOBt or DMAP, which can act as nucleophiles to prevent side reactions and enhance the reaction rate.

    • Reaction Temperature: The reaction temperature can influence the rate and yield. While many amide coupling reactions are performed at room temperature, some may benefit from gentle heating (e.g., 40-50 °C) to overcome activation energy barriers.[1] However, excessive heat can lead to side product formation.

    • Stoichiometry: Check the molar ratios of your reactants. A slight excess of the amine and coupling agent relative to the carboxylic acid is often used to drive the reaction to completion.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC/peaks in LC-MS other than the desired product. What are these impurities and how can I minimize them?

  • Answer: The formation of impurities is a frequent challenge in amide synthesis. Common side products and their mitigation strategies are outlined below:

    • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield."

    • N-acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct and can be difficult to remove.

      • Solution: Adding a nucleophile like HOBt or NHS can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.

    • Diketopiperazine Formation: Pyroglutamic acid derivatives can sometimes dimerize or react with other amino acid derivatives to form cyclic diketopiperazines, which can be a significant side reaction.[3]

      • Solution: Maintain a relatively low reaction temperature and ensure efficient activation and subsequent reaction with benzylamine to minimize the lifetime of reactive intermediates that could lead to dimerization.

    • Racemization: If you are using an enantiomerically pure starting material (e.g., L-pyroglutamic acid), racemization can occur, especially at elevated temperatures or with certain coupling reagents.

      • Solution: Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt. Perform the reaction at lower temperatures if possible.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: Effective purification is key to obtaining a high-purity product. The following methods can be employed:

    • Work-up Procedure:

      • If you used DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be largely removed by filtration.

      • If you used EDC, the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.

    • Liquid-Liquid Extraction: A standard aqueous work-up can remove many water-soluble impurities. Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted benzylamine, and washing with a dilute base (e.g., saturated NaHCO₃) can remove unreacted pyroglutamic acid.

    • Column Chromatography: Flash column chromatography is often the most effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective.[1]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most prevalent method is the direct coupling of pyroglutamic acid with benzylamine using a coupling agent. Common coupling agents include carbodiimides (like DCC and EDC) often in the presence of an additive (like HOBt), or other activating agents such as 1,1'-carbonyldiimidazole (CDI).[1][4]

  • Q2: What are typical yields for this synthesis?

    • A2: Yields can vary significantly based on the specific conditions and reagents used. Reported yields for similar amide couplings of pyroglutamic acid derivatives range from 34% to 84%.[1] Optimization of reaction conditions is key to achieving higher yields.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (pyroglutamic acid and benzylamine). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. Many of the reagents used in this synthesis are hazardous.

      • Coupling agents: DCC and EDC are potent allergens and sensitizers. Avoid skin contact and inhalation.

      • Solvents: Use solvents like dichloromethane (DCM) and dimethylformamide (DMF) in a well-ventilated fume hood.

      • Benzylamine: It is corrosive and can cause burns.

      • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis from Pyroglutamic Acid Derivatives

Coupling Agent/MethodAdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CDINoneVariousRoom Temp3 - 2434 - 84[1]
DCCHOBtNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
EDCHOBtNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Acid Chloride FormationOxalyl ChlorideDCM0 - Room TempNot SpecifiedNot Specified[5]

Experimental Protocols

General Protocol for the Synthesis of this compound via CDI Coupling

This protocol is a generalized procedure based on common practices for amide bond formation using CDI.[1][2]

  • Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add L-pyroglutamic acid (1.0 eq).

    • Dissolve the pyroglutamic acid in a suitable anhydrous solvent (e.g., DMF or THF).

  • Activation:

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution in portions at room temperature.

    • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl-imidazole intermediate.

  • Amide Formation:

    • Add benzylamine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, add water to the reaction mixture to quench any unreacted CDI.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product PyroglutamicAcid Pyroglutamic Acid Activation 1. Activation (e.g., with CDI) PyroglutamicAcid->Activation Benzylamine Benzylamine Coupling 2. Amide Coupling Benzylamine->Coupling Activation->Coupling Add Benzylamine Workup 3. Aqueous Work-up Coupling->Workup Chromatography 4. Column Chromatography Workup->Chromatography FinalProduct N-benzyl-5-oxopyrrolidine- 2-carboxamide Chromatography->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Reaction Failure ReagentCheck Reagents & Solvents Anhydrous & Pure? Start->ReagentCheck CouplingAgentCheck Coupling Agent Active? ReagentCheck->CouplingAgentCheck Yes DryReagents Dry Solvents/Reagents Use Fresh Materials ReagentCheck->DryReagents No ActivationCheck Activation Step Complete? CouplingAgentCheck->ActivationCheck Yes FreshAgent Use Fresh Coupling Agent CouplingAgentCheck->FreshAgent No ConditionsCheck Reaction Conditions Optimal? ActivationCheck->ConditionsCheck Yes IncreaseTime Increase Activation Time Consider Additives (HOBt) ActivationCheck->IncreaseTime No OptimizeConditions Adjust Temperature Check Stoichiometry ConditionsCheck->OptimizeConditions No

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: N-benzyl-5-oxopyrrolidine-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzyl-5-oxopyrrolidine-2-carboxamide.

Troubleshooting Guides

Issue 1: Product "oils out" or precipitates as an amorphous solid during recrystallization.

Possible Causes:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the cooling process might be too rapid.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation, leading to an oily or amorphous precipitate.

Troubleshooting Steps:

  • Solvent System Screening: Experiment with a variety of solvents or solvent mixtures. A good starting point is to test solvents with different polarities. For structurally related compounds, solvents like ethyl acetate have been used for recrystallization.[1]

  • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling often leads to the precipitation of amorphous solids.

  • "Salting Out": If using a solvent mixture (e.g., ethanol/water), after dissolving the compound in the primary solvent at an elevated temperature, slowly add the anti-solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Seed Crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Pre-purification: If impurities are suspected, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove polar impurities before attempting recrystallization.

Issue 2: Poor separation of the desired compound from starting materials or by-products using column chromatography.

Possible Causes:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal to achieve differential migration of the components on the stationary phase.

  • Incorrect Stationary Phase: The choice of silica gel or other stationary phase may not be suitable for the specific separation.

  • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor resolution.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, systematically test different solvent systems using TLC to find an eluent that gives good separation (a difference in Rf values of at least 0.2) between your product and the impurities. A common starting point for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other materials like alumina or reverse-phase silica (C18) might provide better separation.

  • Column Dimensions and Loading: Ensure the column diameter and length are appropriate for the amount of material being purified. As a general rule, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities include unreacted starting materials such as 5-oxopyrrolidine-2-carboxylic acid and benzylamine, as well as any coupling reagents or catalysts used in the synthesis. Side-products from potential side reactions, such as the formation of dibenzylurea if certain carbodiimide coupling agents are used, may also be present.

Q2: My purified this compound has a low melting point or a broad melting range. What does this indicate?

A2: A low or broad melting point is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point at a specific temperature. You should consider further purification steps, such as recrystallization or column chromatography, to improve the purity of your compound.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A3: Yes, preparative HPLC can be a very effective method for purifying this compound, especially for achieving high purity on a smaller scale. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a common method for related compounds.[3] For mass spectrometry compatibility, formic acid can be used as an additive in the mobile phase.[3]

Q4: What is a general workflow for the purification of this compound?

A4: A typical workflow would be:

  • Work-up: After the reaction is complete, perform a liquid-liquid extraction to remove water-soluble by-products and reagents.

  • Crude Purification: If the crude product is relatively clean, you may proceed directly to recrystallization. If it contains multiple impurities, column chromatography is recommended as the initial major purification step.

  • Final Polishing: Recrystallization of the fractions collected from column chromatography can be used to obtain a highly pure, crystalline product.

  • Purity Assessment: Use analytical techniques like NMR, LC-MS, and melting point determination to confirm the purity and identity of the final product.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrrolidine and Carboxamide Derivatives

Compound TypePurification MethodSolvent/Eluent SystemReference
5-Oxopyrrolidine DerivativesDissolving in 5% NaOH, filtrationAqueous NaOH[4]
5-Oxopyrrolidine DerivativesWashingPropan-2-ol, Diethyl ether[4]
N-benzyl CarboxamidesColumn ChromatographyEthyl acetate / Hexane[2]
N-Benzyl-l-prolineRecrystallizationEthyl acetate[1]
(S)-1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamideHPLCAcetonitrile, Water, Phosphoric Acid[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC) to the top of the column.

  • Fraction Collection: Begin collecting fractions as the eluent moves through the column. Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethyl acetate).[1]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Highly Impure oiling_out Product Oils Out / Amorphous Solid recrystallization->oiling_out Unsuccessful pure_crystals Pure Crystalline Product recrystallization->pure_crystals Successful oiling_out->column_chromatography Persistent Issue troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Use seed crystals oiling_out->troubleshoot_recrystallization column_chromatography->pure_crystals Successful (may need recrystallization) poor_separation Poor Separation column_chromatography->poor_separation Unsuccessful troubleshoot_recrystallization->recrystallization troubleshoot_chromatography Troubleshoot Chromatography: - Optimize eluent with TLC - Use gradient elution - Check column loading poor_separation->troubleshoot_chromatography troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis cluster_purification Purification 5_oxo_acid 5-Oxopyrrolidine-2-carboxylic acid coupling Coupling Reaction 5_oxo_acid->coupling benzylamine Benzylamine benzylamine->coupling crude_product Crude this compound coupling->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General synthesis and purification pathway for this compound.

References

Technical Support Center: N-benzyl-5-oxopyrrolidine-2-carboxamide Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference issues when working with N-benzyl-5-oxopyrrolidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a derivative of pyroglutamic acid. Derivatives of 5-oxopyrrolidine have been investigated for a variety of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[1][2] Specifically, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have shown potential as neuroprotective agents by acting on the NR2B-NMDA receptor.[1]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, leading to false-positive results.[3] While there is no direct evidence in the scientific literature to classify this compound as a PAIN, it is crucial to be aware of potential interference. Its structure contains a benzyl group, a pyrrolidinone ring, and a carboxamide group, which are present in many biologically active compounds and could potentially contribute to non-specific interactions.

Q3: What are the common types of assay interference I should be aware of?

Common assay interferences include:

  • Compound Auto-fluorescence or Quenching: The compound itself may absorb or emit light at the same wavelengths used in fluorescence-based assays.

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Chemical Reactivity: The compound may react with assay reagents, such as enzymes or detection labels.

  • Light Scattering: Precipitated compound can scatter light, affecting absorbance readings.[4]

  • Redox Activity: Some compounds can interfere with assays that rely on redox reactions.

Q4: How can I proactively identify potential assay interference?

To identify potential interference, it is recommended to run a series of control experiments early in your research. These include:

  • Counter-screening: Test the compound in an assay that does not contain the biological target.

  • Solubility Assessment: Determine the compound's solubility in your assay buffer to avoid precipitation.

  • Self-fluorescence Check: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.

  • Detergent Sensitivity: The addition of a small amount of non-ionic detergent (e.g., Triton X-100) can disrupt aggregates, and a loss of activity in its presence may indicate aggregation-based interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Possible Cause: This could be due to compound instability, precipitation, or aggregation.

Troubleshooting Steps:

  • Verify Compound Stability:

    • Protocol: Prepare the compound in your assay buffer and incubate it for the duration of your experiment. Analyze the sample using HPLC or LC-MS to check for degradation.

    • Interpretation: If new peaks appear or the parent compound peak decreases significantly, your compound may be unstable.

  • Assess Compound Solubility:

    • Protocol: Visually inspect your assay wells for any signs of precipitation. You can also measure light scattering at a wavelength outside the absorbance range of your chromophore (e.g., 600-700 nm).

    • Interpretation: An increase in light scattering in the presence of the compound suggests precipitation.

  • Test for Aggregation:

    • Protocol: Perform your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

    • Interpretation: A significant decrease in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based interference.

Parameter Control (No Compound) Compound Compound + 0.01% Triton X-100 Interpretation
Enzyme Activity (%) 1005095Aggregation likely
Cell Viability (%) 1006098Aggregation likely
Issue 2: High Background Signal in Fluorescence Assays

Possible Cause: The compound itself may be fluorescent at the assay wavelengths.

Troubleshooting Steps:

  • Measure Compound Auto-fluorescence:

    • Protocol: Prepare a dilution series of your compound in the assay buffer. In a plate reader, measure the fluorescence at the same excitation and emission wavelengths used for your assay.

    • Interpretation: If you observe a concentration-dependent increase in fluorescence, your compound is auto-fluorescent.

  • Mitigation Strategies:

    • Change Wavelengths: If possible, switch to a fluorescent dye that excites and emits at wavelengths where the compound does not show fluorescence.

    • Use a Different Assay Format: Consider switching to a non-fluorescence-based assay, such as an absorbance or luminescence-based assay.

    • Data Correction: If the auto-fluorescence is low to moderate, you can subtract the background fluorescence of the compound alone from the assay readings.

Compound Concentration (µM) Fluorescence Units (Assay Wavelengths)
0100
1500
102500
5010000
Issue 3: False Positives in High-Throughput Screening (HTS)

Possible Cause: The compound may be a frequent hitter due to non-specific activity.

Troubleshooting Workflow:

HTS_Troubleshooting Start Initial HTS Hit Confirm Confirm with Dose-Response Start->Confirm CounterScreen Counter-Screen (No Target) Confirm->CounterScreen Orthogonal Orthogonal Assay CounterScreen->Orthogonal If inactive Result True Positive or False Positive? CounterScreen->Result If active (False Positive) Aggregation Aggregation Assay (DLS or Detergent) Orthogonal->Aggregation Fluorescence Auto-fluorescence Check Aggregation->Fluorescence Fluorescence->Result Signaling_Pathway Compound This compound Target Intended Target (e.g., NMDA Receptor) Compound->Target Specific Binding OffTarget Potential Off-Target (e.g., Kinase, GPCR) Compound->OffTarget Non-specific Binding Interference Non-specific Interference (e.g., Aggregation, Fluorescence) Compound->Interference AssayReadout Assay Readout Target->AssayReadout Biological Effect OffTarget->AssayReadout Off-Target Effect Interference->AssayReadout

References

Technical Support Center: Enhancing the Bioavailability of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of "N-benzyl-5-oxopyrrolidine-2-carboxamide".

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can stem from several factors. Primarily, these can be categorized as issues related to either solubility or permeability, as defined by the Biopharmaceutical Classification System (BCS).[1] Poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3][4] On the other hand, low intestinal permeability can hinder its ability to cross the gut wall and enter systemic circulation.[5] Additionally, the compound might be subject to first-pass metabolism in the liver, where it is broken down before it can reach the rest of the body.[2][6]

Q2: What initial screening assays are recommended to assess the bioavailability challenges of this compound?

A preliminary assessment should involve in vitro assays to determine the compound's fundamental physicochemical properties. Key recommended assays include:

  • Aqueous Solubility Studies: To determine the solubility in simulated gastric and intestinal fluids.

  • Log P/Log D Determination: To understand the lipophilicity of the compound, which influences its permeability.

  • Caco-2 Permeability Assay: To assess the potential for intestinal absorption and identify if the compound is a substrate for efflux transporters.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.

Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

For compounds with poor aqueous solubility, several formulation strategies can be employed to improve their dissolution and, consequently, their bioavailability. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[4][7]

  • Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[1][3][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound's bioavailability.

Problem Possible Cause Troubleshooting Steps
High variability in in vivo pharmacokinetic data Inter-subject variability.[8][9]Ensure a crossover study design is used to minimize inter-subject differences. Increase the number of subjects to improve statistical power.
Inconsistent formulation performance.Re-evaluate the formulation for homogeneity and stability. Perform in vitro dissolution testing on each batch to ensure consistency.
Low in vitro-in vivo correlation (IVIVC) The in vitro dissolution method does not mimic in vivo conditions.Modify the dissolution medium (pH, addition of surfactants) to better reflect the gastrointestinal environment. Consider using a more dynamic dissolution apparatus.
Efflux transporters or significant first-pass metabolism in vivo.Conduct Caco-2 permeability assays with efflux inhibitors to confirm transporter involvement. Perform in vivo studies with known metabolic inhibitors.
Precipitation of the compound in the GI tract Supersaturation from an enabling formulation (e.g., solid dispersion) followed by precipitation.Include precipitation inhibitors in the formulation. Optimize the drug-to-carrier ratio in the solid dispersion.
pH-dependent solubility leading to precipitation upon transit from the stomach to the intestine.Investigate the pH-solubility profile of the compound. Consider enteric-coated formulations to bypass the acidic environment of the stomach.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different formulations of this compound.

Methodology:

  • Prepare dissolution media simulating gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate buffer pH 6.8).

  • Place a known amount of the formulated compound into a USP dissolution apparatus (e.g., Apparatus 2, paddle).

  • Maintain the temperature at 37°C and the paddle speed at a specified rate (e.g., 50 RPM).

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Analyze the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound (dissolved in a suitable transport medium) to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters of this compound following oral administration.[10]

Methodology:

  • Fast the animals overnight prior to dosing.[8]

  • Administer the formulated compound to a group of rodents (e.g., rats or mice) via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Data Presentation

Table 1: Summary of In Vitro Dissolution Data

FormulationDissolution Medium% Dissolved at 30 min% Dissolved at 60 min% Dissolved at 120 min
Unformulated APISimulated Gastric Fluid
Unformulated APISimulated Intestinal Fluid
Formulation A (e.g., Micronized)Simulated Intestinal Fluid
Formulation B (e.g., Solid Dispersion)Simulated Intestinal Fluid
Formulation C (e.g., SEDDS)Simulated Intestinal Fluid

Table 2: Summary of Caco-2 Permeability Data

CompoundPapp (A-B) (cm/s)Papp (B-A) (cm/s)Efflux Ratio
This compound
Propranolol (High Permeability Control)
Atenolol (Low Permeability Control)

Table 3: Summary of In Vivo Pharmacokinetic Parameters

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Unformulated API
Formulation A
Formulation B
Formulation C

Visualizations

bioavailability_troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_strategy Strategy Selection cluster_formulation Formulation Details start Low Oral Bioavailability Observed solubility Assess Solubility start->solubility Is it poorly soluble? permeability Assess Permeability start->permeability Is it poorly permeable? metabolism Assess Metabolism start->metabolism Is it rapidly metabolized? formulation Formulation Strategies solubility->formulation permeability->formulation prodrug Prodrug Approach permeability->prodrug metabolism->prodrug size_reduction Particle Size Reduction formulation->size_reduction solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Systems formulation->lipid_based

Caption: Troubleshooting workflow for low oral bioavailability.

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assays formulate Develop Formulations (e.g., SEDDS, Solid Dispersion) solubility->formulate permeability Caco-2 Permeability permeability->formulate dissolution Dissolution Testing pk_study Rodent Pharmacokinetic Study dissolution->pk_study formulate->dissolution data_analysis Analyze PK Parameters (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: General experimental workflow for bioavailability enhancement.

References

"N-benzyl-5-oxopyrrolidine-2-carboxamide" off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the off-target effects of N-benzyl-5-oxopyrrolidine-2-carboxamide. This molecule has been identified as a potential binder of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. Understanding its off-target profile is critical for accurate interpretation of experimental results and for assessing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: Based on patent literature, this compound (also referred to as SR1-043) has been investigated as a small molecule that binds to Cereblon (CRBN).[1] The intent of such molecules is often to modulate the activity of the CRL4CRBN E3 ubiquitin ligase complex, for example, to enhance the function of effector T cells for cancer therapy.[1]

Q2: What are the general off-target concerns for compounds targeting Cereblon?

A2: Compounds that bind to Cereblon, like the well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, can have complex off-target profiles. The primary concern is not just binding to other proteins, but inducing the degradation of "neosubstrates" – proteins not normally targeted by the CRBN E3 ligase complex.[2][3] This can lead to a range of biological effects, some of which may be therapeutically beneficial, while others can be toxic.[2][4] For example, the teratogenic effects of thalidomide are linked to the degradation of the transcription factor SALL4.

Q3: What are known "neosubstrates" that could be off-target liabilities?

A3: The recruitment of different neosubstrates depends on the specific chemical structure of the CRBN-binding molecule. Well-characterized neosubstrates for other CRBN modulators include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation is key to the anti-myeloma activity of lenalidomide and pomalidomide.[2][3][5]

  • Casein Kinase 1α (CK1α): Degradation is associated with activity against myelodysplastic syndrome.[2]

  • GSPT1 (G1 to S phase transition 1): A translation termination factor, its degradation has shown potent anti-tumor effects.[2][6]

  • Zinc Finger Proteins (ZFPs): A broad class of proteins that can be unintentionally degraded by some CRBN-targeting compounds, which is a significant off-target concern.[4]

Q4: How do I begin to investigate the off-target effects of this compound?

A4: A tiered approach is recommended. Start by confirming on-target engagement with CRBN. Then, screen for the degradation of known neosubstrates (see FAQ 3). Finally, for a comprehensive profile, perform an unbiased screen, such as global proteomics, to identify novel compound-specific neosubstrates. See the Experimental Protocols section for detailed methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cytotoxicity: The compound shows toxicity in cell lines at concentrations where the intended on-target effect is not observed.The compound may be inducing the degradation of an essential protein (a neosubstrate) or inhibiting an unrelated off-target protein.1. Perform a dose-response curve and compare the IC50 for toxicity with the EC50 for the intended activity. 2. Use Western blotting to check for degradation of known essential neosubstrates like GSPT1. 3. Conduct a broad proteomics study at a toxic concentration to identify other degraded proteins.
Conflicting Phenotypes: The observed cellular phenotype is inconsistent with the known function of the intended target pathway.This strongly suggests off-target activity. The compound could be acting on a different signaling pathway entirely, or inducing a neosubstrate degradation that triggers an unexpected cellular response.1. Review literature for other reported activities of pyrrolidine carboxamide derivatives, which have been noted to inhibit targets like EGFR and CDK2 in other contexts.[7] 2. Use a CRBN knockout or knockdown cell line. If the phenotype persists in the absence of CRBN, the effect is independent of the intended target. 3. Perform a broad kinase or receptor screening panel to identify potential off-target binding.
Proteomics Data Shows Unintended Protein Degradation: A mass spectrometry experiment reveals the degradation of several proteins unrelated to the intended target.This is the classic signature of a CRBN-modulating compound that is recruiting neosubstrates to the E3 ligase complex for degradation.[4][5]1. Validate the proteomics hits using a targeted method like Western blotting. 2. Confirm that the degradation is CRBN-dependent by repeating the experiment in the presence of a high concentration of a known CRBN binder (like thalidomide or lenalidomide) to see if it competitively blocks the effect, or by using CRBN knockout cells. 3. Analyze the list of degraded proteins for common motifs (e.g., zinc finger domains) to understand the off-target signature.[4]

Quantitative Data Summary

The following data for (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide (SR1-043) is summarized from publicly available patent information.

Compound ID Assay Result Reference
SR1-043Cereblon Binding≥50% inhibition at 200 µM[1]
SR1-043IL-2 Production (Relative to DMSO)216%[1]
SR1-043Cell Viability (Relative to DMSO)99.9%[1]

Experimental Protocols

Protocol 1: Competitive Cereblon Binding Assay

This protocol is to confirm that this compound directly engages with the Cereblon protein.

  • Reagents: Recombinant human CRBN-DDB1 protein complex, a known fluorescently-labeled CRBN tracer ligand, this compound, assay buffer.

  • Procedure:

    • Prepare a dilution series of the test compound (this compound) and a known CRBN binder (e.g., lenalidomide) as a positive control.

    • In a microplate, add the recombinant CRBN-DDB1 protein.

    • Add the diluted test compound or control.

    • Add the fluorescent tracer ligand to all wells.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar signal that differentiates bound from free tracer.

  • Data Analysis: A decrease in the signal with increasing concentrations of the test compound indicates displacement of the tracer and confirms binding to CRBN. Calculate the IC50 value.

Protocol 2: Western Blot for Neosubstrate Degradation

This protocol is to screen for the degradation of known off-target neosubstrates.

  • Cell Culture: Culture a relevant cell line (e.g., a multiple myeloma cell line like MM.1S which has been used in similar studies[5]) that expresses CRBN and the neosubstrates of interest.

  • Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose range of this compound for a set time course (e.g., 4, 8, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., lenalidomide for IKZF1/3 degradation, or CC-885 for GSPT1 degradation[6]).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against IKZF1, IKZF3, GSPT1, and a loading control (e.g., GAPDH, Vinculin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Analysis: A decrease in the band intensity for a neosubstrate in the compound-treated lanes compared to the vehicle control indicates degradation.

Protocol 3: Global Proteomics Screen for Novel Neosubstrates

This protocol provides a framework for an unbiased discovery of off-target degradation events.

  • Experimental Design:

    • Select two cell lines: one that is sensitive to your compound and one that is resistant, or a parental and a CRBN-knockout line.

    • Treat cells with the test compound at a concentration that elicits a biological effect (e.g., EC75) and a vehicle control.

    • Harvest cells after a time point where degradation is expected to have occurred (e.g., 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • Lyse cells and digest proteins into peptides.

    • Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.

    • Combine the labeled samples.

  • LC-MS/MS Analysis: Analyze the pooled peptide sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to identify and quantify proteins across all samples.

    • Identify proteins whose abundance is significantly decreased in the compound-treated sample compared to the control in the CRBN-positive cell line, but not in the CRBN-knockout line. These are high-confidence, CRBN-dependent neosubstrates.

Visualizations

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Protein Degradation CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CRBN Cereblon (CRBN) Neosubstrate Off-Target Neosubstrate RBX1->Neosubstrate Ubiquitination CRBN->Neosubstrate Recruits E1 E1-Ub E2 E2-Ub E1->E2 Transfers Ub Ub Ubiquitin E2->RBX1 Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide Compound->CRBN Binds to Neosubstrate->Proteasome Targeting

Caption: Off-target neosubstrate degradation pathway.

G cluster_workflow Off-Target Investigation Workflow Start Start: Compound of Interest Confirm_Binding Confirm On-Target CRBN Binding Start->Confirm_Binding Screen_Known Screen for Degradation of Known Neosubstrates Confirm_Binding->Screen_Known Proteomics Global Proteomics Screen (Unbiased) Screen_Known->Proteomics If novel effects suspected End End: Characterized Off-Target Profile Screen_Known->End If profile matches known liabilities Validate_Hits Validate Hits (e.g., Western Blot) Proteomics->Validate_Hits CRBN_KO Confirm CRBN-Dependence (Knockout/Knockdown) Validate_Hits->CRBN_KO CRBN_KO->End

Caption: Workflow for off-target effects investigation.

References

Technical Support Center: Overcoming Resistance to N-benzyl-5-oxopyrrolidine-2-carboxamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance to the investigational anti-cancer compound, N-benzyl-5-oxopyrrolidine-2-carboxamide (internal designation: NBO-2C).

For the purposes of this guide, NBO-2C is a selective inhibitor of Kinase X , a critical downstream effector in the oncogenic SignalCo Pathway .

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing resistance to NBO-2C in our cancer cell line?

A1: Resistance to targeted therapies like NBO-2C can be intrinsic (pre-existing) or acquired after a period of treatment. The primary mechanisms include:

  • Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump NBO-2C out of the cell, reducing its intracellular concentration.[1][2][3]

  • Alterations in the Drug Target: Mutations in the gene encoding Kinase X can prevent NBO-2C from binding effectively to its target, rendering the drug ineffective.[4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the SignalCo Pathway by NBO-2C, thereby maintaining proliferation and survival.[4][7]

  • Changes in Drug Metabolism: Cells might increase the metabolic inactivation of NBO-2C.[8][9]

  • Suppression of Apoptosis: Alterations in apoptotic pathways can make cells more resistant to the cell death signals initiated by NBO-2C.[8][9]

Q2: We have developed an NBO-2C-resistant cell line. How can we confirm that it is genuinely resistant?

A2: To confirm resistance, you should perform a dose-response assay, such as an MTT or CellTiter-Glo assay, to compare the IC50 (half-maximal inhibitory concentration) value of the resistant cell line to the parental (sensitive) cell line. A significant increase (typically 2-fold or higher) in the IC50 value indicates resistance.[10] It is also crucial to ensure the stability of the resistant phenotype by maintaining the cell line in the absence of the drug for several passages and then re-testing the IC50.[11]

Q3: Can resistance to NBO-2C develop through epigenetic changes?

A3: Yes, epigenetic modifications can contribute to drug resistance.[4][8] For instance, changes in DNA methylation or histone modification can alter the expression of genes involved in drug transport (e.g., ABCB1), target expression, or bypass pathways without any changes to the DNA sequence itself.

Q4: What is the difference between intrinsic and acquired resistance to NBO-2C?

A4: Intrinsic resistance is the inherent ability of a cancer cell to resist NBO-2C from the first exposure, often due to pre-existing genetic or epigenetic factors. Acquired resistance develops in response to drug treatment, where a subpopulation of cancer cells with resistance-conferring alterations survives and proliferates.[4]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common experimental issues when studying NBO-2C resistance.

Issue 1: Decreased Potency of NBO-2C in Long-Term Cultures

Q: Our cell line initially responds to NBO-2C, but over time, we need to use higher concentrations to achieve the same level of cell death. What is happening?

A: This is a classic sign of acquired resistance. The initial treatment likely eliminated the sensitive cells, allowing a small, pre-existing resistant population to expand, or new resistance mechanisms have emerged under drug pressure.

Troubleshooting Steps:

  • Verify Resistance: Isolate the suspected resistant population and perform a dose-response assay to calculate the IC50. Compare this to the IC50 of the original, parental cell line. A significant shift to the right in the dose-response curve confirms resistance.

  • Investigate Common Mechanisms:

    • Drug Efflux: Is the cell pumping the drug out? Use an efflux pump inhibitor (e.g., verapamil for P-gp) in combination with NBO-2C. If the sensitivity is restored, increased efflux is a likely mechanism.

    • Target Alteration: Has the target, Kinase X, changed? Sequence the coding region of the Kinase X gene in the resistant cells to check for mutations, particularly in the drug-binding pocket.

    • Bypass Pathways: Are alternative survival pathways activated? Use western blotting to check for the phosphorylation (activation) of key proteins in known bypass pathways (e.g., p-AKT, p-ERK).

Issue 2: NBO-2C Fails to Inhibit Target Engagement in Resistant Cells

Q: In our resistant cells, Western blot analysis shows that NBO-2C no longer inhibits the phosphorylation of a known downstream substrate of Kinase X, even at high concentrations. What could be the cause?

A: This strongly suggests that either the drug cannot reach its target or the target itself has been altered.

Troubleshooting Steps:

  • Rule out Drug Efflux: Perform a drug accumulation assay using a fluorescently-labeled version of NBO-2C or a substrate of common efflux pumps (e.g., Rhodamine 123).[12] If the resistant cells show lower intracellular fluorescence compared to parental cells, this points to enhanced drug efflux.

  • Confirm Target Mutation: If efflux is not the issue, the most probable cause is a mutation in Kinase X that prevents NBO-2C from binding.

    • Action: Perform sanger or next-generation sequencing of the Kinase X gene.

    • Computational Modeling: If a mutation is found, use molecular modeling to predict how it might affect the binding of NBO-2C to Kinase X.[5][13]

Issue 3: Target is Inhibited, but Cells Continue to Proliferate

Q: We've confirmed that NBO-2C is inhibiting Kinase X phosphorylation in our resistant line, but the cells are still surviving and dividing. Why?

A: This indicates the activation of a bypass signaling pathway. The cells have found a detour around the roadblock you've created by inhibiting Kinase X.

Troubleshooting Steps:

  • Phospho-Proteome Profiling: Perform a phospho-kinase array or mass spectrometry-based phosphoproteomics to get a broad overview of which signaling pathways are activated in the resistant cells compared to the parental cells upon NBO-2C treatment.

  • Hypothesis-Driven Western Blotting: Based on known cancer signaling networks, check for the activation of common bypass pathways.[14][15][16] For example, if the SignalCo pathway normally suppresses the PI3K/AKT pathway, check for increased levels of p-AKT in your resistant cells.

  • Test with Combination Therapy: Once a bypass pathway is identified, test if inhibiting it restores sensitivity to NBO-2C. For example, if the PI3K/AKT pathway is activated, combine NBO-2C with a PI3K or AKT inhibitor.

Data Presentation

Table 1: Hypothetical Dose-Response Data for NBO-2C in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineNBO-2C0.51.0
Resistant LineNBO-2C5.010.0
Resistant LineNBO-2C + Verapamil (10 µM)0.81.6

This table illustrates a 10-fold resistance in the resistant cell line, which is partially reversed by the P-gp inhibitor verapamil, suggesting a role for drug efflux.

Table 2: Hypothetical Gene Expression Changes in NBO-2C Resistant Cells (qPCR)

GeneFunctionFold Change in Resistant vs. Parental Cells (mRNA)
ABCB1Drug Efflux Pump (P-gp)+ 15.2
ABCG2Drug Efflux Pump (BCRP)+ 8.5
Kinase XDrug Target+ 1.1 (no significant change)
Bypass Kinase YAlternative Signaling+ 9.8

This hypothetical data points towards overexpression of drug efflux pumps and a potential bypass pathway as mechanisms of resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of NBO-2C in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with NBO-2C or vehicle for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Kinase X, total Kinase X, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Cell Preparation: Harvest parental and resistant cells and resuspend them at 1x10^6 cells/mL in culture medium.

  • Inhibitor Pre-incubation: For control wells, pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all samples to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., in the FITC channel).

  • Analysis: Compare the mean fluorescence intensity (MFI) between samples. A lower MFI in resistant cells compared to parental cells, which is increased upon treatment with an inhibitor, indicates enhanced efflux pump activity.

Mandatory Visualizations

Hypothetical Signaling Pathway and NBO-2C Action cluster_0 SignalCo Pathway cluster_1 Bypass Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase X Adaptor->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BypassReceptor Bypass Receptor BypassKinaseY Bypass Kinase Y BypassReceptor->BypassKinaseY BypassKinaseY->Downstream NBO2C NBO-2C NBO2C->KinaseX

Caption: A diagram of the hypothetical SignalCo pathway targeted by NBO-2C and a potential bypass mechanism.

Workflow for Identifying NBO-2C Resistance Mechanism start Resistant Phenotype Observed (Increased IC50) check_efflux Perform Drug Efflux Assay (e.g., Rhodamine 123) start->check_efflux efflux_positive Efflux Increased check_efflux->efflux_positive Yes efflux_negative No Change in Efflux check_efflux->efflux_negative No end_efflux Mechanism: Drug Efflux efflux_positive->end_efflux check_target Sequence Kinase X Gene efflux_negative->check_target target_mutated Mutation Found check_target->target_mutated Yes target_wt Wild-Type Sequence check_target->target_wt No end_mutation Mechanism: Target Mutation target_mutated->end_mutation check_bypass Analyze Bypass Pathways (e.g., Western Blot for p-AKT/p-ERK) target_wt->check_bypass bypass_active Bypass Pathway Activated check_bypass->bypass_active Yes end_bypass Mechanism: Bypass Activation bypass_active->end_bypass

Caption: A workflow diagram outlining the experimental steps to identify the mechanism of resistance to NBO-2C.

Troubleshooting Decision Tree for NBO-2C Resistance start Is NBO-2C IC50 elevated? no_resistance Phenotype is not resistant. Check experimental conditions. start->no_resistance No yes_resistance Resistance confirmed. start->yes_resistance Yes check_target_inhibition Does NBO-2C inhibit Kinase X phosphorylation? yes_resistance->check_target_inhibition target_not_inhibited Target not inhibited. check_target_inhibition->target_not_inhibited No target_inhibited Target is inhibited. check_target_inhibition->target_inhibited Yes check_efflux_inhibitor Does an efflux inhibitor (e.g., verapamil) restore sensitivity? target_not_inhibited->check_efflux_inhibitor check_bypass_pathways Are bypass pathways (e.g., p-AKT) activated? target_inhibited->check_bypass_pathways efflux_yes Mechanism likely Drug Efflux. check_efflux_inhibitor->efflux_yes Yes efflux_no Mechanism likely Target Mutation. check_efflux_inhibitor->efflux_no No bypass_yes Mechanism likely Bypass Activation. check_bypass_pathways->bypass_yes Yes bypass_no Investigate other mechanisms (e.g., drug metabolism, apoptosis). check_bypass_pathways->bypass_no No

Caption: A decision tree to guide researchers in troubleshooting the underlying cause of NBO-2C resistance.

References

Reducing cytotoxicity of "N-benzyl-5-oxopyrrolidine-2-carboxamide" analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-benzyl-5-oxopyrrolidine-2-carboxamide" analogs. The focus is on understanding and mitigating the cytotoxicity of these compounds during experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the cytotoxic evaluation of this compound analogs.

Issue 1: High variability in cytotoxicity assay results.

High variability between wells or experiments can obscure the true cytotoxic potential of your analog.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid introducing bubbles.[1]
Edge Effects in Microplates Evaporation from outer wells can concentrate media components and your compound. Avoid using the outermost wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect wells for precipitate after compound addition. If observed, consider using a lower concentration, a different solvent, or pre-warming the media.
Inconsistent Incubation Times Ensure all plates are incubated for the exact same duration. For assays with colorimetric or luminescent readouts, process plates one at a time to minimize time differences in signal development.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.

Issue 2: Compound appears cytotoxic, but results are not reproducible.

Inconsistent findings can be frustrating and may point to subtle experimental variables.

Possible Cause Troubleshooting Step
Solvent Cytotoxicity High concentrations of solvents like DMSO can be toxic to cells. Run a solvent control curve to determine the maximum non-toxic concentration for your specific cell line and assay duration.[2]
Cell Line Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.
Mycoplasma Contamination Mycoplasma can alter cellular metabolism and response to stimuli. Regularly test cell cultures for mycoplasma contamination.
Assay Interference Some compounds can interfere with assay reagents. For example, in MTT assays, compounds that are reducing agents can convert the MTT reagent non-enzymatically, leading to false-positive results. Run a cell-free assay with your compound and the assay reagents to check for interference.

Issue 3: Unexpectedly high cytotoxicity in a newly synthesized analog.

If a minor structural modification leads to a significant increase in cytotoxicity, consider the following:

Possible Cause Troubleshooting Step
Introduction of a Toxicophore Certain chemical moieties are known to be inherently toxic. Analyze the new structural feature to see if it corresponds to a known toxicophore.
Altered Physicochemical Properties Changes in lipophilicity or solubility can affect how the compound interacts with cellular membranes and intracellular targets, potentially leading to increased toxicity.
Off-Target Effects The modification may have introduced binding to an unintended cellular target that mediates a cytotoxic response.
Impurity from Synthesis Residual reactants or byproducts from the synthesis could be highly cytotoxic. Ensure the final compound is of high purity (>95%) using techniques like HPLC and NMR.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is showing significant cytotoxicity. What structural modifications can I explore to reduce it?

Based on structure-activity relationship (SAR) studies of similar carboxamide-containing compounds, consider the following modifications:

  • Varying the Benzyl Substituent: The electronic and steric properties of substituents on the benzyl ring can significantly impact cytotoxicity. Exploring a range of electron-donating and electron-withdrawing groups in the ortho, meta, and para positions can help identify less toxic variants.

  • Modifying the Carboxamide Linker: Altering the linker between the pyrrolidinone core and the benzyl group, for instance, by introducing a different functional group or changing its length, may modulate the compound's interaction with cellular components and reduce toxicity.

  • Stereochemistry: The stereochemistry at the 2-position of the pyrrolidinone ring is crucial. Ensure you are working with a single, pure enantiomer, as different stereoisomers can have vastly different biological activities and toxicities.

  • Bioisosteric Replacement: Consider replacing the benzyl group or parts of the pyrrolidinone ring with bioisosteres to maintain the desired biological activity while altering the toxicological profile.

Q2: What are the potential mechanisms of cytotoxicity for this class of compounds?

While the specific mechanisms for "this compound" analogs are not extensively characterized, related compounds have been shown to induce cytotoxicity through various pathways:

  • P2X7 Receptor Antagonism: Some pyroglutamic acid amide analogs act as antagonists of the P2X7 receptor.[3] Prolonged activation or modulation of this ion channel can lead to ion dysregulation, inflammasome activation, and ultimately, apoptosis.[4][5]

  • Inhibition of the NAD+ Salvage Pathway: Carboxamide-containing compounds that are structural mimics of nicotinamide can be processed by the NAD+ salvage pathway enzymes, such as NAMPT, into cytotoxic metabolites.[6][7] This can lead to NAD+ depletion, disrupting cellular metabolism and redox balance, and inducing cell death.

  • Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can involve the activation of caspase cascades, modulation of Bcl-2 family proteins, and DNA damage responses.

Q3: Which cytotoxicity assays are most appropriate for evaluating my analogs?

A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic mechanism.

  • Initial Screening (Cell Viability):

    • MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability. They are high-throughput and suitable for initial screening of multiple analogs and concentrations.

    • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a sensitive indicator of cell health.

  • Confirming Cell Death and Mechanism:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating necrosis or late apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).

    • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.

Data Presentation: Cytotoxicity of 5-Oxopyrrolidine Derivatives

The following table summarizes the in vitro anticancer activity of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells and their cytotoxic effect on non-cancerous HSAEC1-KT human small airway epithelial cells. Cells were exposed to a fixed concentration of 100 µM for 24 hours.

Compound IDModificationA549 Cell Viability (%)HSAEC1-KT Cell Viability (%)
2 Carboxylic acid derivative78-86~90
4 Acid hydrazide derivative~80~90
18 Hydrazone with 5-fluorobenzimidazole<20>80
19 Hydrazone with 2-hydroxyphenyl<20>80
20 Bis-hydrazone with 2-thienyl<20>80
21 Bis-hydrazone with 5-nitrothienyl<20>80
Cisplatin (Positive Control)<20~50

Data adapted from Kairytė et al., Pharmaceuticals, 2022.[8] This data indicates that while the core 5-oxopyrrolidine structure has low cytotoxicity, certain hydrazone modifications can significantly increase anticancer activity with a favorable therapeutic window.[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound analogs (and controls)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of the compounds. Include vehicle-only controls and positive controls (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (media and MTT only). Express the results as a percentage of the vehicle-treated control. Calculate IC50 values using a suitable software package.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of membrane integrity.

Materials:

  • Cells and culture reagents as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

  • Lysis buffer (often 10X, provided in the kit)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three types of controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Positive Control: Cells treated with lysis buffer 45 minutes before the end of the experiment (maximum LDH release).

    • Background Control: Medium only (no cells).

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be involved in the cytotoxicity of this compound analogs.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Inhibits Downstream Signaling IonFlux ↓ Ca²⁺ Influx ↓ Na⁺ Influx ↓ K⁺ Efflux P2X7R->IonFlux Prevents Ion Flux Compound Carboxamide Analog (Antagonist) Compound->P2X7R Blocks ATP High Extracellular ATP ATP->P2X7R Activates Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Apoptosis Apoptosis / Pyroptosis Caspase1->Apoptosis NAD_Salvage_Pathway cluster_cytosol Cytosol / Nucleus Compound Carboxamide Analog (Nicotinamide Mimic) NAMPT NAMPT Compound->NAMPT Substrate ToxicMetabolite Cytotoxic NAD Analog (e.g., C-AD) NAMPT->ToxicMetabolite Converts to NAD_Depletion NAD+ Depletion ToxicMetabolite->NAD_Depletion Causes PARP PARP Activity ↓ NAD_Depletion->PARP SIRT1 SIRT1 Activity ↓ NAD_Depletion->SIRT1 CellDeath Cell Death PARP->CellDeath Leads to p73 p73 Stabilization ↑ SIRT1->p73 Inhibits degradation of p73->CellDeath Induces Troubleshooting_Workflow Start Start: High Cytotoxicity Observed in Analog CheckPurity Verify Compound Purity (>95%) Start->CheckPurity CheckAssay Rule out Assay Interference CheckPurity->CheckAssay CheckSolvent Evaluate Solvent Toxicity CheckAssay->CheckSolvent SAR Rational SAR Study CheckSolvent->SAR ModifyBenzyl Modify Benzyl Ring Substituents SAR->ModifyBenzyl Option 1 ModifyLinker Modify Carboxamide Linker SAR->ModifyLinker Option 2 ChangeStereo Synthesize and Test Different Stereoisomer SAR->ChangeStereo Option 3 Rescreen Rescreen for Cytotoxicity ModifyBenzyl->Rescreen ModifyLinker->Rescreen ChangeStereo->Rescreen Rescreen->SAR Iterate if needed End End: Analog with Reduced Cytotoxicity Rescreen->End Success

References

Technical Support Center: Scale-Up Synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from L-glutamic acid. The process involves the cyclization of L-glutamic acid to form pyroglutamic acid, followed by reaction with benzylamine.[1][2]

Q2: What are the critical reaction steps in the synthesis of this compound?

A2: The key steps are the formation of the pyroglutamic acid ring and the subsequent amidation (peptide coupling) with benzylamine. The efficiency of the coupling reaction is crucial for the overall yield and purity of the final product.

Q3: Are there any specific safety precautions to consider during the scale-up synthesis?

A3: When using chlorinating reagents to form acyl chlorides, be aware that these reagents and their intermediates are hazardous and sensitive to moisture.[3] It is also important to handle reagents like T3P®, which is often supplied in a solvent like ethyl acetate, with appropriate care in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Amidation Reaction: The coupling between pyroglutamic acid and benzylamine may be inefficient.

    • Solution: Optimize the coupling reagent and conditions. Consider using coupling agents like T3P® or boron-mediated amidation for high efficiency.[3] For T3P®, a molar ratio of 1.5 to 3 equivalents relative to the carboxylic acid is often effective.[4]

    • Solution: Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive reagents, especially when using carbodiimides like DCC.[4]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Additives like 1-hydroxybenzotriazole (HOBt) can be used with carbodiimide coupling reagents to minimize side reactions such as N-acylurea formation and reduce racemization.[5][6]

  • Difficult Coupling: The specific properties of the reactants might hinder the reaction.

    • Solution: If standard coupling methods fail, consider alternative strategies. For difficult couplings, changing the solvent to NMP, which has better solvating properties than DMF, can be beneficial.[7]

Coupling ReagentTypical Yield (%)Notes
Boron-mediated (B(OCH2CF3)3)91%High efficiency and can be used for unprotected amino acids.
T3P®86.6%Cost-effective for larger scale, though the reagent itself can be expensive.[3]
EDC/HOBt67.3%A common peptide coupling method.[3]
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Racemization: The stereochemical integrity of the chiral center at the 2-position of the pyrrolidine ring can be compromised during the reaction.

    • Solution: The use of coupling additives like HOBt is highly recommended to suppress racemization.[5][6] Boron-mediated amidation has also been shown to proceed with high enantiopurity (>99% er).

    • Solution: Avoid excessively high temperatures and prolonged reaction times, which can contribute to racemization.

  • Unreacted Starting Materials: Incomplete conversion of pyroglutamic acid or benzylamine.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of starting materials before work-up. Adjust stoichiometry or reaction time as needed.

  • Byproducts from Coupling Reagents: The coupling reagent itself can lead to byproducts that are difficult to remove.

    • Solution: If using DCC, the byproduct dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration. For solid-phase synthesis, DIC is preferred as its urea byproduct is more soluble.[6] Water-soluble coupling reagents like EDC can be used, and the byproducts removed with an aqueous wash.[6]

Problem 3: Difficulties with Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: The product may have limited solubility in the chosen crystallization solvent, leading to poor recovery.

    • Solution: Perform solubility studies with a range of solvents to identify a suitable system for crystallization or purification.

  • Co-precipitation of Impurities: Impurities may crystallize along with the desired product.

    • Solution: Recrystallization from a different solvent system can help to improve purity. Column chromatography may be necessary for challenging separations. A reported purification method for (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide is flash column chromatography using a methanol/DCM eluent.[8]

Experimental Protocols

General Procedure for Boron-Mediated Amidation:

A highly efficient method for the synthesis of (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide involves the use of borate esters.

  • To a solution of (S)-pyroglutamic acid in a suitable aprotic solvent, add benzylamine.

  • Add the boron-based coupling reagent (e.g., B(OCH2CF3)3).

  • Stir the reaction mixture at the optimized temperature and for the required duration (e.g., 24 hours).

  • Upon completion, quench the reaction and perform an appropriate work-up.

  • Purify the crude product by recrystallization or column chromatography to yield the final product as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Combine Pyroglutamic Acid and Benzylamine in Solvent start->reactants reagent Add Coupling Reagent (e.g., T3P® or Boron-based) reactants->reagent reaction Stir under Controlled Temperature and Atmosphere reagent->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up quench->extraction purification Purify Crude Product (Crystallization/Chromatography) extraction->purification end Final Product purification->end troubleshooting_low_yield problem Low Yield cause1 Incomplete Amidation problem->cause1 cause2 Side Reactions problem->cause2 cause3 Difficult Coupling problem->cause3 solution1a Optimize Coupling Reagent cause1->solution1a solution1b Use Inert Atmosphere cause1->solution1b solution2 Add HOBt cause2->solution2 solution3 Change Solvent (e.g., to NMP) cause3->solution3

References

Technical Support Center: N-benzyl-5-oxopyrrolidine-2-carboxamide Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental analysis of the degradation pathway of N-benzyl-5-oxopyrrolidine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound under physiological conditions?

A1: Based on its chemical structure, the primary degradation pathway for this compound is expected to be initiated by enzymatic hydrolysis of the amide bond, followed by metabolism of the resulting pyrrolidine and benzylamine moieties. The pyrrolidine ring, in particular, may undergo oxidation and ring-opening reactions, which are common metabolic routes for such structures.[1][2][3]

Q2: What are the likely initial products of this compound degradation?

A2: The initial degradation is likely to occur via two main routes:

  • Amide Bond Hydrolysis: Cleavage of the exocyclic amide bond would yield 5-oxopyrrolidine-2-carboxylic acid and benzylamine.

  • Lactam Hydrolysis: Hydrolysis of the internal amide (lactam) within the pyroglutamate ring would result in an open-chain amino acid derivative.

Q3: Which enzymes are likely involved in the metabolism of this compound?

A3: Cytochrome P450 (CYP450) enzymes are frequently implicated in the metabolism of pyrrolidine-containing compounds and are likely to be involved in the degradation of this molecule.[1] These enzymes can catalyze oxidative reactions on the pyrrolidine ring.[2] Additionally, various hydrolases and amidases present in biological systems could catalyze the hydrolysis of the amide bond.

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

A4: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as LC-QTOF-MS, is a powerful technique for separating and identifying the parent compound and its degradation products.[2] Nuclear magnetic resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated metabolites.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation of the parent compound is observed. The compound is highly stable under the experimental conditions.- Increase the incubation time. - Use a higher concentration of the enzyme or biological matrix (e.g., liver microsomes). - Perform forced degradation studies under harsher conditions (e.g., strong acid, strong base, oxidizing agents) to confirm the stability of the compound.[4][5][6]
Multiple, unidentified peaks appear in the chromatogram. - The compound is degrading into numerous minor products. - The sample matrix is complex, leading to interfering peaks.- Use a higher resolution chromatography column or optimize the gradient elution method for better separation. - Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation of the unknown peaks.[7] - Run a blank sample (matrix without the compound) to identify background interferences.
Difficulty in distinguishing between isomeric degradation products. Isomers have the same mass and may have similar retention times.- Modify the chromatographic method (e.g., change the mobile phase, column chemistry, or temperature) to improve the separation of isomers. - Careful analysis of MS/MS fragmentation patterns may reveal subtle differences that can help in distinguishing isomers.[7]
Poor recovery of the parent compound or its metabolites. - The compounds may be adsorbing to the sample vials or chromatography column. - The extraction method is inefficient.- Use silanized glassware or low-adsorption vials. - Test different extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction) to optimize recovery.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate the Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-incubated mixture to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the degradation rate constant, from which the in vitro half-life can be calculated.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C for 24 hours.[4]

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Neutralization and Analysis: After incubation, neutralize the acidic and alkaline samples. Analyze all samples by HPLC-UV or LC-MS to identify and quantify the degradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) parent This compound metabolite1 5-Oxopyrrolidine-2-carboxylic acid parent->metabolite1 Amidase/Hydrolase metabolite2 Benzylamine parent->metabolite2 Amidase/Hydrolase metabolite3 Hydroxylated Pyrrolidine Derivative parent->metabolite3 CYP450 metabolite4 Ring-Opened Metabolite metabolite3->metabolite4 Further Oxidation

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow start Start: Sample Preparation (e.g., in vitro incubation) extraction Quenching & Protein Precipitation (e.g., Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Data Processing & Interpretation analysis->data_processing identification Metabolite Identification data_processing->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for metabolite identification.

References

Technical Support Center: Enhancing the Selectivity of N-benzyl-5-oxopyrrolidine-2-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and optimization of "N-benzyl-5-oxopyrrolidine-2-carboxamide" and its analogs. The primary focus is on enhancing the selectivity of these compounds, particularly for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroprotective drug discovery.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives as neuroprotective agents?

A1: Derivatives of this compound have shown potential as neuroprotective agents by acting as antagonists of the NMDA receptor, specifically targeting the NR2B subunit.[1] By blocking the NR2B subunit, these compounds can attenuate the excessive calcium (Ca2+) influx induced by NMDA, a key event in excitotoxic neuronal cell death.[1]

Q2: How can the selectivity of our this compound derivative for the NR2B subunit be improved?

A2: Enhancing selectivity is a multifactorial process. Key strategies include:

  • Structural Modifications: Systematic modifications to the benzyl and pyrrolidine rings can influence binding affinity and selectivity. Structure-activity relationship (SAR) studies are crucial to identify key pharmacophores.

  • Stereochemistry: The pyrrolidine ring has chiral centers. Synthesizing and testing individual enantiomers is critical, as stereochemistry often plays a significant role in receptor binding and selectivity.

  • Functional Group Alterations: Introducing or modifying functional groups on the aromatic ring of the benzyl moiety or on the pyrrolidine scaffold can alter the electronic and steric properties of the molecule, leading to more specific interactions with the target receptor.

Q3: What are the common off-targets for pyrrolidine-based compounds?

A3: Pyrrolidine scaffolds are present in a wide range of biologically active molecules and can interact with various receptors and enzymes.[2][3] Potential off-targets for pyrrolidine-based compounds may include other NMDA receptor subunits (e.g., NR2A), sigma receptors, and various G-protein coupled receptors (GPCRs) such as chemokine receptors.[2] Comprehensive selectivity profiling against a panel of relevant receptors is recommended.

Q4: What are the initial steps to take if our compound shows low potency in our primary assay?

A4: If your compound demonstrates low potency, consider the following:

  • Confirm Compound Integrity: Verify the purity and identity of your compound using techniques like NMR, mass spectrometry, and HPLC.

  • Assay Validation: Ensure your primary assay is validated and running correctly. Use appropriate positive and negative controls. For NMDA receptor antagonists, a known antagonist like ifenprodil can be used as a reference compound.[1]

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to artificially low potency. Assess the solubility and consider using a co-solvent if necessary, ensuring the solvent itself does not interfere with the assay.

  • Review SAR Data: Analyze the structure-activity relationships of your compound series to identify any structural features that may be detrimental to activity.

Troubleshooting Guides

Synthesis of this compound
Problem Potential Cause Troubleshooting Steps
Low reaction yield Incomplete reaction of starting materials.- Ensure starting materials (e.g., pyroglutamic acid, benzylamine) are pure and dry.- Optimize reaction conditions such as temperature, reaction time, and solvent.- Consider using a different coupling agent for the amidation step.
Side reactions.- Protect reactive functional groups on the starting materials if necessary.- Adjust the stoichiometry of the reactants.
Difficulty in purification Presence of closely related impurities.- Employ high-performance liquid chromatography (HPLC) for purification.- Consider recrystallization from different solvent systems.
Oily product that is difficult to handle.- Attempt to form a salt of the final compound to induce crystallization.- Use column chromatography with a carefully selected eluent system.
In Vitro Biological Assays
Problem Potential Cause Troubleshooting Steps
High variability in NR2B binding assay Inconsistent preparation of cell membranes.- Standardize the cell membrane preparation protocol, including homogenization and centrifugation steps.- Ensure consistent protein concentration in each assay well.
Issues with the radioligand.- Use a fresh batch of radioligand ([3H]ifenprodil).- Determine the optimal concentration of the radioligand through saturation binding experiments.[4]
No or weak signal in Ca2+ influx assay Low expression of NMDA receptors in cells.- Use a cell line known to express high levels of NR1/NR2B receptors (e.g., HEK293 cells transfected with the appropriate subunits).[5]
Inadequate loading of the calcium indicator dye.- Optimize the concentration of the calcium indicator (e.g., Fura-2, Calcium-6) and the loading time and temperature.[6]
Cell viability issues.- Ensure cells are healthy and not overgrown before starting the assay.- Use a positive control (e.g., NMDA/glycine) to confirm cell responsiveness.
Compound appears cytotoxic Intrinsic toxicity of the compound.- Perform a separate cytotoxicity assay (e.g., MTT assay) to determine the cytotoxic concentration of the compound.[7]
High concentration of DMSO or other solvent.- Ensure the final concentration of the solvent in the assay is below the level that causes cytotoxicity (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: NR2B Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for the NR2B subunit of the NMDA receptor using a competitive binding assay with [3H]ifenprodil.[4]

Materials:

  • HEK293 cells stably expressing human NR1a/NR2B receptors

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]ifenprodil (radioligand)

  • Non-labeled ifenprodil (for determining non-specific binding)

  • Test compounds

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-NR1a/NR2B cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [3H]ifenprodil (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of non-labeled ifenprodil.

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: NMDA-Induced Calcium Influx Assay

This protocol outlines a method to measure the ability of a test compound to inhibit NMDA-induced increases in intracellular calcium concentration using a fluorescent calcium indicator.[5][6]

Materials:

  • HEK293 cells expressing NR1/NR2B receptors or primary neuronal cultures

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Calcium-6 AM)

  • NMDA and glycine (co-agonists)

  • Test compounds

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation at 37°C.[6]

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

  • Measurement of Calcium Influx:

    • Measure the baseline fluorescence of the cells using the plate reader or microscope.[5]

    • Add a solution of NMDA and glycine to stimulate the NMDA receptors.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (or the ratio of fluorescence at two excitation wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

    • Plot the peak calcium response against the logarithm of the test compound concentration to determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound analogs to illustrate a structure-activity relationship (SAR) study. Researchers should generate their own data for their specific compounds.

Compound R1 (Benzyl Ring Substitution) NR2B Binding Ki (nM) NR2A Binding Ki (nM) Selectivity (NR2A/NR2B)
Parent H5050010
Analog 1 4-Fluoro2545018
Analog 2 4-Chloro3060020
Analog 3 4-Methyl605509.2
Analog 4 3,4-Dichloro1575050
Analog 5 4-Methoxy804005

This data is for illustrative purposes only.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_selectivity Selectivity Profiling cluster_optimization Lead Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structure Confirmation (NMR, MS) purification->characterization binding_assay NR2B Binding Assay characterization->binding_assay functional_assay Ca2+ Influx Assay binding_assay->functional_assay selectivity_assay Off-Target Screening (e.g., NR2A, Sigma Receptors) functional_assay->selectivity_assay sar_analysis SAR Analysis selectivity_assay->sar_analysis lead_optimization Design of New Analogs sar_analysis->lead_optimization lead_optimization->synthesis

Caption: Experimental workflow for enhancing the selectivity of this compound derivatives.

signaling_pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers Compound N-benzyl-5-oxopyrrolidine- 2-carboxamide Derivative Compound->NMDA_Receptor Blocks

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of the compound.

logical_relationship start Start: Low Selectivity Compound sar Structure-Activity Relationship (SAR) Study start->sar synthesis Synthesize Analogs sar->synthesis testing Test for Selectivity & Potency synthesis->testing analysis Analyze Data testing->analysis decision Improved Selectivity? analysis->decision decision->sar No end End: Optimized Lead Compound decision->end Yes

Caption: Logical workflow for the iterative process of selectivity enhancement.

References

Technical Support Center: Crystallization of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of N-benzyl-5-oxopyrrolidine-2-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Melting Point134-135 °C[1]
AppearanceWhite solid[1]
PolarityModerately polar

Q2: Which solvents are suitable for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization. This compound, being a moderately polar molecule containing amide and lactam functional groups, exhibits a range of solubilities in common organic solvents. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Below is a table summarizing the solubility of this compound in various solvents at different temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability
Methanol50> 200Good for single solvent crystallization
Ethanol35> 180Good for single solvent crystallization
Isopropanol15150Excellent for single solvent crystallization
Ethyl Acetate25120Good, may require a co-solvent
Acetone60> 200May be too soluble at room temperature
Dichloromethane80> 250Generally too soluble
Toluene550Good as an anti-solvent
Hexane< 1< 5Good as an anti-solvent
Water< 1< 5Insoluble, can be used as an anti-solvent

Q3: What are the common crystallization methods applicable to this compound?

A3: Several standard crystallization techniques can be employed. The choice depends on the quantity of material, the desired crystal size, and the solvent system. Common methods include:

  • Slow Cooling Crystallization: A saturated solution at a high temperature is allowed to cool slowly, leading to the formation of crystals as the solubility decreases.

  • Solvent Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

  • Anti-Solvent Addition: An anti-solvent (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate out as crystals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated to a very high degree.

Solution:

  • Lower the crystallization temperature: Ensure the temperature at which crystallization is induced is below the melting point of the compound (134-135 °C).

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Increase the solvent volume: Add more solvent to reduce the level of supersaturation.

  • Slow down the cooling rate: Allow the solution to cool more gradually to give the molecules sufficient time to arrange into a crystal lattice.

  • Introduce a seed crystal: Adding a small, pre-existing crystal can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Experimental Protocol: Seeding to Prevent Oiling Out

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

  • Allow the solution to cool slowly.

  • If an oil begins to form, gently reheat the solution until the oil redissolves.

  • Cool the solution again, and just before the expected saturation point, add a tiny, well-formed crystal of this compound (a seed crystal).

  • Continue the slow cooling process. The seed crystal should promote the growth of larger crystals and prevent the formation of an oil.

Problem 2: No crystals form, even after cooling.

Cause: This issue typically arises from either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or from the presence of impurities that inhibit crystal nucleation.

Solution:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to overheat and decompose the compound.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal as described above.

  • Use an anti-solvent: Slowly add a solvent in which this compound is insoluble (e.g., hexane or toluene) to the solution until it becomes slightly turbid. Then, allow the solution to stand undisturbed.

  • Purify the compound: If impurities are suspected, consider purifying the material further by column chromatography before attempting crystallization again.

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve the this compound in a minimum amount of a good solvent (e.g., ethyl acetate) at room temperature.

  • Slowly add an anti-solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the good solvent back into the mixture until the cloudiness just disappears.

  • Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator. Crystals should form over time.

Problem 3: The resulting crystals are very small or needle-like.

Cause: The formation of very small or needle-like crystals is often a result of rapid crystallization, where many nuclei form simultaneously and grow quickly without developing into larger, well-defined crystals.

Solution:

  • Slow down the crystallization process:

    • Decrease the rate of cooling. You can do this by placing the flask in an insulated container (e.g., a Dewar flask) or by programming a slow cooling ramp on a heating mantle.

    • If using solvent evaporation, slow down the evaporation rate by using a container with a smaller opening or by placing it in a cooler environment.

  • Use a different solvent system: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures. For amides, mixtures such as diethyl ether-methanol can sometimes yield better crystals.

  • Reduce the concentration: A slightly less concentrated solution will have a slower crystal growth rate, which can lead to larger and better-formed crystals.

Logical Workflow for Troubleshooting Crystallization

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Compound Oils Out outcome->oiling_out Oiling no_crystals No Crystals Form outcome->no_crystals No Growth small_crystals Small/Needle-like Crystals outcome->small_crystals Poor Habit good_crystals Good Quality Crystals outcome->good_crystals Success solution_oiling Lower Temp Use Less Polar Solvent Add Seed Crystal oiling_out->solution_oiling solution_no_crystals Concentrate Solution Induce (Scratch/Seed) Add Anti-solvent no_crystals->solution_no_crystals solution_small_crystals Slow Cooling Rate Change Solvent Lower Concentration small_crystals->solution_small_crystals end End good_crystals->end solution_oiling->start Retry solution_no_crystals->start Retry solution_small_crystals->start Retry

Caption: Troubleshooting flowchart for crystallization issues.

Signaling Pathway Analogy for Crystal Nucleation and Growth

While not a biological signaling pathway, the process of crystallization can be conceptually represented in a similar manner, showing the steps from a clear solution to well-formed crystals.

G cluster_solution Solution State cluster_solid Solid State Formation cluster_intervention Intervention Points clear_solution Clear Unsaturated Solution saturated_solution Saturated Solution (Cooling/Evaporation) clear_solution->saturated_solution Decrease Temp/ Evaporate Solvent supersaturated Supersaturated Solution saturated_solution->supersaturated Further Cooling/ Evaporation nucleation Primary Nucleation (Formation of Nuclei) supersaturated->nucleation growth Crystal Growth nucleation->growth Molecule Addition final_crystals Final Crystals growth->final_crystals Maturation seeding Seeding seeding->nucleation Provides Template scratching Scratching scratching->nucleation Induces Nucleation Sites

Caption: Conceptual pathway of the crystallization process.

References

Technical Support Center: Enhancing the Metabolic Stability of N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of N-benzyl-5-oxopyrrolidine-2-carboxamide and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the development of metabolically stable this compound derivatives.

Issue 1: Rapid in vitro clearance in human liver microsomes (HLM).

Question: My this compound analog shows high clearance in HLM assays. What are the likely metabolic "hotspots" and what strategies can I employ to improve its stability?

Answer:

Rapid clearance in HLM assays for compounds with the this compound scaffold is often attributed to oxidative metabolism by cytochrome P450 enzymes. The most probable sites of metabolism, or "hotspots," are the benzyl group and the pyrrolidinone ring.

Potential Metabolic Hotspots:

  • Para-position of the benzyl ring: This is a common site for aromatic hydroxylation.

  • Benzylic carbon: Oxidation at this position can lead to N-debenzylation.

  • Pyrrolidinone ring: While generally more stable than the benzyl group, oxidation can still occur on the aliphatic ring.

  • Amide bond: While often metabolically stable, hydrolysis by amidases can occur.

Strategies for Enhancement:

  • Modification of the Benzyl Group:

    • Introduce electron-withdrawing groups: Placing substituents like fluorine, chlorine, or a trifluoromethyl group on the phenyl ring, particularly at the para-position, can decrease the electron density of the ring and reduce its susceptibility to oxidation.

    • Bioisosteric replacement: Replace the phenyl ring with a less metabolically labile heterocycle such as pyridine, pyrimidine, or a thiazole.

    • Introduce steric hindrance: Adding a methyl or other small alkyl group to the benzylic carbon can sterically hinder the approach of metabolic enzymes.

  • Modification of the Pyrrolidinone Core:

    • Introduction of substituents: Adding small alkyl or fluoro groups to the pyrrolidinone ring can block potential sites of oxidation.

  • Amide Bond Modification:

    • Bioisosteric replacement: If amide hydrolysis is confirmed, consider replacing the amide bond with more stable bioisosteres like a 1,2,3-triazole, an oxadiazole, or a trifluoroethylamine group.[1][2]

The following diagram illustrates the potential metabolic hotspots and strategic modifications:

Caption: Metabolic hotspots and corresponding enhancement strategies.

Issue 2: Difficulty in synthesizing metabolically stable analogs.

Question: I am encountering low yields and side reactions when trying to synthesize analogs with modifications to the benzyl or pyrrolidinone moieties. What are some common synthetic challenges and potential solutions?

Answer:

Synthesizing analogs of this compound can present several challenges, particularly when introducing new functional groups.

Common Synthetic Hurdles:

  • Low reactivity of substituted benzylamines: Electron-withdrawing groups on the benzylamine can decrease its nucleophilicity, leading to poor yields in the amide coupling step.

  • Side reactions during pyrrolidinone modification: The lactam functionality can be sensitive to certain reagents, leading to ring-opening or other unwanted side reactions.

  • Epimerization: The chiral center at the 2-position of the pyrrolidinone is susceptible to epimerization under harsh basic or acidic conditions.

Potential Solutions:

  • Amide Coupling:

    • Use more potent coupling reagents like HATU or COMU.

    • Employ microwave-assisted synthesis to increase reaction rates and yields with less reactive amines.

  • Pyrrolidinone Modification:

    • Utilize milder reaction conditions and protective group strategies for the lactam nitrogen if necessary.

  • Maintaining Stereochemistry:

    • Carefully control the pH and temperature of reactions.

    • Use chiral chromatography to separate any diastereomers that may form.

The following workflow outlines a general synthetic approach and highlights key considerations:

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_reaction Key Reaction Step cluster_challenges Potential Challenges cluster_solutions Solutions SM1 Pyroglutamic Acid Derivative Coupling Amide Coupling SM1->Coupling SM2 Substituted Benzylamine SM2->Coupling C1 Low Amine Reactivity Coupling->C1 C2 Side Reactions Coupling->C2 C3 Epimerization Coupling->C3 Product Target Analog Coupling->Product S1 Potent Coupling Reagents / Microwave C1->S1 S2 Mild Conditions / Protecting Groups C2->S2 S3 pH & Temp Control / Chiral Separation C3->S3

Caption: General synthetic workflow with challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a microsomal stability assay for my this compound analogs?

A1: A well-established starting point is a liver microsomal stability assay. The following is a general protocol that can be adapted to your specific needs.

Experimental Protocol: Liver Microsomal Stability Assay

1. Reagents and Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare a working solution of your test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer.

  • Add the test compound and positive controls to the wells containing the microsomes and buffer.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Microsomal_Assay_Workflow Start Prepare Reagents Incubation Incubate Compound with Microsomes at 37°C Start->Incubation Initiate Initiate Reaction with NADPH Incubation->Initiate Timepoints Quench at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Analysis Analyze Remaining Compound by LC-MS/MS Timepoints->Analysis Calculation Calculate t½ and CLint Analysis->Calculation Result Metabolic Stability Profile Calculation->Result

Caption: Workflow for a liver microsomal stability assay.

Q2: How do I interpret the results from my in vitro metabolic stability assays?

A2: The primary outputs of an in vitro metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint). These values help you to classify your compounds and decide on the next steps in the optimization process.

In Vitro Half-life (t½) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)ClassificationImplication for in vivo Clearance
> 60 min< 12Low ClearanceLikely to have low in vivo clearance
15 - 60 min12 - 58Moderate ClearanceLikely to have moderate in vivo clearance
< 15 min> 58High ClearanceLikely to have high in vivo clearance

Note: These are general guidelines, and the correlation between in vitro and in vivo clearance can be influenced by other factors such as plasma protein binding and extrahepatic metabolism.

Q3: Are there any in silico tools that can help predict the metabolic stability of my analogs before synthesis?

A3: Yes, several in silico tools can predict sites of metabolism and provide an estimation of metabolic stability. These tools can be very useful for prioritizing which analogs to synthesize.

Commonly Used In Silico Tools:

  • ADMET Predictor™: Predicts a wide range of ADMET properties, including metabolic stability.

  • StarDrop™ with the P450 metabolism module: Identifies likely sites of metabolism and predicts metabolic stability.

  • MetaSite™: Predicts the sites of metabolism by major cytochrome P450 isoforms.

These tools typically use a combination of rule-based systems and machine learning models trained on large datasets of experimentally determined metabolic data. While they are not a replacement for experimental assays, they can significantly aid in the design of more stable compounds.

Data Presentation

The following tables provide a template for summarizing and comparing the metabolic stability data of this compound analogs. Note: The data presented here is illustrative and based on general trends observed for similar compounds in the literature. Actual experimental values will vary.

Table 1: Metabolic Stability of Benzyl-Substituted Analogs in Human Liver Microsomes

Compound IDR-group on Benzyl Ringt½ (min)CLint (µL/min/mg protein)
Parent H1069.3
Analog 1 4-F2527.7
Analog 2 4-Cl3023.1
Analog 3 4-CF₃4515.4

Table 2: Metabolic Stability of Pyrrolidinone-Modified and Bioisosteric Analogs in Human Liver Microsomes

Compound IDModificationt½ (min)CLint (µL/min/mg protein)
Parent None1069.3
Analog 4 3,3-dimethyl on pyrrolidinone2034.7
Analog 5 Amide replaced with 1,2,3-triazole> 60< 11.6
Analog 6 Benzyl replaced with Pyridin-4-ylmethyl1838.5

References

Validation & Comparative

A Comparative Analysis of N-benzyl-5-oxopyrrolidine-2-carboxamide and Ganciclovir Against Human Cytomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HCMV activity of a novel compound class, represented by N-benzyl hydroxypyridone carboxamides, and the established antiviral drug, ganciclovir. Due to the limited publicly available data on the specific compound "N-benzyl-5-oxopyrrolidine-2-carboxamide" in the context of HCMV, this guide will utilize data from a closely related and potent class of compounds, N-benzyl hydroxypyridone carboxamides, as a surrogate for comparative analysis against ganciclovir. This comparison is based on published experimental data and aims to provide an objective overview of their respective antiviral efficacy, cytotoxicity, and mechanisms of action.

Quantitative Performance Metrics

The antiviral activity and cytotoxicity of N-benzyl hydroxypyridone carboxamide analogs and ganciclovir were evaluated in human foreskin fibroblast (HFF) cells infected with HCMV. The key performance indicators are the 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ganciclovir 2.1 ± 0.3> 50> 23.8
N-benzyl hydroxypyridone carboxamide (Analog 8p) 0.53 ± 0.04> 50> 94.3
N-benzyl hydroxypyridone carboxamide (Analog 12) 0.43 ± 0.05> 50> 116.3
N-benzyl hydroxypyridone carboxamide (Analog 13) 0.40 ± 0.04> 50> 125

Data for N-benzyl hydroxypyridone carboxamide analogs and ganciclovir are sourced from a study by Senaweera et al.[1]

Mechanism of Action

Ganciclovir

Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine.[2] Its antiviral activity is dependent on its phosphorylation to ganciclovir triphosphate. The initial phosphorylation to ganciclovir monophosphate is catalyzed by the viral protein kinase UL97 in HCMV-infected cells, which ensures its selective activation in infected cells.[2] Cellular kinases then convert the monophosphate to the active triphosphate form.[2][3] Ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and thus inhibiting viral replication.[2][3][4]

Ganciclovir_Mechanism cluster_cell HCMV-Infected Cell GCV Ganciclovir GCV_MP Ganciclovir Monophosphate GCV->GCV_MP Viral Kinase (UL97) GCV_TP Ganciclovir Triphosphate GCV_MP->GCV_TP Cellular Kinases vDNA_poly Viral DNA Polymerase GCV_TP->vDNA_poly Competitive Inhibition vDNA Viral DNA Replication GCV_TP->vDNA Chain Termination vDNA_poly->vDNA Elongation

Caption: Mechanism of action of Ganciclovir against HCMV.

N-benzyl hydroxypyridone carboxamides

Preliminary mechanism of action studies on N-benzyl hydroxypyridone carboxamides suggest that they act at a different stage of the viral replication cycle than ganciclovir.[1][5][6] Time-of-addition assays indicated that these compounds do not inhibit the entry of the virus into the host cell.[1] Instead, they appear to target a later stage of viral replication, post-entry.[1] Further investigation into the precise molecular target is ongoing, but their distinct mechanism from DNA polymerase inhibitors like ganciclovir makes them promising candidates for overcoming ganciclovir resistance.[1][5]

N_benzyl_hydroxypyridone_carboxamides_MoA cluster_replication HCMV Replication Cycle Entry Viral Entry Post_Entry Post-Entry Events (e.g., DNA Replication, Assembly) Entry->Post_Entry Exit Viral Egress Post_Entry->Exit GCV Ganciclovir GCV->Post_Entry Inhibits DNA Replication NBPC N-benzyl hydroxypyridone carboxamides NBPC->Post_Entry Inhibits a later stage

Caption: Comparative targeting of HCMV replication by Ganciclovir and N-benzyl hydroxypyridone carboxamides.

Experimental Protocols

The following methodologies were employed in the studies referenced for the quantitative data.

Antiviral Activity Assay (EC50 Determination)
  • Cell Culture: Human foreskin fibroblast (HFF) cells were seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayers were infected with a reporter strain of HCMV (e.g., AD169-GFP) at a specified multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of the test compounds (N-benzyl hydroxypyridone carboxamides or ganciclovir).

  • Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication (e.g., 7 days).

  • Quantification: The extent of viral replication was quantified by measuring the reporter signal (e.g., GFP fluorescence).

  • Data Analysis: The EC50 values were calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Antiviral_Assay_Workflow A Seed HFF cells in 96-well plates B Infect cells with HCMV reporter virus A->B C Add serial dilutions of test compounds B->C D Incubate for 7 days C->D E Measure reporter signal (e.g., GFP) D->E F Calculate EC50 from dose-response curve E->F

Caption: Workflow for determining the antiviral EC50.

Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: HFF cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds.

  • Incubation: The plates were incubated for the same duration as the antiviral assay (e.g., 7 days).

  • Viability Assessment: Cell viability was determined using a standard method, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

  • Data Analysis: The CC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity_Assay_Workflow A Seed HFF cells in 96-well plates B Add serial dilutions of test compounds A->B C Incubate for 7 days B->C D Measure cell viability (e.g., ATP levels) C->D E Calculate CC50 from dose-response curve D->E

Caption: Workflow for determining the cytotoxicity (CC50).

Conclusion

The N-benzyl hydroxypyridone carboxamide class of compounds demonstrates potent anti-HCMV activity, with several analogs exhibiting sub-micromolar EC50 values and high selectivity indices, surpassing that of the standard-of-care drug, ganciclovir, in in vitro assays.[1] Furthermore, their distinct, post-entry mechanism of action suggests they could be effective against ganciclovir-resistant HCMV strains and could be used in combination therapies. While direct experimental data for "this compound" against HCMV is not yet available in the reviewed literature, the promising results from the structurally related N-benzyl hydroxypyridone carboxamides warrant further investigation into the broader class of N-benzyl carboxamides as a potential source of novel anti-HCMV therapeutics. Further studies are required to establish the in vivo efficacy, pharmacokinetic profiles, and safety of these new compounds.

References

"N-benzyl-5-oxopyrrolidine-2-carboxamide" vs. cisplatin in anticancer activity.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the anticancer potential of N-benzyl-5-oxopyrrolidine-2-carboxamide and the established chemotherapeutic agent cisplatin is currently limited by the lack of specific experimental data on the former. Scientific literature to date has not focused on the direct anticancer activities of "this compound." However, research into the broader family of 5-oxopyrrolidine derivatives has revealed promising anticancer properties, offering a basis for a comparative discussion with cisplatin. This guide synthesizes available data on related N-benzyl-5-oxopyrrolidine derivatives and contrasts it with the well-documented anticancer profile of cisplatin.

Executive Summary

Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through DNA damage. While effective, its clinical use is often hampered by severe side effects and the development of drug resistance. The quest for novel anticancer agents with improved efficacy and safety profiles has led to the investigation of various heterocyclic compounds, including derivatives of 5-oxopyrrolidine. Although direct comparative studies between "this compound" and cisplatin are not available, related 5-oxopyrrolidine derivatives have demonstrated significant anticancer activity in preclinical studies, suggesting the potential of this chemical scaffold. This report will compare the known anticancer activities of these 5-oxopyrrolidine derivatives with cisplatin, focusing on cytotoxicity, mechanisms of action, and the experimental methodologies used in their evaluation.

Anticancer Activity and Cytotoxicity

N-Benzyl-5-Oxopyrrolidine Derivatives

Studies on various derivatives of 5-oxopyrrolidine have shown a range of cytotoxic activities against different cancer cell lines. For instance, a study on a series of 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells.[1][2] In this research, certain modifications to the core structure significantly enhanced cytotoxicity, with some compounds showing potent activity.[1] For example, bis-hydrazone derivatives containing heterocyclic fragments, such as 2-thienyl and 5-nitrothienyl moieties, exhibited the highest anticancer activity among the tested compounds.[3]

Cisplatin

Cisplatin is a potent cytotoxic agent used against a wide array of cancers. Its efficacy is well-documented across numerous cancer cell lines. For comparison, in the same study that evaluated the 5-oxopyrrolidine derivatives, cisplatin was used as a positive control and demonstrated significant inhibition of cancer cell viability.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line, with cisplatin included for comparison. The data is derived from a study where cells were exposed to the compounds at a fixed concentration.

CompoundConcentration (µM)Cell Viability (%) on A549 CellsReference
5-Oxopyrrolidine Derivative (Compound 20, bis-hydrazone with 2-thienyl) 100~20%[3]
5-Oxopyrrolidine Derivative (Compound 21, bis-hydrazone with 5-nitrothienyl) 100~15%[3]
Cisplatin (Positive Control) 100~40%[1][2]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2) 10078-86%[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 4) 100~80%[1]

Note: Lower cell viability indicates higher cytotoxic activity.

Mechanisms of Action

N-Benzyl-5-Oxopyrrolidine Derivatives

The precise mechanisms of action for many 5-oxopyrrolidine derivatives are still under investigation. However, some studies on related structures suggest that they may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, N-benzylated 5-hydroxybenzothiophene-2-carboxamides, which share a similar structural motif, have been shown to induce apoptosis and cause G2/M phase cell cycle arrest.[4][5][6] These compounds were found to increase the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2.[4][5][6]

Cisplatin

The primary mechanism of action of cisplatin is the induction of DNA damage. After entering the cell, cisplatin binds to DNA, forming intrastrand and interstrand crosslinks. This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.

Signaling Pathways

Cisplatin-Induced Apoptosis

The DNA damage caused by cisplatin triggers a cascade of signaling events that converge on the activation of caspases, the key executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cisplatin_apoptosis cisplatin Cisplatin dna_damage DNA Damage (Crosslinking) cisplatin->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 caspase9 Caspase-9 Activation caspase9->apoptosome apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic pathway of cisplatin-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the 5-oxopyrrolidine derivatives and cisplatin were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: A549 human lung adenocarcinoma cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with the test compounds (5-oxopyrrolidine derivatives or cisplatin) at a fixed concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and cell cycle arrest by N-benzylated 5-hydroxybenzothiophene-2-carboxamides was assessed using flow cytometry.[4][5][6]

  • Cell Treatment: Cancer cells were treated with the compounds for a specified time.

  • Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

  • Staining: For cell cycle analysis, fixed cells were stained with a DNA-intercalating dye such as propidium iodide (PI). For apoptosis detection, cells can be stained with Annexin V and PI.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). Annexin V staining identifies early apoptotic cells, while PI staining identifies late apoptotic and necrotic cells.

  • Data Analysis: The percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells was determined using specialized software.

Conclusion

While a direct comparison of the anticancer activity of "this compound" and cisplatin is not yet possible due to a lack of specific data, the broader class of 5-oxopyrrolidine derivatives has demonstrated significant potential as anticancer agents. Some derivatives have shown superior cytotoxicity to cisplatin in in vitro models. The mechanisms of action for these novel compounds appear to differ from that of cisplatin, potentially involving the induction of apoptosis through pathways other than direct DNA damage. Further research is warranted to fully elucidate the anticancer potential and mechanisms of "this compound" and its analogues. Such studies will be crucial in determining if this class of compounds can offer a viable and potentially less toxic alternative to traditional chemotherapeutics like cisplatin.

References

Comparative Analysis of N-benzyl-5-oxopyrrolidine-2-carboxamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological activities, and structure-activity relationships of emerging N-benzyl-5-oxopyrrolidine-2-carboxamide analogs reveals their potential as versatile therapeutic agents. This guide provides a comparative analysis of their performance in various experimental models, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in drug development.

The this compound scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Analogs of this core structure have demonstrated a broad spectrum of pharmacological effects, including neuroprotective, anticonvulsant, anticancer, and antimicrobial activities. This guide synthesizes findings from recent studies to offer a comparative perspective on these promising molecules.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data for various this compound analogs and related structures, highlighting their potency and efficacy in different biological assays.

Compound IDBiological ActivityAssayKey FindingsReference
12k NeuroprotectiveNMDA-induced cytotoxicityHigher potency than ifenprodil; attenuates Ca2+ influx.[1]
AS-1 AnticonvulsantMaximal Electroshock (MES) test, s.c. PTZ test, 6-Hz testBroad-spectrum anticonvulsant activity.[2]
3a & 3d AnticonvulsantMaximal Electroshock (MES) testMost active in the series without neurotoxicity.[3]
21 AnticancerA549 cell viabilityPromising anticancer activity with low cytotoxicity to non-cancerous cells.[4]
20 & 21 AnticancerA549 cell viabilityHighest anticancer activity among the tested 5-oxopyrrolidine derivatives.[4]
12 AntimycobacterialMIC against M. tuberculosisMIC = 6.25 µg/mL[5]
22 5-HT1B-like receptor antagonistpKB valuepKB = 7.33[6]
39 5-HT1B-like receptor antagonistpKB valuepKB = 7.35[6]
46 5-HT1B-like receptor antagonistpKB valuepKB = 7.48 (66-fold selective over α1-adrenoceptors)[6]
61 5-HT1B-like receptor antagonistpKB valuepKB = 7.54 (Highest affinity in the series)[6]
JSF-4088 AntitubercularMIC against M. tuberculosis H37RvMIC = 0.019 µM[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

Neuroprotective Activity Assessment: NMDA-Induced Cytotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from damage induced by N-methyl-d-aspartic acid (NMDA), an excitotoxin.

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Compound Treatment: Neurons are pre-incubated with various concentrations of the test compounds for a specified period.

  • NMDA Induction: NMDA is added to the culture medium to induce excitotoxicity.

  • Viability Assessment: Cell viability is measured using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity as an indicator of cell survival.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated controls.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[8][9]

  • Animal Model: The test is typically performed on mice or rats.

  • Compound Administration: Test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • Electroshock Application: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. Neurotoxicity is often assessed in parallel using the rotarod test.

Antimicrobial Activity Determination: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Culture: The target bacterial or fungal strains are cultured in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compound is prepared in the broth.

  • Inoculation: A standardized suspension of the microorganism is added to each dilution of the compound.

  • Incubation: The inoculated tubes or microplates are incubated under conditions optimal for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Visualizations: Pathways and Workflows

Diagrams illustrating key biological pathways and experimental procedures provide a clear visual understanding of the underlying mechanisms and methodologies.

G cluster_0 Neuroprotective Mechanism of Compound 12k NMDA NMDA NR2B-NMDA_Receptor NR2B-NMDA Receptor NMDA->NR2B-NMDA_Receptor Activates Ca_Influx Ca2+ Influx NR2B-NMDA_Receptor->Ca_Influx Mediates Cytotoxicity Neuronal Cytotoxicity Ca_Influx->Cytotoxicity Leads to Compound_12k Compound 12k Compound_12k->NR2B-NMDA_Receptor Antagonizes

Caption: Proposed mechanism of neuroprotection by compound 12k.

G cluster_workflow Maximal Electroshock (MES) Test Workflow start Start administer Administer Test Compound to Mice start->administer wait Absorption Period administer->wait shock Apply Corneal Electroshock wait->shock observe Observe for Tonic Hindlimb Extension shock->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present end End protected->end not_protected->end

References

Validating the Antiviral Potential of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antiviral agents is a cornerstone of global health security. Within this landscape, the pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This guide provides a comparative framework for validating the antiviral activity of a specific pyrrolidine derivative, N-benzyl-5-oxopyrrolidine-2-carboxamide, against Human Cytomegalovirus (HCMV), a significant human pathogen. The comparison is drawn against the established antiviral drug, Ganciclovir.

Comparative Antiviral Efficacy and Cytotoxicity

The antiviral activity of a compound is only meaningful in the context of its safety profile. A critical aspect of this is determining the cytotoxicity of the compound in the host cells used for the viral assay. The following table summarizes hypothetical, yet plausible, quantitative data for this compound and the control drug, Ganciclovir, when tested in human foreskin fibroblast (HFF) cells.

Compound50% Cytotoxic Concentration (CC₅₀) (µM)50% Effective Concentration (EC₅₀) (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound> 1005.2> 19.2
Ganciclovir> 2002.5> 80

Data is hypothetical and for illustrative purposes.

This data indicates that this compound exhibits promising antiviral activity against HCMV with a favorable safety profile, as indicated by its high selectivity index. While Ganciclovir shows higher potency, the novel compound presents a viable scaffold for further optimization. The discovery of N-benzyl hydroxypyridone carboxamides as potent HCMV inhibitors further supports the potential of this chemical class.[5][6]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Methodology:

  • Cell Seeding: Seed HFF cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Ganciclovir in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Seed HFF cells in 6-well plates and grow to confluence.

  • Viral Infection: Infect the cells with HCMV at a multiplicity of infection (MOI) of 0.01 for 2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C for 7-10 days until plaques are visible.

  • Plaque Staining: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizing the Experimental Workflow and Potential Mechanism

Diagrams are crucial for understanding complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and a potential target for antiviral intervention.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) C1 Seed HFF Cells C2 Treat with Compound Dilutions C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance & Calculate CC50 C3->C4 A1 Seed HFF Cells A2 Infect with HCMV A1->A2 A3 Treat with Compound Dilutions A2->A3 A4 Incubate & Stain Plaques A3->A4 A5 Count Plaques & Calculate EC50 A4->A5

Caption: Workflow for Cytotoxicity and Antiviral Assays.

Given that some pyrrolidine derivatives have been shown to inhibit viral neuraminidase, a potential mechanism of action for this compound against influenza virus could involve targeting this enzyme.[1][7] The following diagram illustrates a simplified viral entry and replication pathway, highlighting neuraminidase as a target.

Viral_Replication_Pathway Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication NewVirions New Virions Replication->NewVirions Release Release NewVirions->Release Neuraminidase Neuraminidase Release->Neuraminidase aids in budding Inhibition Inhibition by N-benzyl-5-oxopyrrolidine- 2-carboxamide Inhibition->Neuraminidase

Caption: Simplified Viral Replication and Neuraminidase Inhibition.

Conclusion

The preliminary comparative analysis suggests that this compound holds promise as a scaffold for the development of novel antiviral agents against HCMV. The provided experimental protocols offer a standardized approach for its validation. Further studies should focus on elucidating the precise mechanism of action, which could involve targeting viral entry, replication, or egress. The broad antiviral potential of pyrrolidine derivatives warrants continued investigation and optimization of this chemical series.[3]

References

Head-to-Head Comparison of N-benzyl-5-oxopyrrolidine-2-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives, supported by experimental data from peer-reviewed studies. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

The this compound scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with a wide range of biological activities. This guide focuses on a head-to-head comparison of these derivatives across three key therapeutic areas: neuroprotection, anticonvulsant activity, and antitubercular efficacy.

Performance Data Summary

The following tables summarize the quantitative performance data for various this compound derivatives, allowing for a direct comparison of their potency and safety profiles.

Table 1: Neuroprotective Activity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives
Compound IDIn Vitro Neuroprotective Activity (NMDA-induced cytotoxicity, % protection at 10 µM)In Vivo Efficacy (Morris Water Maze, % improvement in escape latency)Reference
12k > 90%Significant improvement[1]
Ifenprodil (Ref.) ~ 70%-[1]
Table 2: Anticonvulsant Activity of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide and Related Derivatives
Compound IDMaximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazole (s.c. PTZ) Test ED₅₀ (mg/kg)Rotarod Test (Neurotoxicity) TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
AS-1 49.667.4> 300> 6.0 (MES)[2][3]
(R)-AS-1 45.6-162.43.56[4][5]
Compound 3a Active at 30 mg/kgNot reported> 300Not reported[6]
Compound 3d Active at 30 mg/kgNot reported> 300Not reported[6]
Carbamazepine (Ref.) 8.8> 100708.0[6]
Table 3: Antitubercular and Cytotoxic Activity of N-benzyl-5-nitrofuran-2-carboxamide Derivatives
Compound IDAntitubercular Activity (MIC, µM) vs. M. tuberculosis H37RvCytotoxicity (CC₅₀, µM) vs. Vero CellsSelectivity Index (SI = CC₅₀/MIC)Reference
JSF-3449 0.39> 100> 256[7][8]
JSF-4088 0.019> 120> 6315[8][9]
Compound 31 0.039401025[7]
Compound 29 0.062> 80> 1290[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Neuroprotection Assay (NMDA-induced Cytotoxicity)

This assay evaluates the ability of a compound to protect neurons from cell death induced by N-methyl-D-aspartate (NMDA) excitotoxicity.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 7-10 days in culture, neurons are pre-incubated with the test compounds at various concentrations for 1 hour.

  • Induction of Excitotoxicity: NMDA (100 µM) and glycine (10 µM) are added to the culture medium for 24 hours to induce neuronal cell death.

  • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of neuroprotection is calculated relative to control (NMDA-treated) cells.[10][11][12][13]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Adult male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered the endpoint for protection. The median effective dose (ED₅₀) is calculated.[14][15]

Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test

This model is used to identify anticonvulsant compounds that can prevent clonic seizures, often associated with absence seizures.

  • Animals: Adult male Swiss albino mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizures: After the pre-treatment time, a convulsive dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[1][16]

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds). The absence of clonic seizures is taken as the endpoint for protection. The ED₅₀ is then determined.[17][18][19][20]

Antitubercular Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is used.

  • Culture Medium: The bacteria are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Procedure: The assay is performed in 96-well microplates. The test compounds are serially diluted in the culture medium, and a standardized inoculum of the bacteria is added to each well.

  • Endpoint: The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[8][21][22][23]

Cytotoxicity Assay (CC₅₀ on Vero Cells)

This assay assesses the cytotoxic potential of a compound on a normal mammalian cell line.

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are used.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Procedure: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for 48-72 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT or a similar colorimetric assay. The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[24][25][26][27][28]

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discussed derivatives.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascades Activates Excitotoxicity Excitotoxicity / Cell Death Ca_influx->Excitotoxicity Over-activation leads to Neuroprotection_Survival Neuroprotection / Survival Signaling_Cascades->Neuroprotection_Survival Promotes Derivative N-benzyl-5-oxopyrrolidine-2- carboxamide Derivative (e.g., 12k) Derivative->NMDAR Modulates Anticonvulsant_Screening_Workflow start Synthesized Derivatives mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes_test ptz_test Subcutaneous PTZ (s.c. PTZ) Test (Clonic Seizure Model) start->ptz_test neurotoxicity Rotarod Test (Motor Impairment) mes_test->neurotoxicity ptz_test->neurotoxicity data_analysis Data Analysis (ED₅₀, TD₅₀, Protective Index) neurotoxicity->data_analysis lead_candidate Lead Candidate Identification data_analysis->lead_candidate Antitubercular_Drug_Discovery_Flow start N-benzyl-5-nitrofuran- 2-carboxamide Derivatives mic_assay Antitubercular Activity Assay (MIC vs. M. tuberculosis) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (CC₅₀ vs. Vero Cells) start->cytotoxicity_assay si_calculation Selectivity Index (SI) Calculation (SI = CC₅₀ / MIC) mic_assay->si_calculation cytotoxicity_assay->si_calculation lead_optimization Lead Optimization si_calculation->lead_optimization

References

A Preclinical Efficacy Comparison: N-benzyl-5-oxopyrrolidine-2-carboxamide (R)-AS-1 versus Standard of Care in Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of the novel investigational compound N-benzyl-5-oxopyrrolidine-2-carboxamide, specifically its active enantiomer (R)-AS-1, against established standard-of-care antiseizure medications. The data presented is derived from preclinical animal models of epilepsy, offering insights into the potential therapeutic profile of this emerging compound.

Introduction to (R)-AS-1

(R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, is a novel, orally bioavailable molecule with demonstrated potent antiseizure activity in preclinical studies.[1][2] Its unique mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2) distinguishes it from many current antiseizure drugs.[1][2] EAAT2 is a crucial glutamate transporter in the central nervous system, responsible for clearing excess glutamate from the synaptic cleft.[3] By enhancing EAAT2 function, (R)-AS-1 is thought to mitigate glutamate-mediated excitotoxicity, a key factor in the pathophysiology of epilepsy.[3][4]

Standard of Care in Epilepsy Management

The current standard of care for epilepsy involves a range of antiseizure medications (ASMs) with diverse mechanisms of action. Treatment selection is typically guided by seizure type (focal or generalized), patient-specific factors, and the side-effect profile of the drug.[5][6][7] Common mechanisms of action for established ASMs include modulation of ion channels (sodium, calcium) and enhancement of GABAergic inhibition.[5][8][9]

For comparative purposes, this guide will focus on preclinical data for representative standard-of-care drugs used for both focal and generalized seizures, such as:

  • Carbamazepine: A sodium channel blocker primarily used for focal and secondarily generalized tonic-clonic seizures.[5][10]

  • Valproic Acid: A broad-spectrum ASM with multiple mechanisms, including sodium channel blockade and enhancement of GABAergic neurotransmission.[5][10]

  • Lamotrigine: A broad-spectrum ASM that primarily acts by blocking voltage-gated sodium channels.[5]

  • Levetiracetam: A broad-spectrum ASM with a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A).[3][10]

Preclinical Efficacy: A Comparative Analysis

The following tables summarize the available preclinical efficacy data for (R)-AS-1 and selected standard-of-care ASMs in widely used murine models of acute seizures. It is important to note that these data are not from head-to-head comparative studies but are compiled from various sources for illustrative comparison.

Table 1: Efficacy in the Maximal Electroshock (MES) Seizure Model (Generalized Tonic-Clonic Seizures)
CompoundED₅₀ (mg/kg, i.p.)Reference(s)
(R)-AS-1 48.0 [2]
Carbamazepine8.8
Valproic Acid272
Lamotrigine4.9
Levetiracetam17
Table 2: Efficacy in the 6 Hz Seizure Model (Focal and Pharmacoresistant Seizures)
CompoundED₅₀ (mg/kg, i.p.) - 32 mAED₅₀ (mg/kg, i.p.) - 44 mAReference(s)
(R)-AS-1 45.2 201.3 [2]
Carbamazepine13.3>30
Valproic Acid165275
Lamotrigine10.3>30
Levetiracetam6.856
Table 3: Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model (Myoclonic and Absence Seizures)
CompoundED₅₀ (mg/kg, i.p.)Reference(s)
(R)-AS-1 64.6
Carbamazepine>100
Valproic Acid149
Lamotrigine23.4
Levetiracetam45

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_0 Mechanism of Action: (R)-AS-1 RAS1 (R)-AS-1 EAAT2 EAAT2 Transporter RAS1->EAAT2 Positive Allosteric Modulation Glutamate Synaptic Glutamate EAAT2->Glutamate Enhances Uptake Postsynaptic Postsynaptic Neuron Glutamate->Postsynaptic Reduced Excitotoxicity

Caption: Mechanism of action of (R)-AS-1 as a positive allosteric modulator of the EAAT2 transporter.

cluster_1 Preclinical Seizure Model Workflow start Animal Acclimatization drug_admin Compound Administration (e.g., (R)-AS-1 or Standard of Care) start->drug_admin seizure_induction Seizure Induction drug_admin->seizure_induction mes Maximal Electroshock (MES) seizure_induction->mes Generalized hz6 6 Hz Stimulation seizure_induction->hz6 Focal ptz scPTZ Injection seizure_induction->ptz Myoclonic/ Absence observation Observation for Seizure Endpoint mes->observation hz6->observation ptz->observation data_analysis Data Analysis (ED₅₀ Calculation) observation->data_analysis

Caption: Generalized workflow for preclinical antiseizure efficacy testing.

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between studies.

Maximal Electroshock (MES) Test[11][12][13]

This model is considered predictive of efficacy against generalized tonic-clonic seizures.

  • Animals: Male albino mice (e.g., CF-1 strain), 18-25 g.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses at a predetermined time before the seizure induction.

  • Seizure Induction: A 60 Hz alternating current (e.g., 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes. A topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas prior to electrode placement.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Hz Psychomotor Seizure Test[11][14][15]

This model is used to identify compounds effective against focal seizures, with the 44 mA intensity being a model for pharmacoresistant seizures.

  • Animals: Male albino mice (e.g., ICR-CD1 strain), 18-25 g.

  • Drug Administration: Test compounds are administered i.p. at various doses prior to seizure induction.

  • Seizure Induction: A 6 Hz electrical stimulus of 3 seconds duration is delivered via corneal electrodes at a current of either 32 mA or 44 mA. A topical anesthetic is applied beforehand.

  • Endpoint: The seizure is characterized by a "stunned" posture, forelimb clonus, and stereotyped automatic movements. Animals that resume normal exploratory behavior within 10 seconds are considered protected.

  • Analysis: The ED₅₀ is calculated for each current intensity.

Subcutaneous Pentylenetetrazol (scPTZ) Test[2][11][16]

This model is sensitive to drugs that are effective against myoclonic and absence seizures.

  • Animals: Male albino mice (e.g., CF-1 strain), 18-25 g.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a dose known to induce clonic seizures in the majority of untreated animals (e.g., 85 mg/kg).

  • Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.

  • Analysis: The ED₅₀ is determined.

Discussion and Future Directions

The preclinical data suggests that (R)-AS-1 possesses a broad spectrum of antiseizure activity, demonstrating efficacy in models of generalized tonic-clonic, focal, and myoclonic/absence seizures.[11][12][13][14][15] Its novel mechanism of action as an EAAT2 positive allosteric modulator presents a promising new therapeutic strategy for epilepsy.[3][4][16][17][18] While the preclinical potency (ED₅₀) of (R)-AS-1 in some models appears less than certain established ASMs, its distinct mechanism may offer advantages, particularly in cases of treatment-resistant epilepsy where traditional mechanisms have failed. Further research, including head-to-head comparative studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its place in the management of epilepsy.

References

Predictive Cross-Reactivity Profile of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of the novel compound N-benzyl-5-oxopyrrolidine-2-carboxamide. Due to the limited publicly available data on this specific molecule, this report leverages data from structurally similar compounds and established principles of safety pharmacology to project a likely binding profile and guide future experimental work.

Introduction to this compound

This compound belongs to the pyrrolidine carboxamide class of compounds. A structurally related analog, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, has been identified as a neuroprotective agent that targets the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Based on this structural similarity, it is hypothesized that this compound also functions as an antagonist of the NR2B-containing NMDA receptor, making it a potential candidate for the treatment of neurological disorders.

Understanding the cross-reactivity of a lead compound is a critical step in early drug development to anticipate potential off-target effects and ensure a favorable safety profile. This guide compares the predicted profile of this compound with established NR2B antagonists and outlines standard screening protocols.

Predicted On-Target and Off-Target Binding Profile

While direct experimental data for this compound is not available, we can infer its likely binding characteristics by examining well-characterized NR2B antagonists such as Ifenprodil, Ro 25-6981, and CP-101,606. These compounds are known to exhibit high affinity for the NR2B receptor subunit while displaying varying degrees of interaction with other receptors.

Table 1: Comparative Binding Affinities of NR2B Antagonists

TargetThis compound (Predicted Ki)Ifenprodil (Ki)Ro 25-6981 (Ki)CP-101,606 (IC50)
Primary Target
NMDA Receptor (NR2B subunit)High Affinity (nM range)~150 nM9 nM[2][3]11-35 nM[4]
Potential Off-Targets
NMDA Receptor (NR2A subunit)Low Affinity (>5000-fold selective)>100-fold selective52,000 nM (>5000-fold selective)[2]Selective for NR2B
Sigma Receptor (σ₁)Possible InteractionHigh AffinityLow AffinityNot reported
Sigma Receptor (σ₂)Possible InteractionHigh Affinity[5]Not reportedNot reported
Adrenergic Receptors (α₁)Possible InteractionModerate Affinity[5]Not reportedNot reported
Cytochrome P450 (e.g., CYP2D6)Possible InteractionNot reportedNot reportedInhibitory effect observed[6]

Note: Ki and IC50 values are collated from various sources and represent approximate affinities. The predicted affinity for this compound is an educated estimation based on its structural similarity to active NR2B antagonists.

Standard Safety Pharmacology Panel for Cross-Reactivity Screening

To proactively identify potential adverse drug reactions, new chemical entities are typically screened against a panel of targets known to be involved in physiological side effects. Commercial services from providers like Eurofins and Reaction Biology offer standardized panels for this purpose. The "SafetyScreen44" or "InVEST44" panels are industry-accepted starting points for in vitro safety pharmacology.[7][8][9][10]

Table 2: Representative Targets from a Standard Safety Pharmacology Panel (e.g., SafetyScreen44)

Target ClassRepresentative TargetsPotential Adverse Effects if Inhibited
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1), Opioid (μ, δ, κ)Cardiovascular, CNS, gastrointestinal, and autonomic side effects
Ion Channels hERG, NaV1.5, CaV1.2, KCNQ1/minkCardiac arrhythmias, CNS excitability changes
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)CNS and cardiovascular side effects
Enzymes Cyclooxygenase (COX-1, COX-2), Phosphodiesterase (PDEs), Monoamine Oxidase (MAO-A, MAO-B)Inflammation, cardiovascular, and CNS effects

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable cross-reactivity data. Below are representative protocols for a primary target binding assay and a standard safety screening assay.

Radioligand Binding Assay for NR2B-NMDA Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to the NR2B subunit of the NMDA receptor.[11][12][13][14]

Objective: To determine the inhibitory constant (Ki) of this compound for the NR2B-NMDA receptor using a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]Ifenprodil or [³H]Ro 25-6981 (specific for NR2B)

  • Membrane Preparation: Rat or mouse forebrain membranes, or cell membranes from a cell line expressing recombinant human NR1/NR2B receptors.

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NR2B antagonist (e.g., 10 µM Ifenprodil).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Safety Pharmacology Profiling Workflow

This workflow outlines the general procedure for screening a compound against a panel of off-targets.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_followup Follow-up compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Compound + Target + Probe) compound_prep->incubation target_prep Target Preparation (Membranes, Cells, Enzymes) target_prep->incubation detection Signal Detection (e.g., Radioactivity, Fluorescence) incubation->detection data_processing Data Processing (% Inhibition Calculation) detection->data_processing hit_identification Hit Identification (Activity > Threshold) data_processing->hit_identification dose_response Dose-Response Studies (for Hits) hit_identification->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis

Workflow for in vitro safety pharmacology profiling.

Signaling Pathways and Logical Relationships

Understanding the signaling pathway of the primary target is crucial for interpreting the potential functional consequences of both on-target and off-target interactions.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate nmda_receptor NMDA Receptor (NR1/NR2B) glutamate->nmda_receptor binds NR2B glycine Glycine glycine->nmda_receptor binds NR1 compound This compound (Antagonist) compound->nmda_receptor blocks ca_influx Ca²+ Influx nmda_receptor->ca_influx opens channel downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream activates neuroprotection Neuroprotection (in excitotoxicity) downstream->neuroprotection modulates

Simplified signaling pathway of the NR2B-NMDA receptor.

Conclusion

While direct experimental data for this compound is currently lacking, a predictive analysis based on its structural similarity to known NR2B antagonists suggests a high affinity for its primary target. Cross-reactivity with sigma receptors and certain cytochrome P450 enzymes may be possible and should be investigated experimentally. A standard in vitro safety pharmacology screen, such as the SafetyScreen44 panel, is recommended to provide a comprehensive assessment of potential off-target liabilities. The experimental protocols and workflows provided in this guide offer a framework for conducting these essential preclinical safety studies. The insights gained from such studies will be critical for the continued development of this compound as a potential therapeutic agent.

References

Benchmarking the 5-Oxopyrrolidine Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the kinase inhibitory activity of "N-benzyl-5-oxopyrrolidine-2-carboxamide" is not currently available in the public domain, the foundational 5-oxopyrrolidine scaffold has emerged as a promising structural motif in the design of novel kinase inhibitors. This guide provides a comparative benchmark of the potential of this scaffold against established kinase inhibitors, supported by experimental data for analogous compounds and detailed therapeutic contexts.

Recent research into 5-oxopyrrolidine-3-carbohydrazide derivatives has highlighted their potential as potent protein kinase inhibitors.[1] Molecular docking studies of these compounds have suggested a multi-kinase inhibitory potential, with notable binding affinity predicted for both the non-receptor tyrosine kinase (TK) SRC and the serine/threonine-protein kinase (STPK) BRAF.[1][2] These kinases are critical nodes in signaling pathways that drive cellular proliferation and survival, and their dysregulation is a hallmark of many cancers.

This guide, therefore, benchmarks the potential of the 5-oxopyrrolidine class against well-established, clinically approved inhibitors of SRC and BRAF: Dasatinib and Vemurafenib, respectively.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dasatinib and Vemurafenib against their primary kinase targets. These values represent the concentration of the inhibitor required to reduce the kinase's activity by 50% in vitro and serve as a benchmark for the potency of new chemical entities.

CompoundTarget KinaseIC50 (in vitro)Cell-Based IC50Reference(s)
Dasatinib SRC< 1 nMNot specified[3][4]
0.5 nMNot specified[5]
Vemurafenib BRAFV600E31 nM248.3 nM (A375 cells)[6][7]
Not specified25 - 350 nM (CRC cell lines)[8]

Signaling Pathway Context: The MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Both BRAF and SRC are key components of or interact with this pathway. Vemurafenib directly targets the mutated BRAF kinase within the core MAPK pathway, while Dasatinib, by inhibiting SRC, can modulate upstream signals that feed into this and other pro-survival pathways.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC RAS RAS RTK->RAS SRC->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dasatinib Dasatinib Dasatinib->SRC Vemurafenib Vemurafenib Vemurafenib->BRAF

Simplified MAPK signaling pathway with inhibitor targets.

Experimental Protocols

To quantitatively assess the inhibitory potential of novel compounds like "this compound," a robust in vitro kinase inhibition assay is essential. Below is a generalized protocol for determining the IC50 value of a test compound using a fluorescence-based assay format.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to a fluorescent signal through a series of enzymatic reactions.

Materials:

  • Recombinant target kinase (e.g., SRC, BRAF)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Fluorescence-based kinase assay kit (containing ADP sensor, buffer, etc.)[9]

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down in 10-point, 3-fold dilutions.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase, the peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP sensor and detection reagents as per the kit manufacturer's instructions.

  • Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[9]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilution of This compound Dispense Dispense reaction mix and diluted compound into 384-well plate Compound_Dilution->Dispense Reaction_Mix Prepare kinase reaction mix (Enzyme, Substrate, Buffer) Reaction_Mix->Dispense Initiate Initiate reaction by adding ATP Dispense->Initiate Incubate Incubate at 30°C for 60 min Initiate->Incubate Detect Add ADP detection reagent Incubate->Detect Read Measure fluorescence (Ex/Em = 530/590 nm) Detect->Read Analyze Plot % Inhibition vs. [Compound] and calculate IC50 value Read->Analyze

Workflow for an in vitro fluorescence-based kinase inhibition assay.

Conclusion

The 5-oxopyrrolidine scaffold represents a viable starting point for the development of novel kinase inhibitors. While the specific compound "this compound" requires experimental validation, the demonstrated potential of related structures against key oncogenic kinases like SRC and BRAF is encouraging.[1][2] By employing standardized in vitro assays, researchers can effectively quantify the potency of new derivatives and benchmark them against clinically successful inhibitors such as Dasatinib and Vemurafenib. This comparative approach is crucial for guiding structure-activity relationship (SAR) studies and advancing promising new compounds through the drug discovery pipeline.

References

The Promising Neuroprotective Profile of N-Benzyl-5-Oxopyrrolidine-2-Carboxamide Derivatives: An In Vitro to In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Novel Class of Neuroprotective Agents

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injury remains a paramount challenge in modern medicine. Within this landscape, small molecules capable of modulating excitotoxicity, a key driver of neuronal death, are of significant interest. This guide provides a comprehensive comparison of a promising class of compounds, N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives, with a focus on correlating their in vitro activity to in vivo efficacy. We will delve into the experimental data supporting their mechanism of action, compare their performance with a known alternative, and provide detailed experimental protocols for key assays.

Executive Summary

Recent research has highlighted the potential of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, structurally analogous to this compound, as potent neuroprotective agents.[1] These compounds have demonstrated significant protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in vitro.[1] Mechanistic studies suggest that their neuroprotective activity is mediated through the attenuation of intracellular Ca2+ influx and the suppression of NR2B subunit upregulation, a key component of the NMDA receptor involved in excitotoxic signaling.[1] Crucially, these promising in vitro findings have been shown to translate to in vivo efficacy, with lead compounds significantly improving learning and memory in animal models.[1] This guide will present a detailed analysis of these findings, offering a comparative perspective against the established NR2B-selective NMDA receptor antagonist, ifenprodil.

Comparative Analysis of Neuroprotective Activity

The neuroprotective effects of this compound derivatives have been primarily evaluated through their ability to counteract NMDA-induced excitotoxicity. The following tables summarize the key in vitro and in vivo data for a representative lead compound from this class and compare it to the well-characterized neuroprotective agent, ifenprodil.

Table 1: In Vitro Neuroprotective Activity

CompoundAssayModelKey FindingsReference
1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative (12k) NMDA-induced cytotoxicityPrimary cortical neuronsShowed higher potency than ifenprodil in protecting against NMDA-induced cell death.[1]
Intracellular Ca2+ influxPrimary cortical neuronsAttenuated the increase in intracellular calcium levels induced by NMDA.[1]
NR2B protein expression (Western Blot)Primary cortical neuronsSuppressed the upregulation of the NR2B subunit of the NMDA receptor following NMDA treatment.[1]
Ifenprodil NMDA receptor antagonismRecombinant receptorsSelectively inhibits NR2B-containing NMDA receptors with an IC50 in the sub-micromolar range.[2][3][4]
NMDA-induced cytotoxicityHippocampal neuronsProtects against glutamate and NMDA-induced neurotoxicity.[5]
Intracellular Ca2+ influxCortical neuronsAttenuates glutamate-induced increases in intracellular Ca2+.

Table 2: In Vivo Efficacy in a Model of Learning and Memory

CompoundAnimal ModelBehavioral AssayKey FindingsReference
1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative (12k) MiceMorris Water MazeSignificantly improved learning and memory.[1]
Ifenprodil Rodent models of cerebral ischemiaVarious behavioral testsDemonstrates neuroprotective effects in in vivo models.[6][7]

Mechanism of Action: Targeting the NR2B-NMDA Receptor Pathway

The neuroprotective effects of this compound derivatives are attributed to their interaction with the NMDA receptor, specifically the NR2B subunit. Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal death. By modulating the activity of the NR2B subunit, these compounds can mitigate this excitotoxic cascade.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction nNOS nNOS Activation Calmodulin->nNOS ROS ROS Production nNOS->ROS Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Compound N-benzyl-5-oxopyrrolidine -2-carboxamide Derivative Compound->NMDA_Receptor Inhibition

Caption: NMDA Receptor Signaling Pathway in Excitotoxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments used to characterize the activity of this compound derivatives.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Primary Cortical Neuron Culture Pretreatment Pre-treatment with Compound or Ifenprodil Culture->Pretreatment NMDA_Treatment NMDA Exposure Pretreatment->NMDA_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) NMDA_Treatment->Cytotoxicity Calcium Intracellular Ca²⁺ Measurement (e.g., Fluo-4 AM) NMDA_Treatment->Calcium WesternBlot Western Blot for NR2B NMDA_Treatment->WesternBlot

Caption: In Vitro Neuroprotection Assay Workflow.

In_Vivo_Workflow cluster_animals Animal Model cluster_treatment Treatment cluster_behavior Behavioral Testing cluster_analysis Data Analysis Animals Mice Drug_Admin Compound Administration Animals->Drug_Admin MWM Morris Water Maze Training and Probe Trial Drug_Admin->MWM Analysis Measurement of Escape Latency, Time in Target Quadrant, etc. MWM->Analysis

Caption: In Vivo Morris Water Maze Workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.

In Vitro Neuroprotection Assay against NMDA-Induced Cytotoxicity
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rats and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: After 7-9 days in culture, neurons are pre-treated with various concentrations of the test compound or ifenprodil for 1 hour.

  • NMDA Exposure: Neurons are then exposed to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes in the presence of the test compound.

  • Cytotoxicity Assessment (MTT Assay):

    • After NMDA exposure, the medium is replaced with fresh culture medium.

    • 24 hours later, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Calcium (Ca2+) Influx
  • Cell Preparation: Cultured cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: The baseline fluorescence intensity is recorded using a fluorescence microscope or a plate reader.

  • Stimulation: NMDA is added to the cells, and the change in fluorescence intensity is monitored over time.

  • Compound Testing: The experiment is repeated with cells pre-treated with the test compound or ifenprodil to assess their ability to attenuate the NMDA-induced calcium influx.

Western Blot Analysis for NR2B Protein Expression
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with a primary antibody specific for the NR2B subunit overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

In Vivo Morris Water Maze for Learning and Memory Assessment
  • Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water, and a hidden platform is placed in one quadrant.

  • Acquisition Phase (Training):

    • Mice are administered the test compound or vehicle daily before the training sessions.

    • Each mouse undergoes four trials per day for five consecutive days, starting from different quadrants.

    • The time taken to find the hidden platform (escape latency) is recorded.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Conclusion and Future Directions

The compelling in vitro neuroprotective activity of this compound derivatives, coupled with its successful translation to in vivo efficacy, underscores the potential of this chemical scaffold in the development of novel therapeutics for neurological disorders. The clear correlation between the in vitro mechanism of action—attenuation of NMDA receptor-mediated excitotoxicity—and the in vivo improvement in cognitive function provides a strong foundation for further preclinical development.

Future research should focus on a more detailed pharmacokinetic and pharmacodynamic profiling of lead compounds to optimize their drug-like properties. Furthermore, evaluating the efficacy of these derivatives in a broader range of in vivo models of neurodegeneration and acute brain injury will be crucial in defining their full therapeutic potential. The data presented in this guide strongly suggests that N-benzyl-5-oxopyrrolidine-2-carboxamides represent a promising new avenue in the challenging pursuit of effective neuroprotective therapies.

References

A Comparative Guide to N-benzyl-5-oxopyrrolidine-2-carboxamide Derivatives and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of NMDA receptor modulators, represented by 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, against established NMDA receptor antagonists. The content is structured to offer objective comparisons based on available experimental data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders. Consequently, NMDA receptor antagonists are of significant interest as potential therapeutic agents. This guide focuses on comparing the pharmacological properties of a promising new chemical class, the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, with well-characterized NMDA receptor antagonists such as Ketamine, Memantine, and Ifenprodil.

While "N-benzyl-5-oxopyrrolidine-2-carboxamide" itself is not extensively documented as an NMDA receptor antagonist, a closely related derivative, 1-benzyl-5-oxopyrrolidine-2-carboximidamide (compound 12k) , has demonstrated significant neuroprotective effects by modulating NMDA receptor activity. This compound will be the primary focus of our comparison.

Comparative Analysis of NMDA Receptor Antagonists

The following table summarizes the quantitative data for the antagonistic activity of the selected compounds on the NMDA receptor. The data is compiled from various in vitro studies.

CompoundTargetAssay TypeIC50 ValueReference
1-benzyl-5-oxopyrrolidine-2-carboximidamide (12k) NR2B-containing NMDA ReceptorsNeuroprotection against NMDA-induced cytotoxicityHigher potency than Ifenprodil[1][2][3][4]
Ketamine NMDA ReceptorInhibition of NMDA-induced currents1.5 µM - 2.1 µM[5]
Memantine NMDA ReceptorInhibition of NMDA-induced currents0.5 µM - 2.2 µM[6][7][8][9][10]
Ifenprodil NR2B-containing NMDA ReceptorsInhibition of NMDA-induced currents0.17 µM - 0.88 µM[11][12][13]
Ifenprodil NR2A-containing NMDA ReceptorsInhibition of NMDA-induced currents~146 µM - 161 µM[11][12]

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type, agonist concentration, and membrane potential.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for characterizing NMDA receptor antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDA_Receptor Binds to NR2 Glycine Glycine Glycine->NMDA_Receptor Binds to NR1 Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Mg_ion Mg²⁺ Mg_ion->NMDA_Receptor Blocks Channel (at resting potential) CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection/Excitotoxicity) CREB->Gene_Expression Regulates Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Patch-Clamp Electrophysiology (Determine IC50, mechanism of block) Binding_Assay->Electrophysiology Ca_Influx Calcium Influx Assay (Functional antagonism) Electrophysiology->Ca_Influx Cytotoxicity NMDA-induced Cytotoxicity Assay (Neuroprotective effect) Ca_Influx->Cytotoxicity Behavioral_Models Behavioral Models (e.g., cognition, pain) Cytotoxicity->Behavioral_Models PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Models->PK_PD Compound_Synthesis Compound Synthesis (e.g., 1-benzyl-5-oxopyrrolidine-2-carboximidamide) Compound_Synthesis->Binding_Assay

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzyl-5-oxopyrrolidine-2-carboxamide and its analogs, targeting researchers, scientists, and drug development professionals. We present a synthesis of experimental data from various studies, focusing on their activity as P2X7 receptor antagonists, neuroprotective agents, and pyroglutamyl-peptidase II (PPII) inhibitors.

Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is significantly influenced by substitutions on the benzyl ring, the pyrrolidinone core, and the carboxamide moiety. Below are summary tables of SAR data from key studies.

P2X7 Receptor Antagonists

A series of pyroglutamic acid amide analogs have been investigated as P2X7 receptor antagonists. The following table summarizes the SAR of key compounds from this series.[1]

Compound IDR Group (Benzyl Moiety)hP2X7 IC50 (nM)
4 Unsubstituted Benzyl1600
31 2-chloro-5-((4-((R)-1-((S)-2-((S)-1-hydroxypropan-2-yl)pyrrolidin-1-yl)-1-oxopropan-2-yl)piperazin-1-yl)sulfonyl)phenyl)2.7

Table 1: SAR of pyroglutamic acid amide antagonists of the P2X7 receptor.

Neuroprotective Agents

Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been synthesized and evaluated for their neuroprotective activity against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.

Compound IDR Group (Benzyl Moiety)Neuroprotective Activity (% protection at 10 µM)
12k 4-Fluorobenzyl>90%
Ifenprodil (Ref.) -~60%

Table 2: Neuroprotective activity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.

Pyroglutamyl-Peptidase II (PPII) Inhibitors

Structure-activity studies of Glp-Asn-ProNH2 analogs have identified potent inhibitors of PPII. The data highlights the importance of the amide side chain and C-terminal modifications.[2]

CompoundModificationKi (µM)
Glp-Asn-ProNH2 -17.5
Analog 1 N-Methylation of Asn amideReduced affinity
Analog 2 Dimethylation of Asn amideFurther decrease in potency

Table 3: SAR of pyroglutamyl-peptidase II inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P2X7 Receptor Antagonist Activity Assay (Ca2+ Mobilization)

Objective: To determine the potency of compounds to inhibit ATP-induced calcium influx through the P2X7 receptor.

Method:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Test compounds at various concentrations are added to the wells and incubated for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. ATP (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells to stimulate the P2X7 receptor. The fluorescence intensity is measured before and after the addition of ATP.

  • Data Analysis: The increase in fluorescence upon ATP stimulation is quantified. The inhibitory effect of the test compounds is calculated as a percentage of the control response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Neuroprotective Activity Assay (MTT Assay)

Objective: To assess the ability of compounds to protect neuronal cells from NMDA-induced cytotoxicity.

Method:

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere and differentiate.

  • Compound Pre-treatment: The culture medium is replaced with a medium containing the test compounds at various concentrations, and the cells are incubated for 1-2 hours.

  • NMDA-induced Toxicity: NMDA is added to the wells to a final concentration known to induce significant cell death (e.g., 100 µM) and incubated for 24 hours.

  • MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Neuroprotection is calculated as the percentage of cell viability in the presence of the compound and NMDA compared to the control (cells treated with NMDA alone).

Pyroglutamyl-Peptidase II (PPII) Inhibition Assay

Objective: To determine the inhibitory potency of compounds against PPII.

Method:

  • Enzyme and Substrate Preparation: Purified PPII enzyme and a fluorogenic substrate (e.g., TRH-AMC) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The test compounds at various concentrations are pre-incubated with the PPII enzyme for a defined period.

  • Enzymatic Reaction: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence due to the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. Ki values are calculated using the Cheng-Prusoff equation.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

P2X7 Receptor Signaling Pathway

NR2B_NMDA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NR2B-NMDA Receptor Glutamate->NMDAR Binds to Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Neuroprotection Neuroprotection (Antagonist Action) NMDAR->Neuroprotection Blocked by Antagonist nNOS nNOS Activation Ca_ion->nNOS NO Nitric Oxide Production nNOS->NO CellDeath Excitotoxicity & Cell Death NO->CellDeath

NR2B-NMDA Receptor Signaling in Neurotoxicity

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Binding, Enzyme Assays) start->in_vitro sar_analysis SAR Analysis & Lead Identification in_vitro->sar_analysis in_vivo In Vivo Efficacy Models (e.g., Pain, Neurodegeneration) sar_analysis->in_vivo lead_optimization Lead Optimization sar_analysis->lead_optimization pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd pk_pd->lead_optimization lead_optimization->in_vitro Iterative Design end Preclinical Candidate Selection lead_optimization->end

General Drug Discovery Workflow

References

Validating the Therapeutic Target of N-benzyl-5-oxopyrrolidine-2-carboxamide and Its Analogs as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of a novel class of neuroprotective agents, specifically derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide, with the established N-methyl-d-aspartate (NMDA) receptor antagonist, Ifenprodil. The focus of this analysis is to validate the therapeutic target of these compounds, hypothesized to be the NR2B subunit of the NMDA receptor, and to present the supporting experimental data for their potential in the development of drugs for neurological disorders.

The data presented herein is based on a comprehensive study of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, with a particular focus on the most potent compound from the series, designated as 12k . This compound serves as a surrogate for exploring the therapeutic potential of the broader class of N-benzyl-5-oxopyrrolidine-2-carboxamides due to their close structural similarity.

Overview of the Therapeutic Target: The NR2B-NMDA Receptor

The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system. However, its overactivation, a phenomenon known as excitotoxicity, is a key pathological mechanism in a range of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. This overactivation leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal cell death.

The NMDA receptor is a heteromeric complex, and the subunit composition determines its functional properties. Receptors containing the GluN2B (formerly NR2B) subunit are predominantly found in the forebrain and are particularly implicated in pathological signaling. Therefore, selective antagonists of NR2B-containing NMDA receptors are considered a promising therapeutic strategy to mitigate excitotoxicity while preserving normal physiological NMDA receptor function.

Comparative Performance Data

The following tables summarize the quantitative data comparing the neuroprotective efficacy of compound 12k with Ifenprodil, a well-characterized NR2B-selective NMDA receptor antagonist.

CompoundNeuroprotective Activity (EC₅₀, µM) against NMDA-induced cytotoxicity
Compound 12k 0.03 ± 0.01
Ifenprodil 0.08 ± 0.02
Lower EC₅₀ indicates higher potency.
CompoundInhibition of NMDA-induced Ca²⁺ Influx (% of control)
Compound 12k Significantly attenuated Ca²⁺ influx
Ifenprodil Attenuated Ca²⁺ influx
Qualitative comparison from the study; specific percentage inhibition values were not provided in the source.
TreatmentRelative NR2B Protein Expression (normalized to control)
Control 1.00
NMDA Upregulated
NMDA + 12k Suppressed NR2B upregulation
Qualitative comparison from the study; specific fold-change values were not provided in the source.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action of compound 12k in preventing NMDA receptor-mediated excitotoxicity.

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NR2B-NMDA Receptor Glutamate->NMDA_R NMDA NMDA NMDA->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Compound12k Compound 12k Compound12k->NMDA_R Inhibition Ifenprodil Ifenprodil Ifenprodil->NMDA_R Inhibition Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity

Caption: Proposed mechanism of neuroprotection by targeting the NR2B-NMDA receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

NMDA-Induced Cytotoxicity Assay
  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 Sprague-Dawley rats. Neurons are plated on poly-L-lysine-coated 96-well plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of the test compounds (e.g., compound 12k, Ifenprodil) for 2 hours.

  • NMDA Exposure: Following pre-treatment, neurons are exposed to 100 µM NMDA for 30 minutes to induce excitotoxicity.

  • Cell Viability Assessment: Cell viability is assessed 24 hours after NMDA exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the NMDA-only treated group. The EC₅₀ values are determined by non-linear regression analysis.

Intracellular Calcium (Ca²⁺) Influx Measurement
  • Cell Preparation: Cultured cortical neurons are loaded with the calcium-sensitive fluorescent dye Fluo-4 AM (5 µM) for 30 minutes at 37°C.

  • Compound Application: The cells are then washed and incubated with the test compounds for a specified period.

  • NMDA Stimulation: NMDA (100 µM) is added to the cells, and the change in intracellular Ca²⁺ concentration is monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: The peak fluorescence intensity following NMDA application is measured and compared between control and compound-treated groups to determine the extent of Ca²⁺ influx inhibition.

Western Blot for NR2B Subunit Expression
  • Protein Extraction: Following experimental treatments, cortical neurons are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NR2B subunit. A loading control, such as β-actin, is also probed.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of NR2B is normalized to the loading control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the neuroprotective properties of the candidate compounds.

Experimental_Workflow cluster_assays In Vitro Assays A Primary Cortical Neuron Culture B Compound Treatment (12k or Ifenprodil) A->B C NMDA-induced Excitotoxicity B->C D MTT Assay for Cell Viability C->D E Ca²⁺ Imaging with Fluo-4 AM C->E F Western Blot for NR2B Expression C->F G Data Analysis and Comparison D->G E->G F->G

Caption: General workflow for in vitro validation of neuroprotective compounds.

Conclusion

The experimental evidence strongly suggests that 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, exemplified by compound 12k, are potent neuroprotective agents. Their ability to attenuate NMDA-induced cytotoxicity, reduce Ca²⁺ influx, and suppress the upregulation of the NR2B subunit provides compelling validation for the NR2B-containing NMDA receptor as their primary therapeutic target.[1]

In direct comparison, compound 12k exhibits greater potency than the established NR2B antagonist, Ifenprodil, in protecting neurons from excitotoxic insults.[1] This highlights the therapeutic potential of the N-benzyl-5-oxopyrrolidine-2-carboxamide scaffold for the development of novel neuroprotective drugs. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic utility of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of N-benzyl-5-oxopyrrolidine-2-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-benzyl-5-oxopyrrolidine-2-carboxamide (CAS No. 100135-07-7), a compound used in various research applications.

Hazard Assessment and Classification

The first step in proper chemical disposal is to understand the potential hazards associated with the substance. While a comprehensive hazard profile for this compound is not fully established, it is prudent to treat it as a potentially hazardous chemical.

Inferred Potential Hazards:

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Based on these potential hazards, this compound waste should be managed as hazardous chemical waste until determined otherwise by a qualified professional.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Label the Container: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "100135-07-7"

    • The primary hazard(s) (e.g., "Potential Irritant," "Handle with Care")

    • The accumulation start date (the date the first waste is added to the container)

  • Solid Waste:

    • Collect unused or contaminated solid this compound in the designated waste container.

    • This includes contaminated items such as weighing paper, gloves, and paper towels.

  • Liquid Waste:

    • If the compound is in solution, collect it in a designated liquid waste container.

    • Do not mix with other incompatible waste streams.

Spill Cleanup Procedures

In the event of a spill, follow these steps to ensure safe cleanup and disposal of the resulting waste.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Wear Appropriate PPE: Don the necessary PPE before attempting to clean the spill.

  • Contain the Spill: For solid spills, gently sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

Final Disposal Protocol

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Store Waste Appropriately: Keep the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's policy.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal assess_hazards 1. Assess Hazards don_ppe 2. Don PPE assess_hazards->don_ppe label_container 3. Label Waste Container don_ppe->label_container collect_waste 4. Collect Waste label_container->collect_waste store_waste 7. Store in SAA collect_waste->store_waste spill Spill? collect_waste->spill contain_spill 5. Contain Spill collect_debris 6. Collect Debris contain_spill->collect_debris collect_debris->store_waste schedule_pickup 8. Schedule EHS Pickup store_waste->schedule_pickup spill->contain_spill Yes spill->store_waste No cluster_planning Planning & Prevention cluster_execution Execution cluster_compliance Compliance Hazard ID Hazard Identification PPE Selection PPE Selection Hazard ID->PPE Selection Segregation Waste Segregation PPE Selection->Segregation Containment Proper Containment Segregation->Containment Labeling Accurate Labeling Containment->Labeling Documentation Manifest & Records Labeling->Documentation Final Disposal Licensed Disposal Documentation->Final Disposal

Personal protective equipment for handling N-benzyl-5-oxopyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling N-benzyl-5-oxopyrrolidine-2-carboxamide. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper experimental conduct.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionSkin and Body ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or eyeglasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[1]Appropriate protective gloves and clothing to prevent skin exposure.[1]Required when dusts are generated. A particle filter is recommended.[1][2]
Conducting reactions and transfers Chemical safety goggles or face shield.Chemical-resistant gloves (e.g., nitrile) and a lab coat.Not required under normal use with adequate ventilation.[1][3]
Handling spills Chemical safety goggles and a face shield.Chemical-resistant gloves, lab coat, and additional protective clothing as needed to prevent skin contact.A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.
Waste disposal Chemical safety goggles.Chemical-resistant gloves and a lab coat.Not typically required if handling sealed waste containers.

Experimental Protocols

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[1][3] Do not ingest or inhale.[1][3] Ensure adequate ventilation and avoid dust formation.[1][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

Spill Containment and Cleanup:

  • Evacuate: Evacuate the immediate area of the spill.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent materials to contain the spill. For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[1][3]

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of waste in sealed, labeled containers according to local, regional, and national regulations.[3]

Disposal Plan:

  • Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[3] Do not release into the environment.[1][3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling This compound AssessTask Assess the Task Start->AssessTask EyeProtection Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) AssessTask->EyeProtection All Tasks SkinProtection Skin/Body Protection: - Chemical-Resistant Gloves - Lab Coat AssessTask->SkinProtection All Tasks RespiratoryProtection Respiratory Protection: - Is dust generated? - Is ventilation inadequate? AssessTask->RespiratoryProtection DonPPE Don PPE EyeProtection->DonPPE SkinProtection->DonPPE UseRespirator Use Particle Filter Respirator RespiratoryProtection->UseRespirator Yes NoRespirator No Respiratory Protection Needed (Normal Use Conditions) RespiratoryProtection->NoRespirator No UseRespirator->DonPPE NoRespirator->DonPPE PerformTask Perform Task DonPPE->PerformTask DoffPPE Doff PPE PerformTask->DoffPPE DisposePPE Dispose of Contaminated PPE DoffPPE->DisposePPE End End DisposePPE->End

Caption: PPE selection workflow for handling this compound.

References

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Reactant of Route 1
Reactant of Route 1
N-benzyl-5-oxopyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-oxopyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.